Asn-Pro
Description
Structure
3D Structure
Properties
CAS No. |
78346-95-9 |
|---|---|
Molecular Formula |
C9H15N3O4 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
GADKFYNESXNRLC-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Asn-Pro Sequence: A Linchpin in Protein Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seemingly simple dipeptide sequence, Asparagine-Proline (Asn-Pro), plays a disproportionately significant role in the intricate world of protein architecture and function. Its unique stereochemical properties, primarily stemming from the constrained nature of the proline residue, introduce a level of structural complexity that is both a challenge and an opportunity in the study of protein folding, stability, and molecular recognition. This technical guide provides a comprehensive overview of the structural and functional importance of the this compound sequence, with a focus on quantitative data, experimental methodologies, and the visualization of related biological pathways.
The Structural Uniqueness of the this compound Peptide Bond
The peptide bond preceding a proline residue (the Xaa-Pro bond) is distinct from all other peptide bonds in a polypeptide chain. Due to the cyclic nature of the proline side chain, which is covalently bonded to the backbone nitrogen atom, the steric hindrance between the cis and trans conformations of the this compound peptide bond is comparable. This lowers the energy barrier for cis-trans isomerization, making the cis conformation significantly more accessible than for non-proline peptide bonds.[1] In proteins, the trans to cis ratio for Xaa-Pro bonds is approximately 4:1, a stark contrast to the roughly 1000:1 ratio for non-proline bonds.[1]
This conformational flexibility allows the this compound sequence to act as a molecular switch, influencing the local and global structure of a protein. The transition between the cis and trans states can be a rate-limiting step in protein folding and can be modulated by cellular factors, including enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases).
Quantitative Analysis of this compound Conformation
The conformational preferences of the this compound sequence can be quantified through analysis of dihedral angles and the equilibrium between the cis and trans isomers. The following tables summarize key quantitative data derived from statistical analyses of protein structures in the Protein Data Bank (PDB) and experimental studies.
| Parameter | Value | Reference(s) |
| trans/cis Ratio (Xaa-Pro) | ~4:1 | [1] |
| K(trans/cis) (XYPN peptides) | 2.9 - 4.2 (for non-aromatic X) | [2] |
Table 1: Cis-Trans Isomer Ratios for Proline-Containing Peptides. K(trans/cis) represents the equilibrium constant between the trans and cis conformations.
| Conformation | Secondary Structure | φ (phi) Angle Range | ψ (psi) Angle Range | Reference(s) |
| trans this compound | Helix | -80° to -50° | -60° to -30° | [3] |
| Strand | -150° to -110° | 130° to 170° | [3] | |
| cis this compound | Turn/Loop | -90° to -60° | 100° to 160° | [3] |
Table 2: Typical Backbone Dihedral Angles for this compound in Different Secondary Structures. The values represent the most populated regions in Ramachandran plots for proline residues.
Functional Implications of the this compound Sequence
The structural properties of the this compound motif are directly linked to its diverse roles in protein function, from mediating protein-protein interactions to regulating protein folding and stability.
The this compound-Phe (NPF) Motif: A Key Player in Endocytosis
A prominent example of the functional importance of the this compound sequence is its presence in the this compound-Phe (NPF) motif. NPF motifs are recognized by Eps15 Homology (EH) domains, which are protein modules found in a variety of proteins involved in endocytosis and signal transduction.[4] The interaction between EH domains and NPF motifs is crucial for the assembly of the clathrin-coated pits at the plasma membrane, a key step in clathrin-mediated endocytosis.
The binding of the NPF motif to the EH domain is a critical event in the recruitment of endocytic machinery. For instance, the protein Eps15, which contains multiple EH domains, can bind to NPF motifs in other endocytic proteins like AP180, thereby facilitating the assembly of the clathrin coat.
Figure 1: Recruitment cascade in clathrin-mediated endocytosis. The interaction between the EH domain of Eps15 and the NPF motif of AP180 is a key step in the assembly of the clathrin coat.
Conformational Switching and Protein Regulation
The cis-trans isomerization of the this compound peptide bond can act as a molecular switch to regulate protein activity. This conformational change can alter the local protein structure, leading to changes in binding affinities for other molecules or modulating enzymatic activity. This process is often regulated by PPIase enzymes, which can accelerate the rate of isomerization.
Figure 2: The this compound bond as a conformational switch. The isomerization between the cis and trans conformations can be a regulatory mechanism for protein function, often catalyzed by PPIase enzymes.
Experimental Methodologies for Studying the this compound Sequence
A variety of biophysical and biochemical techniques are employed to investigate the structure and function of the this compound sequence. This section provides an overview of the key experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of the this compound bond in solution. It can be used to distinguish between the cis and trans isomers and to determine their relative populations.
Detailed Methodology:
-
Sample Preparation:
-
Peptides or proteins containing the this compound sequence are typically expressed in E. coli or synthesized chemically. For heteronuclear NMR experiments, uniform labeling with 15N and/or 13C is often required.
-
The sample is dissolved in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 0.5-5 mM.[5]
-
The pH of the sample is adjusted, typically to a value below 7.5 to slow the exchange of amide protons with the solvent.[6]
-
Approximately 5-10% D2O is added to the sample for the spectrometer's field-frequency lock.[6]
-
-
NMR Data Acquisition:
-
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D 1H NMR: Provides an initial assessment of sample purity and folding.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure and distinguishing between cis and trans proline isomers. The intensity of the Hα(i) - Hδ(i+1) NOE cross-peak is a key indicator of the cis conformation of the Xaa-Pro bond.
-
2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For 15N-labeled samples, this experiment provides a fingerprint of the protein, with one peak for each non-proline amide group.
-
Specific Pulse Sequences for Proline Isomerization: Experiments like 13C-detected NMR can be particularly useful for directly observing the Cβ and Cγ chemical shifts of proline, which are sensitive to the cis/trans isomeric state.[7]
-
-
Data Analysis:
-
NMR spectra are processed (Fourier transformation, phasing, and baseline correction) using software such as NMRPipe.
-
Resonance assignment is performed to assign each peak in the spectra to a specific atom in the protein.
-
The relative populations of the cis and trans isomers are determined by integrating the corresponding peaks in the NMR spectra.
-
Structural restraints (distances from NOESY, dihedral angles from coupling constants) are used to calculate an ensemble of 3D structures.
-
Figure 3: General workflow for NMR analysis of protein structure. This process allows for the detailed characterization of the this compound sequence in solution.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein, allowing for the direct visualization of the this compound peptide bond in either the cis or trans conformation.
Detailed Methodology:
-
Protein Purification and Crystallization:
-
The protein of interest must be purified to >95% homogeneity.
-
A high concentration of the purified protein (typically 5-20 mg/mL) is required.
-
Crystallization is achieved by slowly increasing the concentration of a precipitant (e.g., polyethylene (B3416737) glycol, salts) in a solution containing the protein, often using vapor diffusion methods (hanging drop or sitting drop).
-
For complexes, such as an EH domain with an NPF-containing peptide, the protein and peptide are mixed in a specific molar ratio prior to setting up crystallization trials.
-
-
Data Collection:
-
A suitable crystal is selected and cryo-protected to prevent damage from radiation.
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots.
-
The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
An initial electron density map is calculated.
-
A model of the protein is built into the electron density map using molecular graphics software.
-
The model is refined to improve the fit to the experimental data and to ensure ideal stereochemistry. This iterative process involves adjustments to atomic coordinates and B-factors.
-
Figure 4: The workflow of protein structure determination by X-ray crystallography. This method provides a high-resolution snapshot of the this compound conformation.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to investigate the functional importance of the this compound sequence by systematically replacing one or both residues with other amino acids and assessing the impact on protein function.
Detailed Methodology:
-
Primer Design:
-
Two complementary oligonucleotide primers containing the desired mutation are designed.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.
-
The primers should have a minimum GC content of 40% and terminate in a G or C base.
-
-
Mutagenesis PCR:
-
A PCR reaction is set up containing the template DNA (a plasmid containing the gene of interest), the mutagenic primers, a high-fidelity DNA polymerase, dNTPs, and a suitable buffer.
-
A typical PCR program involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
-
Transformation and Sequencing:
-
The DpnI-treated DNA is transformed into competent E. coli cells.
-
The transformed cells are plated on a selective medium, and individual colonies are grown.
-
Plasmids are isolated from several colonies, and the DNA is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Figure 5: A typical workflow for site-directed mutagenesis. This technique is essential for probing the functional role of the this compound sequence.
Conclusion
The this compound sequence, though small, is a powerful determinant of protein structure and function. Its unique ability to readily adopt both cis and trans conformations allows it to act as a molecular hinge or switch, influencing protein folding pathways, mediating crucial protein-protein interactions, and regulating biological processes. A thorough understanding of the structural and dynamic properties of the this compound motif, gained through a combination of quantitative analysis and sophisticated experimental techniques, is essential for researchers in the fields of structural biology, cell biology, and drug development. The insights gained from studying this seemingly simple dipeptide continue to unravel the complexities of the proteome and open new avenues for therapeutic intervention.
References
- 1. C: UNDERSTANDING PROTEIN CONFORMATION [biochem-vivek.tripod.com]
- 2. Effects of i and i+3 residue identity on cis-trans isomerism of the aromatic(i+1)-prolyl(i+2) amide bond: implications for type VI beta-turn formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and crystallization of the Grb7 SH2 domain in complex with the G7-18NATE nonphosphorylated cyclic inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Asn-Pro Dipeptide: A Critical Determinant in Biological Structure and Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Asparaginyl-Proline (Asn-Pro) is a unique amino acid sequence that confers specific structural and functional properties to peptides and proteins. While the biological significance of the free this compound dipeptide is not extensively documented, its presence within a polypeptide chain is a critical determinant of protein processing, stability, and interaction with cellular machinery. This technical guide provides an in-depth analysis of the known biological roles of the this compound motif, focusing on its function in protein cleavage, cell adhesion, and antioxidant signaling. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers in the fields of biochemistry, cell biology, and drug development.
Introduction
The sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its biological function. Certain dipeptide motifs can introduce unique conformational constraints or recognition sites. The this compound sequence is one such motif. Proline, with its rigid pyrrolidine (B122466) ring, restricts the conformational flexibility of the polypeptide backbone. When preceded by asparagine, this sequence becomes a focal point for specific enzymatic and chemical events. This guide will explore the multifaceted roles of the this compound dipeptide, moving from its structural influence on protein processing to its contribution to the bioactivity of larger peptides.
Structural Significance: The this compound Motif in SREBP Cleavage
A well-documented role of the this compound sequence is its critical involvement in the regulated intramembrane proteolysis of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. Their activation requires a two-step proteolytic cleavage, with the second step being catalyzed by Site-2 Protease (S2P).
The this compound sequence is conserved in the first transmembrane segment of all SREBPs and is essential for cleavage by S2P. It is proposed that this dipeptide acts as an N-terminal "helix cap". This capping function is thought to locally disrupt the alpha-helical structure of the transmembrane domain, making the scissile peptide bond accessible to the active site of S2P.
Conformational Analysis of the Asn-Pro Peptide Linkage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of the asparagine-proline (Asn-Pro) peptide linkage, particularly its propensity to undergo cis-trans isomerization, play a pivotal role in protein folding, stability, and function. This technical guide provides a comprehensive overview of the conformational analysis of the this compound bond, detailing the energetic landscape, key structural parameters, and the experimental and computational methodologies used to elucidate its behavior.
The Unique Nature of the Xaa-Proline Bond
Unlike most peptide bonds, which overwhelmingly favor the trans conformation due to steric hindrance, the peptide bond preceding a proline residue (Xaa-Pro) exhibits a significant population of the cis isomer. This is attributed to the cyclic nature of the proline side chain, which reduces the steric clash between the Cα carbons of the preceding residue (Xaa) and the proline in the cis conformation. The energy barrier for cis-trans isomerization of a typical peptide bond is approximately 20 kcal/mol, while for an Xaa-Pro bond, this barrier is lower, around 13 kcal/mol, with a free energy difference between the two states of only about 0.5 kcal/mol.[1] This relatively small energy difference allows for a dynamic equilibrium between the cis and trans conformers, which can act as a molecular switch in various biological processes. While the trans conformation is still generally favored, the cis population can range from 5% to 40% depending on the local sequence and environment.
Quantitative Conformational Data for the this compound Linkage
Precise experimental data for a simple this compound dipeptide is limited in the literature. Therefore, computational studies on model peptides, such as N-acetyl-Asn-Pro-N'-methylamide (Ac-Asn-Pro-NHMe), are crucial for obtaining quantitative insights into the conformational preferences of this linkage. The following tables summarize key energetic and structural parameters derived from such computational analyses.
Table 1: Energetic Properties of the this compound Cis-Trans Isomerization
| Parameter | Value (kcal/mol) | Method |
| Free Energy Difference (ΔG) | ||
| cis → trans | ~ -0.5 to -2.0 | Computational (MD/QM) |
| Activation Energy Barrier (Ea) | ||
| trans → cis | ~ 13 - 20 | Computational/Experimental |
| cis → trans | ~ 12 - 18 | Computational/Experimental |
Note: The exact values can vary depending on the force field used in computational models and the specific experimental conditions.
Table 2: Dihedral Angles for Cis and Trans Conformers of the this compound Linkage
| Dihedral Angle | cis Conformation (degrees) | trans Conformation (degrees) |
| ω (this compound) | ~ 0 | ~ 180 |
| φ (Asn) | -60 to -80 | -60 to -80 |
| ψ (Asn) | 120 to 160 | 120 to 160 |
| φ (Pro) | ~ -60 | ~ -60 |
| ψ (Pro) | 120 to 160 | 120 to 160 |
Note: The φ and ψ angles can exhibit a range of values depending on the local environment and interactions. The values presented are typical for β-turn or extended conformations.
Experimental Protocols for Conformational Analysis
The study of this compound conformation relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of peptides. It allows for the direct observation and quantification of cis and trans isomers.
Detailed Methodology:
-
Peptide Synthesis and Purification:
-
Synthesize the this compound containing peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. The choice of solvent can influence the cis/trans equilibrium.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value, typically between 4 and 7, to ensure stability and minimize exchange of amide protons.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
1D ¹H Spectrum: Provides an initial overview of the sample and can show distinct signals for cis and trans isomers if they are in slow exchange on the NMR timescale.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system (i.e., belonging to a single amino acid residue). This is crucial for resonance assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å). Key NOEs for distinguishing cis and trans isomers are:
-
αH(Asn) - αH(Pro): Strong NOE is indicative of a trans conformation.
-
αH(Asn) - δH(Pro): Strong NOE is characteristic of a cis conformation.
-
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. The chemical shifts of Pro Cβ and Cγ are particularly sensitive to the cis/trans isomerization state.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective amino acid residues in both the cis and trans conformations.
-
Quantification of Cis/Trans Population: Integrate the well-resolved cross-peaks corresponding to the cis and trans isomers in the 1D ¹H or 2D NOESY/ROESY spectra to determine their relative populations.
-
Dihedral Angle Restraints: Measure the intensities of NOE cross-peaks to derive distance restraints between protons. Use these restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to determine the three-dimensional structure of both isomers. The Karplus equation can be used to relate measured ³J-coupling constants to dihedral angles.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. While challenging for flexible peptides, it can offer a definitive view of the this compound conformation in a crystalline environment.
Detailed Methodology:
-
Peptide Synthesis and Purification: As described for NMR spectroscopy, high purity (>98%) is essential.
-
Crystallization Screening:
-
Dissolve the peptide in a suitable solvent (e.g., water, buffer) at a high concentration.
-
Use commercially available or in-house prepared crystallization screens to test a wide range of conditions (precipitants, pH, temperature, additives).
-
Employ vapor diffusion (hanging drop or sitting drop) or microbatch methods to set up crystallization trials.
-
Monitor the trials regularly under a microscope for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and other components to obtain larger, single, well-diffracting crystals.
-
Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant to prevent ice formation.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beam (preferably at a synchrotron source for high intensity).
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data, paying close attention to the electron density around the this compound peptide bond to determine its conformation (cis or trans). In cases of conformational heterogeneity, both isomers may be modeled with partial occupancies.
-
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are invaluable for understanding the dynamic nature of the this compound linkage and for providing quantitative energetic and structural data.
Detailed Methodology:
-
Model Building:
-
Construct a model of the this compound containing peptide (e.g., Ac-Asn-Pro-NHMe) in both the cis and trans conformations using molecular modeling software (e.g., PyMOL, Chimera, Maestro).
-
-
Molecular Dynamics (MD) Simulation Setup:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
-
Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water).
-
Add counter-ions to neutralize the system.
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure and density of the system.
-
-
Production MD Simulation:
-
Run a long production simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Data Analysis:
-
Analyze the trajectory to determine the populations of the cis and trans isomers by monitoring the ω dihedral angle of the this compound bond.
-
Calculate the free energy difference between the cis and trans states using methods like umbrella sampling or metadynamics.
-
Analyze the φ and ψ dihedral angles for both Asn and Pro in each isomeric state to characterize the backbone conformation.
-
Investigate intramolecular hydrogen bonding and solvent interactions that may influence the conformational equilibrium.
-
-
Quantum Mechanics (QM) Calculations:
-
Use QM methods (e.g., Density Functional Theory - DFT) to perform geometry optimization and calculate the relative energies of the cis and trans conformers in the gas phase or with an implicit solvent model. This can provide a more accurate energetic comparison.
-
Visualizing Key Processes and Relationships
Experimental Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of an this compound containing peptide.
Figure 1: Experimental workflow for this compound conformational analysis.
Cis-Trans Isomerization Equilibrium of the this compound Linkage
The equilibrium between the cis and trans conformations of the this compound peptide bond is influenced by several factors, as depicted in the following diagram.
Figure 2: Factors influencing the cis-trans equilibrium of the this compound bond.
Conclusion
The conformational analysis of the this compound peptide linkage is a multifaceted challenge that requires an integrated approach combining high-resolution experimental techniques and sophisticated computational methods. A thorough understanding of the delicate balance between the cis and trans isomers and the factors that modulate this equilibrium is essential for elucidating the structure-function relationships of proteins and for the rational design of peptide-based therapeutics. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the critical role of the this compound linkage in biological systems.
References
Synthesis and Basic Characteristics of Asparaginyl-Proline (Asn-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and fundamental characteristics of the dipeptide Asparaginyl-Proline (Asn-Pro). The synthesis of this compound presents unique challenges due to the inherent properties of its constituent amino acids. Asparagine is prone to side-chain reactions, while proline's secondary amine structure can complicate peptide bond formation and increase the risk of diketopiperazine formation. This document outlines a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, addressing these challenges through the use of appropriate protecting groups and coupling strategies. Furthermore, this guide summarizes the known physicochemical properties of this compound and its constituent amino acids. While specific biological functions of the isolated this compound dipeptide are not extensively documented in current literature, this guide discusses the known roles of asparagine and proline, as well as the emerging understanding of dipeptides as potential signaling molecules and regulators of cellular processes.
Introduction
Dipeptides, the simplest members of the peptide family, are increasingly recognized for their diverse biological activities, extending beyond their basic role as products of protein catabolism.[1] They can act as signaling molecules, enzyme inhibitors, and modulators of various physiological processes.[2][3] The dipeptide Asparaginyl-Proline (this compound), composed of the polar amino acid asparagine and the unique cyclic amino acid proline, is of interest for its potential biological roles and as a structural motif in larger peptides and proteins.
The chemical synthesis of this compound, however, is not without its challenges. The amide group in the side chain of asparagine can undergo dehydration to form a nitrile during activation.[4] Proline, being a secondary amine, exhibits slower coupling kinetics and can promote the formation of a cyclic dipeptide known as a diketopiperazine, especially when it is the C-terminal residue.[5] This guide provides a detailed methodology for the successful synthesis of this compound using modern solid-phase peptide synthesis techniques, along with a summary of its fundamental properties.
Physicochemical Characteristics
The basic physicochemical properties of this compound and its constituent amino acids are summarized in the tables below. These properties are crucial for its handling, purification, and for understanding its potential biological context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Solubility |
| This compound | C9H15N3O4 | 229.23 | - | - |
| Asparagine (Asn) | C4H8N2O3 | 132.12 | White crystalline solid | Soluble in water |
| Proline (Pro) | C5H9NO2 | 115.13 | Colorless or white crystals | Very soluble in water |
| Asn-Asn-Pro | C13H21N5O6 | 343.34 | - | - |
Data for this compound and Asn-Asn-Pro is limited in publicly available databases. Appearance and solubility are expected to be that of a white, water-soluble solid.
Table 2: Computed Physicochemical Properties of this compound and Asn-Asn-Pro
| Compound | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| Pro-Asn | -5.3 | 4 | 4 | 3 |
| Asn-Asn-Pro | -7.3 | 5 | 6 | 7 |
Source: PubChem. These values are computationally predicted and provide insights into the molecule's polarity and conformational flexibility.[6]
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The recommended method for the synthesis of this compound is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). This approach offers high efficiency and allows for the use of acid-labile side-chain protecting groups.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Pro-Wang resin or 2-chlorotrityl chloride resin for loading the first amino acid.
-
Amino Acids:
-
Fmoc-Asn(Trt)-OH (Nα-Fmoc-Nγ-trityl-L-asparagine)
-
Fmoc-Pro-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Purification:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
TFA
-
Experimental Protocol
The synthesis of this compound is a two-step process involving the coupling of Fmoc-Asn(Trt)-OH to resin-bound proline, followed by cleavage from the resin and deprotection.
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Fmoc-Pro-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirm complete deprotection using a Kaiser test (ninhydrin test). The beads should turn a deep blue.
-
Dissolve Fmoc-Asn(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test (beads should remain colorless or slightly yellow).
-
Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal asparagine.
-
Wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
-
Collect fractions containing the pure peptide.
-
Confirm the identity and purity of the this compound dipeptide by mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).[8][9]
Experimental Workflows (Graphviz)
The following diagrams illustrate the key workflows in the synthesis of this compound.
Basic Biological Characteristics
While extensive research on the specific biological functions of the isolated this compound dipeptide is limited, the roles of its constituent amino acids and the general functions of dipeptides provide a basis for potential areas of investigation.
-
Asparagine (Asn): A non-essential amino acid crucial for the synthesis of glycoproteins and other proteins.[10] It plays a role in the metabolic control of cell functions in nerve and brain tissue and is involved in the transport of nitrogen.[10]
-
Proline (Pro): A unique cyclic amino acid that provides conformational rigidity to peptide chains and is often found in turns and loops of proteins.[11] It is involved in processes such as collagen synthesis and has been implicated in cellular signaling.
-
Dipeptides as Bioactive Molecules: Dipeptides are increasingly recognized as more than just metabolic intermediates. They can be transported across cell membranes by specific transporters, such as PepT1, and can exert various biological effects, including antioxidant, anti-inflammatory, and signaling activities.[10][12] For example, the dipeptide Pro-Gly has been shown to promote IGF-1 expression and secretion.[10] Given the organ-specific distribution of dipeptides, it is plausible that this compound may have specific roles in certain tissues.[13]
-
Potential Signaling Pathways: While no specific signaling pathways have been elucidated for this compound, the involvement of other proline-containing dipeptides in pathways like the JAK2/STAT5 pathway (as seen with Pro-Gly) suggests potential avenues for future research into the signaling roles of this compound.[10]
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of the dipeptide this compound. The described solid-phase peptide synthesis protocol, with careful consideration of the challenges posed by asparagine and proline, offers a reliable method for obtaining this dipeptide in high purity. While the specific biological functions of this compound remain an open area for investigation, the known roles of its constituent amino acids and the emerging field of dipeptide biology suggest that this compound may possess unique and physiologically relevant activities. Further research is warranted to explore the potential of this compound in drug development and as a tool for studying cellular processes.
References
- 1. Proteinogenic dipeptides, an emerging class of small-molecule regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asn-Asn-Pro | C13H21N5O6 | CID 145454039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 11. Khan Academy [khanacademy.org]
- 12. Functions and absorption of bioactive peptides in small intestine [fas.vnua.edu.vn]
- 13. mdpi.com [mdpi.com]
The Asn-Pro Sequence as a Molecular Clock: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The non-enzymatic cleavage of the peptide bond C-terminal to an asparagine (Asn) residue, particularly when followed by a proline (Pro) residue, represents a significant post-translational modification that functions as a molecular clock in long-lived proteins. This spontaneous degradation pathway, driven by the formation of a cyclic succinimide (B58015) intermediate, has profound implications for protein turnover, aging, and the stability of protein-based therapeutics. This technical guide provides a comprehensive overview of the Asn-Pro molecular clock, including its underlying chemical mechanism, the factors that influence its rate, and its relevance in both biological systems and pharmaceutical development. Detailed experimental protocols for studying this phenomenon are provided, along with quantitative data to aid in the prediction and analysis of protein stability.
Introduction
The intrinsic stability of proteins is a critical factor in their biological function and therapeutic efficacy. While enzymatic degradation pathways are well-characterized, spontaneous, non-enzymatic modifications also play a crucial role in protein turnover and aging. Among these, the cleavage of the peptide bond at this compound sequences is of particular interest. This reaction proceeds at a slow, predictable rate under physiological conditions, leading to the hypothesis that it acts as a "molecular clock," timing the lifespan of proteins.[1]
This phenomenon is especially relevant for long-lived proteins, such as the crystallins and aquaporin 0 found in the human eye lens, where such modifications can accumulate over a lifetime and are implicated in age-related diseases like cataracts.[2][3] In the context of drug development, the instability of this compound and other labile sequences in monoclonal antibodies and other protein-based drugs can lead to fragmentation, affecting their efficacy, safety, and shelf-life.[3]
This guide is intended for researchers, scientists, and drug development professionals, providing the technical details necessary to understand, investigate, and potentially mitigate the effects of this compound cleavage.
The Chemical Mechanism of this compound Cleavage
The cleavage of the peptide bond C-terminal to an asparagine residue is a non-enzymatic process that proceeds through an intramolecular nucleophilic attack, leading to the formation of a cyclic succinimide intermediate.[2][4] This mechanism is distinct from, but in competition with, the deamidation of asparagine.
The key steps are as follows:
-
Nucleophilic Attack: The side-chain amide nitrogen of the asparagine residue performs a nucleophilic attack on the carbonyl carbon of its own peptide backbone.
-
Succinimide Intermediate Formation: This attack results in the formation of a five-membered succinimide ring and the cleavage of the peptide bond between the Asn and the subsequent amino acid (in this case, Proline).
-
Hydrolysis of the Intermediate: The succinimide intermediate is then hydrolyzed, which can result in the formation of either a normal aspartyl (Asp) residue or an isoaspartyl (isoAsp) residue at the new C-terminus of the cleaved N-terminal fragment. The other product is a new N-terminal Proline.
The presence of a proline residue immediately following the asparagine significantly promotes the cleavage pathway over the competing deamidation reaction.[2][3]
Figure 1: Mechanism of non-enzymatic this compound peptide bond cleavage.
Quantitative Analysis of this compound Cleavage
The rate of this compound cleavage is influenced by several factors, including the local sequence, temperature, and pH. This predictable, albeit slow, rate is the basis for its function as a molecular clock.
Factors Influencing Cleavage Rate
-
C-terminal Residue: The residue immediately following the asparagine is the most critical factor. Proline in the n+1 position significantly accelerates cleavage compared to other amino acids.[2][3]
-
Temperature: As with most chemical reactions, the rate of cleavage increases with temperature.
-
pH: The cleavage reaction is pH-dependent, with studies showing it proceeds more readily at neutral to slightly alkaline pH.[5]
-
Flanking Residues: The amino acids surrounding the this compound motif can also influence the rate of cleavage, likely through steric effects that can either hinder or facilitate the formation of the succinimide intermediate.[2][6]
Half-life and Rate Constants
The non-enzymatic cleavage of this compound bonds is a slow process, with half-lives under physiological conditions (37°C, neutral pH) estimated to be in the range of hundreds to thousands of days. This is significantly slower than the deamidation of many Asn residues.[3]
| Sequence Context | Condition | Half-life (t½) | Activation Energy (Ea) | Reference |
| This compound | 37°C, physiological pH | 200 to >10,000 days | Not specified | [3] |
| Asn-Gly (for comparison) | 37°C, physiological pH | ~1 to 400 days (deamidation) | 80-100 kJ/mol (deamidation) | [3] |
| Model Peptide (Ace-Asn-Gly-Nme) | In silico, catalyzed | Not applicable | 123-130 kJ/mol (cleavage) | [7] |
Table 1: Quantitative Data on this compound Cleavage and Related Reactions.
Experimental Protocols
The study of this compound cleavage typically involves the incubation of synthetic peptides or recombinant proteins under controlled conditions, followed by the analysis of the cleavage products using mass spectrometry and/or NMR.
In Vitro Cleavage Kinetics Assay
This protocol describes a general workflow for studying the kinetics of this compound cleavage in a synthetic peptide.
Materials:
-
Synthetic peptide containing the this compound sequence of interest (lyophilized)
-
Incubation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Incubator or water bath with precise temperature control (e.g., 37°C)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC or LC-MS system for analysis
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the incubation buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the peptide solution into multiple vials and place them in the incubator at the desired temperature.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96 hours, and weekly thereafter), remove one vial from the incubator.
-
Quenching: Immediately quench the reaction by adding the quenching solution to the vial to lower the pH and stop further degradation.
-
Storage: Store the quenched samples at -20°C or -80°C until analysis.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact peptide and its cleavage products. The rate of cleavage can be determined by monitoring the decrease in the peak area of the intact peptide over time.
Figure 2: Workflow for an in vitro cleavage kinetics assay.
Mass Spectrometry Analysis of Cleavage Products
Mass spectrometry is the primary tool for identifying and characterizing the products of this compound cleavage.
Sample Preparation:
-
Digestion (for proteins): For intact proteins, an initial proteolytic digestion (e.g., with trypsin) may be necessary to generate smaller peptides, unless the goal is to analyze the intact protein fragments.
-
Desalting: Desalt the peptide samples using a C18 ZipTip or similar solid-phase extraction method to remove salts and buffers that can interfere with mass spectrometry analysis.
-
Reconstitution: Reconstitute the dried, desalted peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition mode.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
MS2 Scan (Tandem MS): Select the most intense ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation, CID). The fragmentation pattern provides sequence information.
-
-
Data Analysis: Use bioinformatics software to search the acquired MS/MS spectra against a database containing the sequence of the expected protein or peptide. The software will identify the cleavage products by matching the experimental spectra to theoretical fragmentation patterns.
NMR Spectroscopy for Product Identification
NMR spectroscopy can be used to unambiguously identify the cleavage products, including distinguishing between Asp and isoAsp at the new C-terminus.
Sample Preparation:
-
Sample Requirements: NMR is less sensitive than mass spectrometry and requires a higher sample concentration (typically 0.1-1 mM) and volume (e.g., 500 µL).[8] The sample should be free of paramagnetic impurities.
-
Buffer: Dissolve the peptide in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O). The pH of the buffer should be carefully controlled.
NMR Experiments:
-
1D ¹H NMR: A simple 1D proton NMR spectrum can be used to monitor the appearance of new signals corresponding to the cleavage products over time.
-
2D NMR:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space, which is essential for sequential assignment and structure determination.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is particularly useful for resolving spectral overlap and can help in identifying the specific chemical environment of atoms at the cleavage site.
-
Data Analysis: The chemical shifts of the amino acid residues at the newly formed N- and C-termini will be characteristic of their terminal position and can be compared to reference data to confirm the cleavage site.
Applications in Drug Development
The stability of protein-based drugs, such as monoclonal antibodies, is a critical quality attribute. Non-enzymatic degradation at labile sites like this compound can lead to fragmentation, which may result in a loss of efficacy and potentially altered immunogenicity.[3][9]
-
Formulation Development: Understanding the kinetics of this compound cleavage at different pH values and temperatures can guide the development of stable formulations. For example, a formulation buffer might be chosen to minimize the rate of cleavage.
-
Protein Engineering: If an this compound sequence is identified as a hotspot for degradation in a therapeutic protein, it may be possible to engineer the protein to replace one of these residues, thereby improving its stability. Any such modification must be carefully evaluated to ensure it does not negatively impact the protein's function or immunogenicity.
-
Predictive Modeling: The quantitative data gathered from studies of this compound cleavage can be used to develop computational models to predict the stability of new protein drug candidates, allowing for early-stage identification of potentially labile sites.
Conclusion
The non-enzymatic cleavage of the this compound sequence is a slow but significant degradation pathway for many proteins, acting as a molecular clock that contributes to protein turnover and aging. For drug development professionals, it represents a potential liability that can compromise the stability and efficacy of protein-based therapeutics. A thorough understanding of the mechanism, kinetics, and influencing factors of this reaction is essential for both basic research into protein aging and the development of robust and reliable biologic drugs. The experimental protocols and quantitative data presented in this guide provide a framework for investigating the this compound molecular clock and mitigating its undesirable effects in a pharmaceutical context.
References
- 1. The Influence of Flanking Secondary Structures on Amino Acid Content and Typical Lengths of 3/10 Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flanking signal and mature peptide residues influence signal peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 9. researchgate.net [researchgate.net]
The Asn-Pro Motif in Enzyme Active Sites: A Dual-Function Guide to Catalysis and Regulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide sequence Asparagine-Proline (Asn-Pro) represents a unique structural and functional motif within proteins. The constrained cyclic side chain of proline imposes significant restrictions on the polypeptide backbone, leading to a predisposition for cis-trans isomerization, which can act as a molecular switch. Concurrently, the asparagine residue serves as a specific recognition point for a distinct class of proteases and ligases. Within an enzyme's active site, the this compound motif can therefore play a dual role: it can be the direct substrate of enzymatic action or act as a conformational regulator of catalysis. This technical guide provides a comprehensive overview of the function of the this compound sequence in enzyme active sites, detailing the catalytic mechanisms of enzymes that process this bond, the kinetics of prolyl isomerization, and the experimental protocols used to study these phenomena.
Introduction: The Unique Chemistry of the Asparaginyl-Prolyl Peptide Bond
The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among the proteogenic amino acids. Due to the cyclic nature of proline's side chain, which links back to the backbone nitrogen, the steric hindrance between the cis and trans conformations of the peptide bond is comparable.[1] This results in a significant population of both isomers under biological conditions, whereas other peptide bonds overwhelmingly favor the trans state.[2] The spontaneous interconversion between cis and trans isomers is an intrinsically slow process that can be a rate-limiting step in protein folding and function.[3]
When the preceding residue (Xaa) is asparagine (Asn), the motif gains an additional layer of functionality. The side chain of asparagine is a key recognition element for a specific family of cysteine proteases known as asparaginyl endopeptidases (AEPs) , or legumains.[4][5] These enzymes catalyze the hydrolysis of the peptide bond on the C-terminal side of an asparagine residue. Therefore, the this compound motif can be found in enzyme active sites in two primary contexts:
-
As a Substrate: The this compound bond itself is the target of cleavage (by AEPs) or formation (by Peptide Asparaginyl Ligases). Here, the Asn is in the P1 position and the Pro is in the P1' position of the substrate.
-
As a Conformational Switch: The cis-trans isomerization of the this compound bond, located within or near an active site, is catalyzed by Peptidyl-Prolyl Isomerases (PPIases) . This conformational change can modulate enzyme activity, acting as a molecular timer or switch.[6]
This guide will explore both of these functional roles in detail.
The this compound Motif as a Substrate for Cleavage and Ligation
The primary enzymes that act directly on the asparaginyl bond of an this compound sequence are Asparaginyl Endopeptidases (AEPs) and their functional counterparts, Peptide Asparaginyl Ligases (PALs).
Mechanism of Asparaginyl Endopeptidases (AEPs)
AEPs, also known as legumains, are cysteine proteases belonging to the C13 family that specifically hydrolyze peptide bonds C-terminal to an Asn residue (the P1 position).[4][7] Their activity is typically optimal under acidic conditions, consistent with their localization in lysosomes and plant vacuoles.[4][8] The catalytic mechanism involves a conserved triad (B1167595) of Cysteine, Histidine, and Asparagine.[8][9]
The process proceeds via a two-step mechanism involving an acyl-enzyme intermediate:
-
Acylation: The catalytic cysteine performs a nucleophilic attack on the carbonyl carbon of the substrate's P1 Asn residue. This forms a tetrahedral intermediate which then resolves into a thioester-linked acyl-enzyme intermediate, releasing the C-terminal portion of the substrate (the leaving group, starting with the P1' Pro).[8][10]
-
Deacylation: The acyl-enzyme intermediate is resolved by a nucleophilic attack from a water molecule, which hydrolyzes the thioester bond and releases the N-terminal portion of the substrate, regenerating the free enzyme.[10]
In the case of PALs, which are AEPs that favor ligation over hydrolysis, the nucleophile in the second step is the N-terminal amine of another peptide rather than water. This results in the formation of a new peptide bond.[10]
Substrate Specificity: The Role of P1' Proline
The S1 binding pocket of AEPs shows a strong and absolute specificity for an Asn residue at the P1 position at near-neutral pH.[1][11] At more acidic pH (<4), this specificity can relax to include Aspartate (Asp).[4]
The specificity at the P1' position (the residue immediately following the cleaved bond) is less stringent. However, the presence of a proline at this site has significant consequences, particularly for the highly efficient PALs like Butelase 1. Studies have shown that while Butelase 1 can accept most natural amino acids at the P1'' position (the N-terminus of the incoming peptide for ligation), it does not accept Proline.[12] Similarly, the general recognition motif for some PALs is described as Asn/Asp-Xaa-Yaa, where Xaa (the P1' residue) can be any amino acid except Proline .[13] This indicates that the rigid structure of proline sterically hinders the proper positioning of the substrate within the active site for efficient ligation. For cleavage reactions, a P1' proline can also significantly slow down catalysis.[14]
Quantitative Data on AEP and PAL Activity
Kinetic parameters for AEPs and PALs highlight their efficiency. Butelase 1, in particular, is one of the fastest known peptide ligases.[15] The table below summarizes key kinetic data, illustrating the high catalytic efficiency of these enzymes.
| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | pH | Reference(s) |
| Butelase 1 | SA-kB1-NHV | 17 | 31 | 542,000 | 5.5 | [16] |
| Butelase 1 | MrIA-NHV | 12 | 22 | 536,000 | 5.5 | [16] |
| OaAEP1b (C247A) | Kalata B1 precursor | 0.41 | 12 | 34,200 | 6.0 | [17] |
| Human Legumain | Z-Ala-Ala-Asn-AMC | N/A | N/A | 121,000 | 5.8 | [4] |
| OaAEP3 | IQF-Asn-Gly-Leu | 4.3 | 2.4 | 1,800,000 | 5.0 | [18] |
Note: Data for substrates with a P1' Proline is limited, as it is often a disfavored or non-permissive residue for efficient catalysis, especially in ligation reactions.
The this compound Motif as a Conformational Switch
The slow cis-trans isomerization of the this compound peptide bond can serve as a powerful regulatory mechanism. Enzymes known as Peptidyl-Prolyl cis-trans Isomerases (PPIases) catalyze this rotation, effectively acting as molecular switches that can turn protein functions on or off.[6]
Mechanism of Peptidyl-Prolyl Isomerases (PPIases)
PPIases accelerate prolyl isomerization by binding to the Xaa-Pro motif and stabilizing the twisted, high-energy transition state of the peptide bond. The exact catalytic mechanism is still debated but is thought to involve distortion of the planar peptide bond through a combination of steric and electronic effects within the hydrophobic active site, which weakens the partial double-bond character of the C-N bond and lowers the activation energy for rotation.[5][19]
A prominent example of a PPIase involved in signaling is Pin1 , which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[20][21] By changing the conformation of these motifs, Pin1 can regulate the ability of other enzymes, such as kinases and phosphatases, to act on the substrate. This creates a conformational-specific signaling cascade.[22][23] While Pin1's primary targets are pSer/Thr-Pro, other PPIase families (cyclophilins, FKBPs) act on non-phosphorylated Xaa-Pro motifs, including this compound.
Quantitative Data on PPIase Activity
The catalytic efficiency of PPIases is often measured using synthetic peptide substrates. While specific data for this compound containing peptides is not prevalent in the cited literature, the following table provides representative kinetic parameters for different PPIases acting on model peptides, demonstrating their ability to significantly accelerate isomerization.
| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Temp (°C) | Reference(s) |
| Bovine Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 13,200 | 0.98 | 1.3 x 10⁷ | 0 | [24] |
| Human Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 12,700 | 0.87 | 1.5 x 10⁷ | 0 | [24] |
| FKBP | Suc-Ala-Leu-Pro-Phe-pNA | 344 | 0.52 | 6.6 x 10⁵ | 0 | [24][25] |
| hFKBP12 | Abz-Ala-Ala-Pro-Phe-pNA | 310 | 0.28 | 1.1 x 10⁶ | 15 | [26] |
Experimental Protocols
Studying the function of the this compound motif requires specialized biochemical assays. Below are detailed methodologies for two key experimental approaches.
Protocol: Chymotrypsin-Coupled Assay for PPIase Activity
This spectrophotometric assay is a classic method for measuring PPIase activity. It relies on the protease α-chymotrypsin, which can only cleave the peptide bond C-terminal to Phenylalanine when the preceding Xaa-Pro bond is in the trans conformation.[4] The release of a chromophore (p-nitroanilide, pNA) is monitored over time.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0. Pre-chill to the desired reaction temperature (e.g., 0-10°C to slow the uncatalyzed reaction).[24]
-
α-Chymotrypsin Stock: Prepare a concentrated stock (e.g., 60 mg/mL) in 1 mM HCl to maintain stability. Keep on ice.[24]
-
PPIase Enzyme: Dilute purified PPIase to the desired final concentration (typically in the low nM range) in assay buffer.[24]
-
Substrate: Prepare a stock of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) at ~5 mM in a solvent like 450 mM LiCl in trifluoroethanol (TFE) to increase the cis isomer population.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer cuvette or 96-well plate, combine the assay buffer, chymotrypsin solution (final concentration ~6 mg/mL), and the PPIase enzyme.[24]
-
Allow the mixture to equilibrate to the assay temperature (e.g., 10°C).
-
Initiate the reaction by adding a small volume of the substrate stock to a final concentration below its KM (e.g., 75 µM).
-
Immediately monitor the increase in absorbance at 390 nm (for pNA release) over time.
-
-
Data Analysis:
-
The initial phase of the reaction is biphasic. A rapid "burst" phase corresponds to the cleavage of the pre-existing trans isomers.
-
The slower, linear phase corresponds to the rate-limiting cis to trans isomerization, which is accelerated by the PPIase.
-
The rate of this second phase is used to calculate the enzyme's catalytic efficiency (kcat/KM).[25]
-
Protocol: NMR Spectroscopy for Monitoring Prolyl Isomerization
NMR spectroscopy is a powerful tool that can directly observe and quantify the populations of both cis and trans isomers and measure their interconversion rates.[27] 1D ¹⁹F NMR or 2D ¹H-¹⁵N HSQC experiments are commonly used.[13][22]
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Prepare a sample of the this compound containing peptide or protein, often with ¹⁵N and/or ¹³C isotopic labeling to enhance signal and allow for specific resonance assignments.[22]
-
Dissolve the sample in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal.
-
-
NMR Experiment (Exchange Spectroscopy - EXSY):
-
Acquire a 2D NOESY or ROESY spectrum with a relatively long mixing time (e.g., 100-500 ms).
-
The cis and trans conformers will give rise to distinct peaks in the spectrum.
-
In addition to the standard diagonal peaks, "exchange cross-peaks" will appear, connecting the resonance of an atom in the cis state with its resonance in the trans state.
-
-
Data Analysis:
-
The volume of the diagonal peaks is proportional to the population of each isomer. The equilibrium constant (K_eq = [trans]/[cis]) can be calculated from the ratio of these integrals.[11]
-
The volume of the exchange cross-peaks is related to the rate of interconversion. By acquiring a series of EXSY spectra with varying mixing times, the rate constants for the cis → trans and trans → cis transitions can be determined by fitting the build-up curves of the cross-peak intensities.[12]
-
Implications for Drug Development
The dual functionality of the this compound motif makes it an attractive target for therapeutic intervention.
-
Targeting AEPs: Given the upregulation of AEPs in various pathologies, including cancer and neurodegenerative diseases, the development of specific inhibitors is a major area of research.[11][28] Inhibitors can be designed to mimic the Asn-containing substrate, binding tightly to the S1 pocket and blocking access to the catalytic cysteine. Understanding the structural constraints of the S1' pocket, particularly its intolerance for proline, can guide the design of highly specific and potent inhibitors.
-
Targeting PPIases: Modulating the activity of PPIases like Pin1 is another key strategy. Overexpression of Pin1 is linked to numerous cancers, where it promotes oncogenic pathways by isomerizing key phosphoproteins.[21][22] Developing inhibitors that block the Pin1 active site can prevent these conformational changes, trapping substrates in a state that may be targeted for degradation or is simply inactive. Conversely, activators of specific PPIases could be beneficial in diseases where protein misfolding or aggregation is a factor.
Conclusion
The this compound sequence is far more than a simple dipeptide linker. It serves as a critical nexus for enzymatic control, operating in two distinct modes. As a recognition motif, it directs the potent activity of asparaginyl endopeptidases and ligases, which catalyze the breaking and making of the peptide bond itself. As a conformational element, its unique ability to undergo slow cis-trans isomerization, a process accelerated by peptidyl-prolyl isomerases, provides a mechanism for regulating enzyme activity and downstream signaling events. A comprehensive understanding of these dual functions, supported by quantitative kinetic data and robust experimental methodologies, is essential for researchers aiming to unravel complex biological pathways and for drug development professionals seeking to design novel therapeutics that target these fundamental enzymatic processes.
References
- 1. Substrate specificity of schistosome versus human legumain determined by P1-P3 peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [laro.lanl.gov]
- 6. Activity and Affinity of Pin1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Plant asparaginyl endopeptidases and their structural determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for proenzyme maturation, substrate recognition, and ligation by a hyperactive peptide asparaginyl ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparaginyl endopeptidases: enzymology, applications and limitations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00608H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. On the design of a constitutively active peptide asparaginyl ligase for facile protein conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization and application of natural and recombinant butelase-1 to improve industrial enzymes by end-to-end circularization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Asparaginyl endopeptidases: enzymology, applications and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biokin.com [biokin.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. genscript.com [genscript.com]
The Asn-Pro Motif: A Structural and Signaling Hub
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, the precise orchestration of protein-protein interactions is paramount. Short linear motifs, typically 3-10 amino acids in length, serve as critical recognition sites that mediate these interactions, forming the basis of complex signaling networks. Among these, the Asn-Pro (Asparagine-Proline) motif, and its variations, represent a key structural and functional element. Its unique chemical properties, particularly the conformational rigidity imposed by the proline residue and the specific hydrogen-bonding capabilities of asparagine, make it a versatile player in diverse signaling pathways.
This technical guide provides a comprehensive overview of the this compound motif's role in signaling. It delves into the structural basis of its interactions, its involvement in key signaling cascades, quantitative aspects of these interactions, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial signaling determinant.
The Unique Chemistry of the this compound Peptide Bond
The this compound sequence possesses distinct chemical characteristics that underpin its functional significance.
-
Resistance to Deamidation: Asparagine residues are prone to spontaneous, non-enzymatic deamidation, a modification that can alter a protein's structure and function. This reaction typically proceeds through a succinimide (B58015) intermediate. However, the rigid cyclic structure of the proline residue adjacent to asparagine sterically hinders the formation of this intermediate, making the this compound sequence significantly more resistant to deamidation and thus more stable.[1]
-
Proline Isomerization as a Molecular Switch: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two states is intrinsically slow but can be catalyzed by peptidyl-prolyl isomerases (PPIases), such as Pin1.[2][3] This isomerization can act as a molecular switch, altering the protein's conformation and thereby regulating its activity, stability, and interaction with other proteins. While much of the research focuses on phosphorylated Ser/Thr-Pro motifs as substrates for Pin1, this mechanism highlights the importance of the proline residue in creating conformational diversity in signaling proteins.[4][5][6][7][8][9][10][11][12][13]
The this compound Motif in Key Signaling Pathways
The this compound motif, most notably as part of the this compound-Phe (NPF) sequence, is a critical recognition element for Eps15 homology (EH) domains. These domains are found in a variety of proteins involved in endocytosis and vesicle trafficking, processes tightly linked to signal transduction.
EH Domain-Mediated Signaling
EH domain-containing proteins, such as Eps15 and EHD1, are central to the sorting and internalization of cell surface receptors. They recognize NPF motifs in their binding partners, facilitating the assembly of the endocytic machinery.
The interaction involves the NPF peptide binding in a hydrophobic pocket of the EH domain. The this compound-Phe-X backbone often adopts a type I β-turn conformation.[14] The specificity of this interaction can be modulated by residues flanking the core NPF motif. For instance, the presence of negatively charged residues (Aspartic or Glutamic acid) C-terminal to the NPF motif in Rabenosyn-5 dramatically enhances its binding affinity for the EH domain of EHD1.[15][16]
Diagram: EH Domain - NPF Motif Interaction
Caption: Interaction between an EH domain and an NPF motif.
Proline-Rich Regions in Wnt Signaling
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Key scaffold proteins in this pathway, such as Dishevelled (Dvl) and Axin, contain proline-rich domains (PRDs).[8][17][18][19][20][21][22][23] While not always involving a specific this compound sequence, the high proline content in Dvl is essential for mediating protein-protein interactions that are critical for signal propagation.[17] Dvl acts as a central hub, relaying the signal from the Frizzled receptor to downstream components. The PRDs within Dvl are thought to provide flexible linkers and binding sites for other signaling proteins.
Diagram: Wnt Signaling Scaffold
Caption: Proline-rich Dishevelled protein in the Wnt pathway.
The NPxxY Motif in G-Protein Coupled Receptors (GPCRs)
While not an this compound motif, the highly conserved this compound-X-X-Tyr (NPxxY) motif in transmembrane helix 7 of Class A GPCRs is a critical structural and functional element.[4][7][12][24][25][26] This motif is involved in receptor activation, G-protein coupling, and β-arrestin recruitment.[7] The proline in this motif introduces a kink in the transmembrane helix, and conformational changes around this motif are a key part of the receptor's activation switch.[24][26]
Quantitative Analysis of this compound Motif Interactions
Quantifying the binding affinity and kinetics of motif-mediated interactions is crucial for understanding signaling dynamics and for drug development. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for these measurements.
Table 1: Binding Affinities of EH Domain Interactions
| Interacting Proteins/Peptides | Method | Dissociation Constant (KD) | Association Constant (Ka) | Reference |
| EHD1 EH-domain + Rabenosyn-5 peptide (Ac-GPSLNPFDEED-NH2) | ITC | ~1.25 µM | 8 x 105 M-1 | [15][16] |
| EHD1 EH-domain + Rab11-Fip2 peptide (Ac-YESTNPFTAK-NH2) | ITC | ~125 µM | < 8 x 103 M-1 | [15][16] |
| EHD1 EH-domain + NPF peptide | NMR | 245 µM ± 35 | - | [9][27] |
| EHD1 EH-domain + DPF peptide | NMR | 1.2 mM ± 0.1 | - | [9][27] |
| EHD1 EH-domain + GPF peptide | NMR | 2.4 mM ± 0.1 | - | [9][27] |
Note: KD was calculated from the reported Ka where necessary (KD = 1/Ka). The ~100-fold difference in affinity between the Rabenosyn-5 and Rab11-Fip2 peptides highlights the significant impact of flanking residues on binding strength.[15][16]
Experimental Protocols
Studying this compound motif-mediated interactions requires a combination of techniques to identify binding partners, validate interactions, and quantify binding parameters.
Co-Immunoprecipitation (Co-IP) for Interaction Discovery
Co-IP is used to isolate a protein of interest (the "bait") from a cell lysate along with its binding partners (the "prey").
Methodology:
-
Cell Lysis: Lyse cells expressing the bait protein under non-denaturing conditions to preserve protein complexes. A common lysis buffer is RIPA buffer or a buffer containing mild detergents like NP-40 or Triton X-100.[19][28][29]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.[29]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Complex Capture: Add protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture. The beads will bind the antibody, thus capturing the bait protein and its interacting partners.[19][28]
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected prey protein, or by mass spectrometry to identify unknown binding partners.[2][3][15]
Diagram: Co-Immunoprecipitation Workflow
Caption: A simplified workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Methodology:
-
Ligand Immobilization: Covalently immobilize one binding partner (the "ligand," e.g., the protein containing the EH domain) onto the surface of a sensor chip.[1][30][31][32][33]
-
Analyte Injection: Flow a solution containing the other binding partner (the "analyte," e.g., an NPF-containing peptide) at various concentrations over the sensor surface.[1][30][31]
-
Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time, which causes a change in the refractive index at the surface, measured in Resonance Units (RU).[30][32]
-
Dissociation Phase: Replace the analyte solution with a continuous flow of buffer and monitor the dissociation of the analyte from the ligand.[30][32]
-
Regeneration: Inject a solution (e.g., low pH buffer) to remove all bound analyte, regenerating the ligand surface for the next injection.[30][31]
-
Data Analysis: Fit the association and dissociation curves (sensorgram) to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[30]
Diagram: Surface Plasmon Resonance (SPR) Workflow
Caption: The five key phases of an SPR experimental cycle.
Drug Development Implications
The critical role of this compound motifs in mediating specific protein-protein interactions makes them attractive targets for therapeutic intervention.
-
Inhibitor Design: Small molecules or peptidomimetics designed to block the interaction between an this compound motif and its binding domain (e.g., an EH domain) could disrupt signaling pathways implicated in diseases like cancer. The quantitative binding data presented in this guide can inform the design and optimization of such inhibitors.
-
Targeting Prolyl Isomerases: Inhibitors of PPIases like Pin1 are being actively investigated as cancer therapeutics.[28] By preventing the conformational changes required for the activation of oncoproteins or the inactivation of tumor suppressors, Pin1 inhibitors can disrupt cancer cell signaling networks.[6][7][8][11][12][13]
Conclusion
The this compound motif is more than just a simple dipeptide sequence; it is a sophisticated signaling element whose unique chemical properties are leveraged by the cell to create stable interaction sites and to build conformational switches. From the high-affinity recognition of NPF motifs by EH domains in endocytic pathways to the regulatory role of proline isomerization in major signaling cascades, this motif is a key player in cellular communication. A thorough understanding of its function, supported by robust quantitative data and precise experimental methodologies as outlined in this guide, is essential for advancing our knowledge of cell signaling and for the development of novel targeted therapies.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 3. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 4. Role of the conserved NPxxY(x)5,6F motif in the rhodopsin ground state and during activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The NPXXY Motif Regulates β-Arrestin Recruitment by the CB1 Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Axin in the Wnt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insight into the interaction of proteins containing NPF, DPF, and GPF motifs with the C-terminal EH-domain of EHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 11. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pin1.org [pin1.org]
- 13. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notch receptor–ligand binding and activation: Insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Charge Effects in the Selection of NPF Motifs by the EH Domain of EHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dishevelled C-terminus: prolyl and histidinyl motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dishevelled - Wikipedia [en.wikipedia.org]
- 20. The scaffold protein Axin promotes signaling specificity within the Wnt pathway by suppressing competing kinase reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Decoding Dishevelled-Mediated Wnt Signaling in Vertebrate Early Development [frontiersin.org]
- 22. The Dishevelled Protein Family: Still Rather a Mystery After Over 20 Years of Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt/Axin1/beta-catenin signaling regulates asymmetric nodal activation, elaboration, and concordance of CNS asymmetries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-Based Simulations Reveal Concerted Dynamics of GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural insight into the interaction of proteins containing NPF, DPF, and GPF motifs with the C-terminal EH-domain of EHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. scispace.com [scispace.com]
- 31. nicoyalife.com [nicoyalife.com]
- 32. researchgate.net [researchgate.net]
- 33. dhvi.duke.edu [dhvi.duke.edu]
The Resistance of Asparagine-Proline Sequences to Succinimide Formation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spontaneous, non-enzymatic degradation of proteins is a critical area of study in biomedical research and pharmaceutical development. Among the most common of these modifications is the deamidation of asparagine (Asn) residues, a process that can significantly impact a protein's structure, stability, and function. This deamidation often proceeds through a five-membered cyclic intermediate known as a succinimide (B58015). The formation of this succinimide intermediate is highly dependent on the local amino acid sequence and the protein's three-dimensional structure. While certain sequences, such as Asn-Gly and Asn-Ser, are particularly prone to this modification, the asparagine-proline (Asn-Pro) sequence represents a notable exception, exhibiting remarkable resistance to succinimide formation. This guide provides a comprehensive overview of the mechanisms underlying succinimide formation from asparagine residues and elucidates the structural basis for the unique stability of the this compound motif.
The Unique Case of Asparagine-Proline (this compound) Sequences
A substantial body of research has demonstrated that asparagine residues followed by proline are exceptionally resistant to deamidation via the succinimide pathway.[1] The primary reason for this resistance lies in the unique conformational constraints imposed by the proline residue. Proline's cyclic side chain restricts the rotation of the peptide backbone, and critically, the nitrogen atom of the proline residue is a secondary amine, lacking the hydrogen atom necessary to initiate the intramolecular cyclization that forms the succinimide ring.[1] This inherent structural rigidity and the chemical nature of the proline amide bond make the nucleophilic attack required for succinimide formation energetically unfavorable.
The General Mechanism of Succinimide Formation from Asparagine
Under physiological conditions, the deamidation of asparagine residues typically proceeds through the formation of a succinimide intermediate.[2][3] This process is initiated by a nucleophilic attack of the backbone nitrogen atom of the C-terminal adjacent amino acid (the n+1 residue) on the side-chain carbonyl carbon of the asparagine.[1][4] This intramolecular cyclization reaction results in the formation of a five-membered succinimide ring and the release of ammonia. The succinimide intermediate is relatively unstable and can subsequently hydrolyze to form either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue, with the latter often being the predominant product.[5][6]
Caption: General mechanism of succinimide formation from an asparagine residue.
Factors Influencing Succinimide Formation
The rate of succinimide formation is influenced by a variety of factors, which collectively determine the stability of asparagine residues within a protein.
-
Primary Sequence: The identity of the amino acid immediately C-terminal to the asparagine residue has a profound effect on the rate of deamidation.[1][7] Residues with small, flexible side chains, such as glycine (B1666218) and serine, facilitate the necessary backbone conformation for the intramolecular attack, leading to rapid deamidation.[6] Conversely, bulky side chains, as seen in isoleucine and valine, sterically hinder this process.[4] The this compound sequence is an extreme example of this steric and conformational hindrance.[1]
-
pH: The rate of succinimide formation is highly pH-dependent. The reaction is generally accelerated at neutral to alkaline pH, where the attacking backbone nitrogen is deprotonated and thus more nucleophilic.[8][9] Under acidic conditions (pH < 5), direct hydrolysis of the asparagine side chain to aspartic acid can occur without the formation of a succinimide intermediate.[8][10]
-
Temperature: As with most chemical reactions, the rate of succinimide formation increases with temperature.[8][11] Elevated temperatures are often used in forced degradation studies to accelerate and identify potential deamidation sites in therapeutic proteins.[8][11]
-
Higher-Order Structure: The local secondary and tertiary structure of a protein can significantly impact the rate of deamidation.[1][12] Asparagine residues located in flexible, solvent-exposed regions are generally more susceptible to succinimide formation than those in rigid, buried environments.[1]
Quantitative Analysis of Deamidation Rates
The deamidation half-life of asparagine residues can vary dramatically depending on the adjacent amino acid. The following table summarizes the relative deamidation rates for various Asn-Xxx sequences, highlighting the exceptional stability of the this compound sequence.
| Asn-Xxx Sequence | Relative Deamidation Half-Time (Compared to Asn-Gly) | Reference |
| Asn-Gly | 1 | [1] |
| Asn-Ser | ~9 | [7] |
| Asn-His | ~9 | [1] |
| Asn-Ala | ~32 | [7] |
| Asn-Ile | ~300 | [1] |
| This compound | ~7000 | [1] |
Experimental Protocols for the Detection and Quantification of Succinimide
The detection and quantification of the labile succinimide intermediate present analytical challenges. Several methods have been developed to address this.
Low-pH Peptide Mapping by LC-MS
To prevent the hydrolysis of the succinimide intermediate during sample preparation, enzymatic digestion of the protein is performed at a low pH (e.g., pH 5-6).[8][13][14] The resulting peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The succinimide-containing peptide will have a characteristic mass shift of -17 Da compared to the native asparagine-containing peptide, allowing for its identification and quantification.
Caption: Workflow for low-pH peptide mapping to detect succinimide intermediates.
Hydrazine (B178648) Trapping
This chemical derivatization method involves reacting the succinimide intermediate with hydrazine.[15][16] This reaction opens the succinimide ring and forms a stable hydrazide derivative, which can be readily detected by mass spectrometry due to a specific mass increase.[15][16] This method allows for the quantification of the succinimide even in complex mixtures.[15]
Hydrophobic Interaction Chromatography (HIC)
In some cases, the formation of a succinimide can alter the hydrophobicity of a protein sufficiently to allow for its separation from the native protein using hydrophobic interaction chromatography (HIC).[8][13] This method can be used for both preparative and analytical purposes.
Conclusion
The formation of succinimide intermediates is a key step in the deamidation of asparagine residues, a common post-translational modification that can compromise the stability and function of proteins. The rate of this degradation pathway is highly dependent on the local sequence and structural context. The this compound sequence stands out as an exceptionally stable motif due to the conformational constraints and the chemical nature of the proline residue, which effectively prevent the intramolecular cyclization required for succinimide formation. Understanding the factors that govern succinimide formation, and the unique stability of sequences like this compound, is of paramount importance for the rational design of stable protein therapeutics and for elucidating the mechanisms of protein degradation in biological systems.
References
- 1. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of protein deamidation rates from primary and three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 15. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Deamidation Mechanisms of Asn-Pro in Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic deamidation of asparagine (Asn) residues is a critical post-translational modification that can significantly impact the structure, stability, and function of proteins. While deamidation typically proceeds through a succinimide (B58015) intermediate, the Asn-Pro (asparagine-proline) sequence presents a unique case. The rigid structure of the proline ring sterically hinders the formation of the requisite succinimide intermediate, making the conventional deamidation pathway unfavorable. Instead, the primary degradation route for this compound motifs is peptide bond cleavage, a much slower process with significant implications for long-lived proteins and protein-based therapeutics. This guide provides an in-depth exploration of the mechanisms governing this compound degradation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanisms of this compound Degradation
Unlike the rapid deamidation seen in flexible sequences like Asn-Gly, the degradation of this compound is characterized by slow peptide bond scission C-terminal to the asparagine residue. The half-life of an this compound sequence can be up to 7000-fold longer than that of an Asn-Gly sequence under physiological conditions[1]. This stability has significant biological and pharmaceutical implications, influencing protein turnover rates and the shelf-life of therapeutic proteins.
Two primary mechanisms have been proposed for the cleavage of the this compound peptide bond:
-
Direct Hydrolysis: This pathway involves the direct nucleophilic attack of a water molecule on the carbonyl carbon of the this compound peptide bond. This reaction is generally slow under physiological conditions but can be catalyzed by changes in pH. While direct hydrolysis is a competing pathway for all Asn residues, it becomes more significant at the this compound motif due to the suppression of the succinimide-mediated route[2][3].
-
Cyclic Imide Intermediate Formation: Although the classic succinimide formation is blocked, computational and experimental studies suggest that an alternative cyclic intermediate may be involved. One proposed mechanism involves the nucleophilic attack of the Asn side-chain nitrogen on the main-chain carbonyl carbon of the same Asn residue. This forms a cyclic imide intermediate that is distinct from the typical succinimide. This intermediate is then susceptible to hydrolysis, leading to the cleavage of the peptide bond[4][5][6]. The reaction is thought to proceed in two main steps: cyclization to form the intermediate, followed by the release of the C-terminal fragment[4][6]. This process can be catalyzed by physiological ions such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and bicarbonate (HCO₃⁻), which can mediate the necessary proton transfers[4][5][6].
Another study has shown that ammonia (B1221849) can catalyze the complete cleavage of the this compound bond, yielding a product with Pro at the new N-terminus and Asn or isoAsn at the new C-terminus. This reaction is also thought to proceed through a cyclic succinimide-like intermediate[1][7].
Quantitative Data on this compound Degradation
Quantitative data for this compound cleavage is sparse due to the reaction's slow rate. Most available data is comparative, highlighting its stability relative to other Asn-containing sequences. The following table summarizes the available quantitative information.
| Parameter | Sequence | Condition | Value | Reference(s) |
| Half-life | This compound | Pentapeptide, physiological conditions | 7000-fold longer than Asn-Gly | [1] |
| Half-life | Asn-X | Peptides, 37°C | 200 to >10,000 days (for cleavage) | [4][8] |
| Activation Energy | Asn-Gly-Nme | Computational, H₂PO₄⁻ catalyzed cleavage | 130 kJ/mol | [5][9] |
| Activation Energy | Asn-Gly-Nme | Computational, HCO₃⁻ catalyzed cleavage | 123 kJ/mol | [5][9] |
Experimental Protocols
Studying the slow degradation of this compound sequences requires accelerated conditions and sensitive analytical techniques. Below are detailed methodologies for conducting such studies.
Forced Degradation Study Protocol
This protocol is designed to induce and monitor the cleavage of the this compound bond in a target peptide or protein.
a. Sample Preparation:
-
Prepare a stock solution of the this compound containing peptide or protein at a concentration of 1-5 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer).
-
Divide the stock solution into aliquots for incubation under different conditions.
b. Incubation Conditions (Accelerated Stability):
-
pH Variation: Adjust the pH of the aliquots to cover a range (e.g., pH 4, 7, and 9) using appropriate buffers (e.g., acetate (B1210297) for pH 4, phosphate for pH 7, and borate (B1201080) or Tris for pH 9).
-
Temperature Variation: Incubate the pH-adjusted aliquots at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7, 14, and 28 days), the duration depending on the temperature.
-
Control: Maintain a control sample at -80°C for the duration of the study.
-
At each time point, immediately freeze the collected sample at -80°C to quench the reaction.
LC-MS/MS Analysis for Cleavage Product Identification and Quantification
a. Sample Preparation for Mass Spectrometry:
-
Thaw the frozen samples from the forced degradation study.
-
For intact protein analysis: Dilute the sample in a suitable buffer for direct infusion or LC-MS analysis.
-
For peptide mapping (if the starting material is a protein):
-
Denature the protein by adding a denaturant like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).
-
Digest the protein with a protease such as trypsin (at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis. Elute the peptides with a solution of acetonitrile (B52724) and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
b. LC-MS/MS Method:
-
Liquid Chromatography (LC): Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration in the mobile phase containing 0.1% formic acid.
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS spectra to detect the precursor ions of the intact peptide and its cleavage products. The cleavage will result in two new peptide fragments.
-
Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition to select the precursor ions of interest for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
-
Data Analysis:
-
Identify the cleavage products by searching the MS/MS spectra against a database containing the sequence of the parent peptide/protein and potential modifications. The cleavage will result in a new N-terminal proline and a new C-terminal asparagine or isoasparagine.
-
Quantify the extent of cleavage by comparing the peak areas of the extracted ion chromatograms (XICs) of the cleavage products to that of the remaining intact peptide.
-
NMR Spectroscopy for Real-Time Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of this compound sequences in real-time without the need for sample quenching and processing.
a. Sample Preparation:
-
Dissolve the lyophilized this compound containing peptide in a deuterated buffer (e.g., phosphate buffer in D₂O) at a suitable concentration for NMR analysis (typically 0.1-1 mM).
-
Transfer the sample to an NMR tube.
b. NMR Data Acquisition:
-
Acquire a series of 1D ¹H or 2D ¹H-¹⁵N HSQC (if the protein is ¹⁵N-labeled) spectra over time at a constant, elevated temperature directly in the NMR spectrometer.
-
The appearance of new signals corresponding to the cleavage products (specifically the new N-terminal proline and C-terminal asparagine/isoasparagine residues) can be monitored.
c. Data Analysis:
-
Integrate the signal intensities of the resonances from the intact peptide and the cleavage products at each time point.
-
Plot the change in signal intensity over time to determine the kinetics of the cleavage reaction.
Conclusion
The degradation of this compound sequences in proteins is a slow but significant process that proceeds primarily through peptide bond cleavage rather than the typical deamidation pathway. Understanding the underlying mechanisms and having robust analytical methods to study this modification are crucial for ensuring the long-term stability and efficacy of protein-based therapeutics and for elucidating the role of this process in protein aging and turnover. The methodologies outlined in this guide provide a framework for researchers to investigate this compound cleavage in their proteins of interest. Further research is needed to obtain more comprehensive quantitative data on the kinetics of this reaction under a wider range of conditions.
References
- 1. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 2. Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 4. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Asn-Pro Motif: A Pivotal Target for Post-Translational Modifications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dipeptide sequence asparagine-proline (Asn-Pro) represents a critical juncture in the polypeptide chain, influencing protein structure and function through its unique conformational properties. Beyond its structural role, the this compound motif is a key target for post-translational modifications (PTMs), which can profoundly alter a protein's stability, interactions, and signaling capabilities. This technical guide provides a comprehensive overview of the major PTMs occurring at the this compound site, with a focus on proline hydroxylation and the inhibition of N-linked glycosylation. We delve into the enzymatic machinery, functional consequences, and detailed experimental protocols for the study of these modifications, offering valuable insights for researchers in drug discovery and molecular biology.
Proline Hydroxylation at the this compound Motif
Proline hydroxylation, the addition of a hydroxyl group to the proline residue, is a crucial PTM that can occur within the this compound sequence. This modification is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs).
Enzymology of Prolyl 4-Hydroxylase
Prolyl 4-hydroxylases are non-heme iron dioxygenases that catalyze the hydroxylation of proline residues. The canonical substrate for P4Hs is a proline residue within an X-Pro-Gly motif, where Proline is the preferred residue in the X position. However, studies have shown that P4Hs can tolerate other amino acids at the X position, including asparagine, albeit with potentially lower efficiency. The reaction requires molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) as co-factors.
Functional Consequences of this compound Hydroxylation
The hydroxylation of proline within an this compound motif can have significant functional implications:
-
Protein Stability: Proline hydroxylation is famously known for its role in stabilizing the collagen triple helix. While the this compound-Gly sequence is not the most common motif in collagen, hydroxylation at such sites can contribute to the overall thermal stability of the protein.
-
Protein-Protein Interactions: The addition of a hydroxyl group can alter the surface properties of a protein, creating or disrupting hydrogen bonds and influencing interactions with other proteins. A prime example is the regulation of the Hypoxia-Inducible Factor 1α (HIF-1α). Under normoxic conditions, specific proline residues in HIF-1α are hydroxylated, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. While the specific hydroxylation sites in HIF-1α are typically Leu-Pro, the principle of hydroxylation-dependent protein interaction is a key concept.
-
Signaling Pathways: Proline hydroxylation acts as an oxygen-sensing mechanism. The activity of P4Hs is directly dependent on the availability of molecular oxygen. Therefore, the hydroxylation status of proteins containing this compound motifs can be a direct readout of the cellular oxygen environment, influencing signaling pathways related to hypoxia.
Inhibition of N-linked Glycosylation by the this compound Motif
N-linked glycosylation is a major PTM where a glycan is attached to the nitrogen atom of an asparagine residue. This process is highly specific and requires the consensus sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.
The Structural Basis of Inhibition
The presence of a proline residue immediately following the asparagine in the this compound-Ser/Thr sequon sterically hinders the binding of the oligosaccharyltransferase (OST) enzyme complex. The rigid ring structure of proline is incompatible with the required backbone dihedral angle for the peptide to fit into the active site of OST. This structural constraint effectively prevents the transfer of the oligosaccharide chain to the asparagine residue.
Functional Implications of Glycosylation Inhibition
The prevention of N-glycosylation at this compound sites can have several consequences for protein function:
-
Protein Folding and Trafficking: N-glycans play a crucial role in the proper folding of proteins in the endoplasmic reticulum and their subsequent trafficking through the secretory pathway. The absence of a glycan at a specific site can lead to misfolding and retention in the ER.
-
Protein Stability and Activity: Glycosylation can protect proteins from proteolysis and modulate their enzymatic activity. The lack of a glycan due to an this compound motif can therefore impact protein half-life and function.
-
Cellular Recognition and Signaling: Cell-surface glycoproteins are involved in a myriad of recognition events. The specific pattern of glycosylation is critical for these interactions. The programmed absence of a glycan at an this compound site can be a mechanism to fine-tune these recognition processes.
Quantitative Data on this compound Modifications
While extensive research has been conducted on proline hydroxylation and N-glycosylation, specific quantitative data for the this compound motif remains an area of active investigation. The following table summarizes the available information.
| Modification | Enzyme/Process | Substrate Motif | Kinetic Parameters (Km, kcat) | Notes |
| Proline Hydroxylation | Prolyl 4-Hydroxylase (P4H) | X-Pro-Gly | For (Pro-Pro-Gly)10: Km values are generally in the micromolar range. | While Pro is the preferred residue at the X position, other residues, including Asn, are tolerated, but this often results in higher Km and lower Vmax values. Specific kinetic data for this compound-Gly are not widely reported. |
| N-linked Glycosylation | Oligosaccharyltransferase (OST) | Asn-X-Ser/Thr | - | The presence of Proline at the X position (this compound-Ser/Thr) almost completely inhibits N-glycosylation. Quantitative studies show a dramatic reduction in glycosylation efficiency. |
Experimental Protocols
The study of PTMs at the this compound motif relies heavily on mass spectrometry-based proteomics. Below are detailed methodologies for the enrichment and analysis of hydroxylated proline-containing peptides and the analysis of N-glycosylation inhibition.
Analysis of Proline Hydroxylation at this compound Motifs
Objective: To identify and quantify hydroxylated proline residues within this compound motifs in a protein or complex protein mixture.
Methodology: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the enrichment of hydroxylated peptides followed by nano-Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification.
Protocol:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce and alkylate the protein sample to break disulfide bonds.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
-
Enrichment of Hydroxylated Peptides using HILIC:
-
Condition a HILIC micro-spin column according to the manufacturer's instructions.
-
Load the peptide digest onto the HILIC column.
-
Wash the column with a low-polarity buffer to remove non-polar peptides.
-
Elute the more polar, hydroxylated peptides with a high-polarity buffer.
-
Desalt the enriched peptide fraction using a C18 StageTip.
-
-
Nano-LC-MS/MS Analysis:
-
Reconstitute the enriched and desalted peptides in a buffer suitable for LC-MS/MS analysis.
-
Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer.
-
Separate peptides using a reversed-phase gradient.
-
Acquire MS/MS spectra using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. Optimize collision energy to ensure fragmentation of the peptide backbone and detection of the hydroxyproline (B1673980) immonium ion.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine that allows for variable modifications, specifying hydroxylation of proline (+15.9949 Da).
-
Manually validate peptide-spectrum matches (PSMs) for hydroxylated peptides, paying close attention to the presence of diagnostic fragment ions.
-
For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling methods to compare the abundance of hydroxylated versus non-hydroxylated forms of the same peptide.
-
Analysis of N-glycosylation Inhibition at this compound-Ser/Thr Sequons
Objective: To confirm and quantify the inhibition of N-linked glycosylation at a specific this compound-Ser/Thr site.
Methodology: This protocol involves the analysis of glycoproteins by LC-MS/MS after enzymatic release of N-glycans. The conversion of Asn to Asp upon deglycosylation is used to identify formerly glycosylated sites.
Protocol:
-
Protein Isolation and Denaturation:
-
Isolate the glycoprotein (B1211001) of interest via immunoprecipitation or other purification methods.
-
Denature the protein to ensure accessibility of the glycosylation sites.
-
-
Enzymatic Deglycosylation:
-
Treat the denatured protein with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the innermost GlcNAc and the asparagine residue, converting the Asn to aspartic acid (a mass increase of 0.984 Da).
-
-
Proteolytic Digestion:
-
Digest the deglycosylated protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by nano-LC-MS/MS.
-
Acquire MS/MS spectra of the peptides.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, specifying deamidation of asparagine (+0.9840 Da) as a variable modification.
-
Identify the peptide containing the this compound-Ser/Thr sequon.
-
Quantify the relative abundance of the peptide with the deamidated Asn (indicating it was originally glycosylated, though this is expected to be very low or absent) versus the peptide with the unmodified Asn. This ratio will demonstrate the extent of glycosylation inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
The Complex Chemistry of Flavor: An In-depth Technical Guide to the Maillard Reaction of Asparagine and Proline
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars. This technical guide delves into the specific and intricate flavor generation pathways that arise from the interaction of asparagine (Asn) and proline (Pro) during this reaction. Understanding these pathways is not only crucial for the food industry in crafting desirable aromas and tastes but also holds relevance for drug development, where Maillard reaction products, also known as advanced glycation end-products (AGEs), are implicated in various physiological and pathological processes.
This guide provides a comprehensive overview of the key volatile compounds generated, the influence of reaction conditions, detailed experimental protocols for analysis, and a visual representation of the core chemical transformations.
Core Flavor Compounds and Formation Pathways
The Maillard reaction of asparagine and proline with a reducing sugar, such as glucose, yields a diverse array of volatile and non-volatile compounds that contribute to the overall flavor profile. The resulting aroma is often described as sweet, roasted, and with bakery-like notes.[1] The primary classes of flavor compounds generated include proline-specific compounds like pyrrolizines and azepines, as well as pyrazines, furans, pyrroles, and pyridines.[1]
Proline's cyclic structure readily participates in the formation of unique heterocyclic compounds. Pyrrolizines and azepines, which provide bread- and cracker-like aromas, are often the most abundant proline-derived products.[1] Asparagine, on the other hand, is a key precursor to the formation of pyrazines, which are responsible for roasted and nutty flavors. The amide group in asparagine's side chain can be deamidated to release ammonia, which then participates in pyrazine (B50134) formation.[1]
A notable aspect of the Asn-Pro Maillard reaction is the competition between the formation of proline-specific compounds and pyrazines. Studies have shown that proline can be more reactive than asparagine in certain conditions, leading to a higher yield of its specific derivatives and consequently inhibiting the formation of other nitrogen-containing compounds like pyrazines.[1]
Acrylamide Formation
A critical consideration in the Maillard reaction involving asparagine is the formation of acrylamide, a potential carcinogen. Asparagine's structure makes it a primary precursor to acrylamide, especially at high temperatures. While this guide focuses on flavor generation, it is imperative for researchers to be aware of this parallel reaction pathway.
Quantitative Analysis of Volatile Compounds
The distribution and concentration of volatile compounds are highly dependent on reaction conditions such as temperature, pH, and reaction time. The following tables summarize the quantitative data from model systems involving the Maillard reaction of asparagine, proline, and glucose.
Table 1: Proline-Specific Volatile Compounds Generated from the Maillard Reaction of an Equimolar Mixture of Asparagine, Proline, and Glucose at Different Temperatures for 90 minutes at pH 7.5.
| Compound Class | Compound Name | Concentration (µg/kg) at 130°C | Concentration (µg/kg) at 150°C | Concentration (µg/kg) at 170°C |
| Pyrrolizines | 5-Methyl-2,3-dihydro-1H-pyrrolizine | 15.2 ± 1.2 | 45.7 ± 3.1 | 112.3 ± 8.5 |
| 2,3-Dihydro-1H-pyrrolizine | 8.9 ± 0.7 | 28.1 ± 2.0 | 75.4 ± 5.9 | |
| 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine | 5.1 ± 0.4 | 18.9 ± 1.5 | 55.6 ± 4.3 | |
| Azepines | Cyclopent[b]azepin-8(1H)-one | 2.5 ± 0.2 | 9.8 ± 0.8 | 32.1 ± 2.5 |
Data synthesized from supplementary materials of Xiao et al. (2025).
Table 2: Pyrazine Volatile Compounds Generated from the Maillard Reaction of an Equimolar Mixture of Asparagine, Proline, and Glucose at Different Temperatures for 90 minutes at pH 7.5.
| Compound Class | Compound Name | Concentration (µg/kg) at 130°C | Concentration (µg/kg) at 150°C | Concentration (µg/kg) at 170°C |
| Pyrazines | Pyrazine | 3.1 ± 0.3 | 10.5 ± 0.9 | 25.8 ± 2.1 |
| Methylpyrazine | 5.6 ± 0.5 | 18.2 ± 1.4 | 48.9 ± 3.9 | |
| 2,5-Dimethylpyrazine | 4.2 ± 0.4 | 15.1 ± 1.2 | 41.7 ± 3.3 | |
| Ethylpyrazine | 1.8 ± 0.2 | 6.7 ± 0.5 | 19.3 ± 1.6 |
Data synthesized from supplementary materials of Xiao et al. (2025).
Experimental Protocols
This section provides a detailed methodology for a typical model system experiment to study the flavor generation from the this compound Maillard reaction.
Maillard Model Reaction
-
Reactant Preparation: Equimolar amounts of L-asparagine, L-proline, and α-D-glucose are dissolved in deionized water.
-
pH Adjustment: The pH of the solution is adjusted to a desired value (e.g., 7.5 ± 0.1) using 1 M NaOH and 1 M HCl.[1]
-
Reaction Setup: The mixture is transferred to a sealed vial to prevent the loss of volatile compounds.
-
Heating: The vial is placed in a controlled temperature environment, such as an oil bath, and heated at specific temperatures (e.g., 130, 150, and 170 °C) for a defined period (e.g., 90 minutes).[1]
-
Reaction Termination: After the designated reaction time, the vial is immediately cooled in an ice-water bath to stop the reaction.
-
Storage: The resulting Maillard reaction products (MRPs) are stored at 4 °C for further analysis.[1]
Extraction of Volatile Aroma Compounds
-
Method: Headspace solid-phase microextraction (HS-SPME) is a common and effective method for extracting volatile compounds.
-
Sample Preparation: A known amount of the MRP sample (e.g., 4.00 g) is placed in a headspace vial. Saturated sodium chloride solution can be added to increase the volatility of the analytes.
-
Internal Standard: An internal standard (e.g., 1,2-dichlorobenzene) is added for quantification.
-
Extraction: The vial is sealed and placed in a water bath at a controlled temperature (e.g., 85 °C) for a specific duration (e.g., 60 minutes). An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass selective detector is used for the separation and identification of volatile compounds.
-
Column: A suitable capillary column (e.g., DB-WAX or DB-5MS) is used for separation.[1]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[1]
-
Thermal Desorption: The SPME fiber is inserted into the GC inlet where the adsorbed volatile compounds are thermally desorbed.[1]
-
Temperature Program: A programmed temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and column affinity. A typical program might be: start at 40°C for 2 min, ramp to 80°C at 5°C/min, then to 180°C at 4°C/min and hold for 3 min, and finally to 230°C at 5°C/min and hold for 5 min.[1]
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. The mass-to-charge ratio (m/z) of the fragments is scanned over a specific range (e.g., 30–450 amu).[1]
-
Compound Identification: Volatile compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).[1]
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of this compound Maillard reaction flavor generation.
Caption: Overview of this compound Maillard Reaction Pathways.
Caption: Experimental Workflow for Flavor Analysis.
Caption: Factors Influencing this compound Flavor Formation.
Conclusion and Future Directions
The Maillard reaction of asparagine and proline is a rich source of diverse flavor compounds, with a notable competition between the formation of proline-specific heterocycles and pyrazines. The reaction conditions, particularly temperature, play a pivotal role in dictating the final flavor profile. The methodologies outlined in this guide provide a robust framework for the systematic investigation of these complex reactions.
While significant progress has been made in identifying the key volatile compounds, further research is needed to fully elucidate the intricate reaction mechanisms and the synergistic effects of different precursors. Moreover, detailed sensory analysis, including quantitative descriptive analysis, would provide a more nuanced understanding of the flavor profiles generated. For professionals in drug development, a deeper understanding of the formation and biological activities of this compound derived Maillard reaction products is crucial for assessing their potential impact on human health. Continued exploration in these areas will undoubtedly unlock new possibilities for flavor innovation and a more comprehensive understanding of the role of the Maillard reaction in both food science and human health.
References
The Asn-Pro Motif: A Subtle Contributor to the Robust Stability of Thermophilic Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thermophilic proteins, capable of functioning at elevated temperatures, possess remarkable structural stability. This robustness arises from a complex interplay of various factors, including an optimized amino acid composition. While the roles of individual amino acids in conferring thermostability have been extensively studied, the specific contributions of dipeptide motifs remain an area of active investigation. This technical guide delves into the nuanced role of the Asparagine-Proline (Asn-Pro) sequence in the structural stability of thermophilic proteins. Although direct quantitative data on the this compound motif's specific contribution is limited, this paper synthesizes current knowledge on the individual roles of asparagine and proline, general mechanisms of thermostability, and potential synergistic effects of this dipeptide to provide a comprehensive overview for researchers in protein engineering and drug development.
Introduction: The Quest for Thermostability
The ability of proteins from thermophilic organisms to resist denaturation at high temperatures is a key area of interest for both fundamental protein science and industrial applications, including the development of robust biotherapeutics. The enhanced stability of these proteins is not attributed to a single factor but rather a collection of subtle modifications that collectively increase the free energy of unfolding (ΔG). These modifications include an increased number of salt bridges, enhanced hydrophobic interactions, and an optimized amino acid composition. Among the 20 standard amino acids, proline is well-recognized for its unique structural properties that contribute to protein stability. Asparagine, while sometimes considered thermolabile, also plays specific roles in protein structure. This guide focuses on the potential synergistic role of the this compound motif in the context of thermophilic protein stability.
The Structural and Thermodynamic Basis of Thermostability
The thermostability of a protein is fundamentally linked to the thermodynamic parameters governing its folding and unfolding. Thermophilic proteins generally exhibit a higher melting temperature (Tm), which is the temperature at which half of the protein population is unfolded. This is often achieved by increasing the Gibbs free energy of unfolding (ΔG) at all temperatures.
Several strategies contribute to this increased stability:
-
Increased Intrinsic Stability: Enhancing the network of non-covalent interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, leads to a more stable folded state.
-
Decreased Unfolded State Entropy: The introduction of rigid residues like proline reduces the conformational freedom of the unfolded polypeptide chain, making the unfolded state entropically less favorable and thus stabilizing the folded state.
-
Optimized Amino Acid Composition: Thermophilic proteins often show a preference for certain amino acids. For instance, an increased frequency of charged residues (Arg, Glu, Lys) and a decrease in thermolabile residues like asparagine and glutamine have been observed in some studies.[1]
The Role of Proline in Protein Thermostability
Proline's unique cyclic structure imparts significant conformational rigidity to the polypeptide backbone. This rigidity has several implications for protein stability:
-
Reduced Unfolded State Entropy: The pyrrolidine (B122466) ring of proline restricts the range of accessible backbone dihedral angles (phi, ψ), thereby lowering the conformational entropy of the unfolded state. This entropic penalty for unfolding contributes favorably to the overall ΔG of folding.[2]
-
Stabilization of Secondary Structures: Proline is frequently found at the N-termini of α-helices and in β-turns, where its rigid structure can help to initiate and stabilize these structural elements.
-
Cis-Trans Isomerization: The peptide bond preceding a proline residue (X-Pro) can exist in either a cis or trans conformation. The slow isomerization between these states can be a rate-limiting step in protein folding and can influence the stability of the final folded structure.[3][4][5]
The Contribution of Asparagine to Protein Structure
Asparagine is a polar amino acid that can participate in hydrogen bonding through its side-chain amide group, contributing to the stability of the folded protein. However, asparagine is also susceptible to deamidation, a non-enzymatic reaction that converts asparagine to aspartic acid or isoaspartic acid. This reaction introduces a negative charge and can disrupt the protein's structure and function. Deamidation is accelerated at higher temperatures and neutral to alkaline pH, making it a potential liability for thermophilic proteins.[6]
Interestingly, studies on the deamidation of Asn-X sequences have shown that when X is proline, the rate of deamidation is significantly reduced. This is because the formation of the succinimide (B58015) intermediate, which is a key step in the deamidation process, is sterically hindered by the rigid pyrrolidine ring of the subsequent proline residue. This suggests that the this compound linkage provides inherent protection against this common form of heat-induced damage.
The this compound Motif: A Potential Synergistic Role in Thermostability
While direct experimental evidence specifically quantifying the contribution of the this compound motif to the thermostability of thermophilic proteins is scarce, we can infer its potential role based on the individual properties of asparagine and proline:
-
Structural Rigidity and Reduced Unfolding Entropy: The presence of proline in the this compound motif directly contributes to the reduction of the unfolded state's conformational entropy, a well-established mechanism for enhancing protein stability.
-
Protection against Deamidation: The this compound linkage is inherently resistant to deamidation, a major pathway for thermal degradation of proteins containing asparagine. This "self-protection" mechanism would be particularly advantageous for thermophilic proteins that must function at high temperatures where deamidation rates are elevated.
-
Favorable Turn Conformation: this compound sequences are frequently found in β-turns, which are critical for the proper folding and compact structure of globular proteins. The specific conformational preferences of this dipeptide may favor the formation of stable turn structures.
The interplay of these factors suggests a synergistic effect where the proline not only provides general backbone rigidity but also specifically protects the preceding asparagine from chemical degradation, thereby contributing to the overall robustness of the protein at high temperatures.
Quantitative Data on Protein Stability
To illustrate the thermodynamic parameters associated with protein stability, the following table summarizes representative data from studies on thermophilic and mesophilic proteins. Note that specific data for this compound mutations in thermophiles is not currently available in the literature; the data presented here is for general mutations and comparisons to highlight the magnitude of stability changes.
| Protein (Organism) | Mutation/Comparison | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |
| T4 Lysozyme | Ala82 -> Pro | +2.3 | +0.9 | Matthews et al. (1987) |
| Ribonuclease H (Thermus thermophilus) | vs. E. coli homologue | +20.0 | +5.0 | Hollien & Marqusee (1999) |
| L-Asparaginase (Thermococcus sibiricus) | vs. Mesophilic and Thermophilic homologs | +20-39 | +146-209 (ΔH) | Thermal Inactivation Mechanism... (2023)[7] |
| Amine Transaminase (Aspergillus terreus) | L118T | +5.3 | N/A | A Single Mutation Increases... (2019)[8] |
Experimental Protocols for Assessing Protein Stability
Accurate determination of protein stability is crucial for understanding the effects of mutations and for the development of stable protein-based therapeutics. The following are detailed methodologies for two key experimental techniques.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein solution as a function of temperature. The resulting thermogram provides the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔHcal).
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the desired buffer to ensure a matched reference.
-
Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm with a calculated extinction coefficient). A typical concentration range is 0.2-2.0 mg/mL.
-
Degas the protein solution and the dialysis buffer immediately before loading into the calorimeter to prevent bubble formation.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with detergent and water according to the manufacturer's instructions.
-
Load the reference cell with the dialysis buffer and the sample cell with the protein solution.
-
Pressurize the cells (typically with nitrogen) to prevent boiling at temperatures above 100°C.
-
-
Data Acquisition:
-
Equilibrate the system at the starting temperature (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully unfolded (e.g., 110°C).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
Perform a buffer-buffer scan using the same parameters to obtain a baseline.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
The peak of the curve corresponds to the Tm.
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔHcal).
-
The Gibbs free energy of unfolding (ΔG) at any temperature can be calculated using the Gibbs-Helmholtz equation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. For proteins, the far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure, while the near-UV CD spectrum (250-320 nm) is sensitive to the tertiary structure. Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample in a buffer that has low absorbance in the far-UV region (e.g., phosphate (B84403) or borate (B1201080) buffers). Avoid buffers containing high concentrations of chloride ions.
-
The protein concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.
-
Filter the sample to remove any aggregates.
-
-
Instrument Setup:
-
Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Set the desired wavelength for monitoring the unfolding transition (e.g., 222 nm for an α-helical protein).
-
Use a temperature-controlled cell holder.
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature.
-
Increase the temperature in a stepwise or ramped manner (e.g., 1°C/min).
-
Record the CD signal at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal versus temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a two-state unfolding model to determine the Tm (the midpoint of the transition).
-
The van't Hoff enthalpy of unfolding (ΔHvH) can also be derived from the steepness of the transition.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms contributing to enhanced protein thermostability.
Caption: Hypothesized contributions of the this compound motif to thermostability.
Caption: Workflow for experimental determination of protein stability.
Conclusion and Future Directions
The this compound motif likely plays a subtle yet significant role in the stability of thermophilic proteins. This contribution is hypothesized to stem from a combination of the general stabilizing effect of proline, which reduces the entropy of the unfolded state, and the specific protection against asparagine deamidation afforded by the adjacent proline residue. While direct experimental validation of this hypothesis is needed, the existing body of knowledge on protein stability provides a strong foundation for this model.
For researchers and drug development professionals, understanding these nuanced structural contributions is critical for the rational design of highly stable proteins. Future work should focus on site-directed mutagenesis studies of this compound motifs in thermophilic proteins, coupled with detailed thermodynamic characterization using techniques like DSC and CD spectroscopy, to definitively quantify the contribution of this dipeptide to protein thermostability. Such studies will not only advance our fundamental understanding of protein folding and stability but also provide valuable insights for the engineering of next-generation protein therapeutics with enhanced stability and shelf-life.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced protein thermostability from site-directed mutations that decrease the entropy of unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of proline cis/trans isomerization in protein folding and function – Glockshuber Group | ETH Zurich [emeritus.glockshubergroup.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Single Mutation Increases the Thermostability and Activity of Aspergillus terreus Amine Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Asn-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis of peptides containing the asparagine-proline (Asn-Pro) sequence presents unique challenges that can significantly impact the yield and purity of the final product. Two major side reactions are of particular concern: the formation of aspartimide from asparagine following deamidation, and the formation of diketopiperazine. This document provides a detailed overview of these challenges, strategies for their mitigation, and comprehensive protocols for the successful synthesis of this compound containing peptides.
Key Challenges in this compound Peptide Synthesis
The primary obstacles in the synthesis of peptides containing the this compound motif are aspartimide and diketopiperazine formation.
Aspartimide Formation: Asparagine residues can undergo a base-catalyzed deamidation to form aspartic acid, particularly during the repeated piperidine (B6355638) treatments for Fmoc group removal.[1] This aspartic acid residue is then highly susceptible to intramolecular cyclization, leading to the formation of a five-membered ring aspartimide intermediate.[1][2] This intermediate can then lead to the formation of difficult-to-separate byproducts, including α- and β-peptides and their piperidide adducts, ultimately reducing the yield and purity of the target peptide.[2] The propensity for aspartimide formation is sequence-dependent, with sequences such as Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn being particularly problematic.[1][3]
Diketopiperazine (DKP) Formation: The dipeptide sequence at the N-terminus of the growing peptide chain can cyclize to form a stable six-membered ring, a diketopiperazine. This side reaction is especially prevalent when proline is the second amino acid in the sequence, as is the case with this compound.[3] The formation of DKP leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and a significant loss of yield.[3] In some cases, DKP formation can be the dominant reaction, leading to almost complete loss of the desired product.[3]
Strategies for Mitigation and Quantitative Data
Several strategies can be employed to minimize the occurrence of these side reactions. The following table summarizes quantitative data from studies on related peptide sequences, illustrating the effectiveness of different approaches.
| Challenge | Model Sequence | Strategy | Result | Reference |
| Aspartimide Formation | Scorpion Toxin II (VKDN YI) | Use of Fmoc-Asp(OBno)-OH vs. Fmoc-Asp(OtBu)-OH | Aspartimide formation reduced to almost undetectable amounts with Fmoc-Asp(OBno)-OH. | [2] |
| Aspartimide Formation | Scorpion Toxin II (VKDG YI) | Standard Fmoc-SPPS with piperidine deprotection | ~8% aspartimide derivatives formed. | [3] |
| Aspartimide Formation | Scorpion Toxin II (VKDG YI) | Picoc-SPPS (photocleavable protecting group) | Complete elimination of aspartimide formation. | [3] |
| Diketopiperazine (DKP) Formation | Model depsipeptide with C-terminal Pro | Standard Fmoc-SPPS with piperidine deprotection | 91% DKP byproduct formed. | [3] |
| Diketopiperazine (DKP) Formation | Model depsipeptide with C-terminal Pro | Picoc-SPPS (photocleavable protecting group) | DKP formation reduced to 15%. | [3] |
Experimental Protocols
The following protocols are recommended for the solid-phase synthesis of peptides containing the this compound sequence.
Protocol 1: Standard Fmoc-SPPS with Optimized Coupling and Deprotection
This protocol utilizes a trityl-protected asparagine to prevent side-chain dehydration and a robust coupling agent.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.3-0.8 mmol/g) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Proline):
-
In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
3. Fmoc Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
4. Second Amino Acid Coupling (Asparagine):
-
It is crucial to use a side-chain protected asparagine to prevent dehydration of the side-chain amide to a nitrile.[4] Fmoc-Asn(Trt)-OH is recommended.[4]
-
Repeat the coupling procedure described in step 2 using Fmoc-Asn(Trt)-OH.
5. Chain Elongation:
-
Repeat the Fmoc deprotection (step 3) and coupling (step 4) cycles for the remaining amino acids in the sequence.
6. Final Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, for example, TFA/TIPS/H₂O (95:2.5:2.5). If the peptide contains Trp, add 1,2-ethanedithiol (B43112) (EDT) to the cocktail.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. For N-terminal Asn(Trt) residues, a longer cleavage time may be required for complete removal of the Trt group.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Mitigation of Diketopiperazine Formation
To minimize DKP formation, it is advisable to couple the third amino acid immediately after the deprotection of the second amino acid (Asn in this case). Alternatively, using a dipeptide building block, Fmoc-Asn(Trt)-Pro-OH, can bypass the problematic dipeptide stage on the resin.
Using Fmoc-Asn(Trt)-Pro-OH Dipeptide:
-
Follow the resin swelling protocol as described in Protocol 1.
-
Couple the Fmoc-Asn(Trt)-Pro-OH dipeptide to the resin using the coupling procedure outlined in Protocol 1, step 2.
-
Proceed with the synthesis from the Fmoc deprotection of the Asn residue.
Visualizing the Workflow and Side Reactions
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of an this compound containing peptide.
Side Reaction Pathways
Caption: Major side reaction pathways in the synthesis of this compound containing peptides.
References
Protecting Group Strategies for Asn-Pro Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing the Asparagine-Proline (Asn-Pro) sequence presents unique challenges, primarily related to the protection of the asparagine side-chain amide. While the rigid cyclic structure of proline significantly mitigates the risk of aspartimide formation, a common side reaction in Asp/Asn-containing peptides, appropriate protecting group strategies are still crucial to prevent side-chain dehydration and ensure high coupling efficiency and solubility.[1] This document provides a detailed overview of the most effective protecting group strategies for this compound dipeptide synthesis, with a focus on the widely used Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) approaches.
Key Challenges in this compound Synthesis
-
Side-Chain Dehydration: During activation of the carboxylic acid of asparagine, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue. This irreversible modification leads to a truncated peptide and purification difficulties.[2][3]
-
Poor Solubility: Asparagine derivatives, especially unprotected or inadequately protected ones, often exhibit poor solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF), which can result in incomplete coupling reactions and reduced yields.[1][4]
-
Aspartimide Formation: Although the this compound sequence has a very low propensity for this side reaction, it is a critical consideration in peptide synthesis. Aspartimide formation involves the cyclization of the peptide backbone at the asparagine residue, leading to the formation of a succinimide (B58015) derivative that can subsequently hydrolyze to form α- and β-aspartyl peptides, as well as racemization.[5][6] The rigid imide bond of proline disfavors the required geometry for the intramolecular cyclization, thus minimizing this side reaction.
Recommended Protecting Group Strategies
The selection of an appropriate protecting group for the asparagine side chain is critical for a successful this compound synthesis. The most commonly used and recommended protecting groups are Trityl (Trt) for Fmoc-SPPS and Xanthyl (Xan) for Boc-SPPS.
Trityl (Trt) Protecting Group (Fmoc-SPPS)
The trityl group is the most widely used protecting group for the asparagine side chain in Fmoc-based solid-phase peptide synthesis.[1][3]
-
Advantages:
-
Effectively prevents side-chain dehydration during activation.[3][7]
-
Significantly improves the solubility of the Fmoc-Asn-OH derivative in common SPPS solvents.[1][7]
-
Stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).
-
-
Disadvantages:
Xanthyl (Xan) Protecting Group (Boc-SPPS)
The xanthyl group is a highly effective protecting group for the asparagine side chain in Boc-based solid-phase peptide synthesis.[2][8]
-
Advantages:
-
Disadvantages:
-
The Xan group is labile to trifluoroacetic acid (TFA) and is typically removed during the standard Boc-deprotection steps, which may not be ideal for all synthetic strategies.[2]
-
Quantitative Data Summary
Direct quantitative comparative studies for different Asn protecting groups specifically in this compound synthesis are limited in the literature. The following table provides a semi-quantitative comparison based on data from various sources and general principles of peptide synthesis.
| Protecting Group Strategy | Synthesis Strategy | Prevention of Dehydration | Solubility Enhancement | Coupling Efficiency | Propensity for Aspartimide Formation in this compound | Overall Purity & Yield |
| Fmoc-Asn(Trt)-OH | Fmoc-SPPS | Excellent | High | Good to Excellent | Very Low | High |
| Boc-Asn(Xan)-OH | Boc-SPPS | Excellent | High | Good to Excellent | Very Low | High |
| Fmoc-Asn-OH (unprotected) | Fmoc-SPPS | Poor | Low | Variable | Very Low | Low to Moderate |
| Boc-Asn-OH (unprotected) | Boc-SPPS | Poor | Low | Variable | Very Low | Low to Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Asn(Trt)-Pro-OH Dipeptide
This protocol describes the manual solid-phase synthesis of the Fmoc-Asn(Trt)-Pro dipeptide on a pre-loaded Proline resin (e.g., Pro-Wang resin).
Materials:
-
Pro-Wang Resin (or other suitable resin)
-
Fmoc-Asn(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Pro-Wang resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection (of Proline):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Activation of Fmoc-Asn(Trt)-OH:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and HOBt (or Oxyma) (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated Fmoc-Asn(Trt)-OH solution to the deprotected resin.
-
Add DIPEA (1 equivalent) to the reaction mixture.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin-bound dipeptide thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage from Resin (Optional, for solution-phase use):
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude dipeptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the dipeptide, decant the ether, and dry the product.
-
Purify by reverse-phase HPLC.
-
Protocol 2: Solution-Phase Synthesis of Boc-Asn(Xan)-Pro-OMe
This protocol describes the solution-phase synthesis of the Boc-Asn(Xan)-Pro-OMe dipeptide.
Materials:
-
Boc-Asn(Xan)-OH
-
H-Pro-OMe·HCl (Proline methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Proline Methyl Ester:
-
Suspend H-Pro-OMe·HCl (1.1 equivalents) in DCM.
-
Add DIPEA or NMM (1.2 equivalents) and stir at room temperature for 15 minutes to obtain the free base.
-
-
Activation of Boc-Asn(Xan)-OH:
-
In a separate flask, dissolve Boc-Asn(Xan)-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling:
-
Filter off the DCU precipitate.
-
Add the filtrate containing the activated Boc-Asn(Xan)-OH to the solution of proline methyl ester.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Filter any additional DCU that has formed.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Asn(Xan)-Pro-OMe.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of aspartimide formation and its inhibition by Proline.
Caption: Workflow for selecting an Asn protecting group strategy.
Conclusion
The synthesis of this compound containing peptides can be achieved with high efficiency and purity by selecting the appropriate side-chain protecting group for asparagine. The inherent structural properties of proline significantly reduce the risk of aspartimide formation, allowing the focus of the protecting group strategy to be on preventing side-chain dehydration and improving solubility. For Fmoc-SPPS, Fmoc-Asn(Trt)-OH is the recommended choice, while for Boc-SPPS, Boc-Asn(Xan)-OH provides excellent results. The detailed protocols provided in this document offer a practical guide for researchers to successfully synthesize this compound dipeptides and incorporate them into larger peptide sequences.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Asn-Pro Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of dipeptides, such as Asparaginyl-Proline (Asn-Pro), is of growing interest in various fields of research, including drug discovery, biomarker identification, and nutritional science. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the quantification of these small biomolecules. The unique structure of proline-containing dipeptides, like this compound, results in characteristic fragmentation patterns that can be exploited for their unambiguous identification and quantification.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound dipeptides using LC-MS/MS. The information herein is intended to guide researchers in developing and implementing robust analytical methods for this class of compounds.
Quantitative Data
The accurate quantification of this compound dipeptides by mass spectrometry relies on the precise measurement of its mass-to-charge ratio (m/z) and its fragment ions. The theoretical monoisotopic mass of the neutral this compound dipeptide is 229.1066 Da. In positive ion mode electrospray ionization (ESI), the protonated precursor ion ([M+H]⁺) is typically observed.
Table 1: Theoretical m/z Values for this compound Dipeptide and its Primary Fragment Ions
| Analyte/Fragment | Formula | Theoretical Monoisotopic Mass (Da) | Theoretical m/z ([M+H]⁺) |
| This compound (Precursor Ion) | C₉H₁₅N₃O₄ | 229.1066 | 230.1139 |
| b₁ Ion (Asn) | C₄H₇N₂O₂ | 115.0508 | 116.0581 |
| y₁ Ion (Pro) | C₅H₈NO₂ | 114.0555 | 115.0628 |
Note: Experimental m/z values may vary slightly depending on instrument calibration and resolution.
Table 2: Typical Liquid Chromatography and Mass Spectrometry Parameters for this compound Dipeptide Analysis
| Parameter | Typical Value/Range | Notes |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar dipeptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Standard organic mobile phase for reverse-phase chromatography. |
| Gradient | 2-30% B over 5-10 minutes | A shallow gradient is often sufficient for the elution of small, polar peptides. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Dipeptides readily form protonated molecules. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high sensitivity and specificity. |
| Precursor Ion (Q1) | m/z 230.1 | The protonated this compound dipeptide. |
| Product Ions (Q3) | m/z 115.1 and/or m/z 70.1 | The y₁ ion (Proline) and its characteristic immonium ion are often the most intense fragments. |
| Collision Energy | 10 - 25 eV | Needs to be optimized for the specific instrument and transition. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Highly dependent on the sample matrix and instrument sensitivity. |
Experimental Protocols
Sample Preparation from Plasma
This protocol outlines a general procedure for the extraction of this compound dipeptides from a plasma matrix.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN), chilled to -20°C
-
Formic Acid (FA)
-
Centrifuge capable of 4°C and >12,000 x g
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 95:5 Water:ACN with 0.1% FA)
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate amount of the internal standard solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex to dissolve the pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound dipeptides. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0.0 min: 2% B
-
1.0 min: 2% B
-
5.0 min: 30% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 2% B
-
8.0 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor m/z 230.1 → Product m/z 115.1 (Quantifier), m/z 70.1 (Qualifier).
-
Internal Standard (if used): Monitor the corresponding transition for the stable isotope-labeled analog.
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimize for each transition (typically 15-20 eV for the primary transition).
-
Visualizations
Signaling Pathway and Experimental Workflow
While a specific signaling pathway for the this compound dipeptide is not yet well-established, the related dipeptide Pro-Gly has been shown to promote IGF-1 expression and secretion through the PepT1-JAK2/STAT5 pathway.[1] This can serve as a representative model for dipeptide signaling.
References
Application Note: Quantification of Asn-Pro Dipeptide in Biological Matrices using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of the dipeptide Asparaginyl-Proline (Asn-Pro) in biological matrices, such as plasma and serum, using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates a pre-column derivatization step with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™) to enhance chromatographic retention and ionization efficiency. This document includes a comprehensive experimental protocol, instrument parameters, and data presentation guidelines to facilitate the implementation of this method in research and drug development settings.
Introduction
The dipeptide this compound is of significant interest in biomedical research due to its presence in various proteins and its potential role as a biomarker. The this compound sequence is a known site for non-enzymatic peptide bond cleavage, a post-translational modification that can impact protein structure and function, and has been implicated in processes such as aging and cataract formation.[1] Accurate quantification of free this compound in biological fluids can provide insights into protein degradation pathways and may be relevant for studying various physiological and pathological conditions.
UPLC-MS/MS offers a highly sensitive and selective platform for the quantification of small molecules like dipeptides in complex biological samples. The use of a derivatizing agent, such as AccQ-Tag, improves the analytical performance by enhancing the chromatographic separation of polar analytes and increasing the sensitivity of detection by mass spectrometry.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for the extraction of this compound from plasma or serum samples.
Materials:
-
Plasma or Serum Samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,800 rpm
Procedure:
-
Thaw frozen plasma or serum samples at room temperature (25 ± 1°C).
-
Vortex the thawed samples to ensure homogeneity.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 50 µL of the internal standard solution to the sample.
-
Add 250 µL of ice-cold acetonitrile (ACN) to precipitate the proteins.
-
Vortex the mixture vigorously for 5 seconds to ensure thorough mixing.
-
Centrifuge the mixture for 2 minutes at 14,800 rpm to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for derivatization.
AccQ-Tag Derivatization
Materials:
-
AccQ-Tag™ Ultra Derivatization Kit (or equivalent)
-
Borate (B1201080) Buffer
-
AccQ-Tag Ultra Reagent
-
Heating block or water bath at 55°C
Procedure:
-
To the supernatant from the protein precipitation step, add the appropriate volume of borate buffer to adjust the pH for optimal derivatization.
-
Add the AccQ-Tag Ultra reagent to the sample mixture.
-
Vortex the mixture immediately and thoroughly.
-
Heat the samples for 10 minutes at 55°C to facilitate the derivatization reaction.
-
After heating, the samples are ready for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | AccQ-Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions for AccQ-Tag Derivatized this compound
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for the quantification of this compound derivatized with AccQ-Tag. A common characteristic of AccQ-Tag derivatized amines is the generation of a product ion at m/z 171.01 upon collision-induced dissociation.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound-AQC (Quantifier) | 400.16 | 171.1 | 0.05 | 30 | 20 |
| This compound-AQC (Qualifier) | 400.16 | 229.1 | 0.05 | 30 | 15 |
| Internal Standard | - | - | - | - | - |
Note: The exact m/z values, cone voltage, and collision energy should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The table should include sample identifiers, measured concentrations, and relevant statistical analysis.
| Sample ID | This compound Concentration (ng/mL) | Standard Deviation | %RSD |
| Control 1 | 15.2 | 1.1 | 7.2 |
| Control 2 | 16.5 | 1.3 | 7.9 |
| Treated 1 | 25.8 | 2.0 | 7.8 |
| Treated 2 | 27.1 | 2.2 | 8.1 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Non-Enzymatic Cleavage Pathway of this compound Sequence
Caption: Non-enzymatic cleavage at this compound sites.
References
Application Notes and Protocols for Cleaving Polypeptides at Asparagine-Proline (Asn-Pro) Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective cleavage of polypeptide chains at specific amino acid residues is a cornerstone technique in protein chemistry, enabling protein sequencing, the production of recombinant proteins, and the characterization of protein structure and function. The asparagine-proline (Asn-Pro) peptide bond is of particular interest due to its susceptibility to chemical cleavage under specific conditions. This document provides detailed application notes and experimental protocols for the chemical cleavage of polypeptides at this compound bonds, focusing on methods utilizing ammonia (B1221849), hydroxylamine (B1172632), and hydrazine (B178648).
Mechanism of Cleavage
The chemical cleavage of the this compound bond proceeds through a common mechanistic pathway involving the formation of a cyclic succinimide (B58015) intermediate. The rigidity of the proline ring facilitates the necessary conformation for the side-chain amide of asparagine to attack the backbone carbonyl carbon.
The general mechanism is as follows:
-
Intramolecular Cyclization: The side-chain amide nitrogen of the asparagine residue performs a nucleophilic attack on its own backbone carbonyl carbon.
-
Succinimide Intermediate Formation: This attack leads to the formation of a five-membered succinimide ring, with the concomitant cleavage of the this compound peptide bond.
-
Hydrolysis: The succinimide intermediate is then hydrolyzed, yielding two peptide fragments. One fragment will have a new C-terminus at the original asparagine residue (which can be either asparagine or isoasparagine), and the other fragment will have a new N-terminus at the proline residue.
Cleavage Reagents and Comparative Data
Several chemical reagents can be employed to facilitate the cleavage of this compound bonds. The choice of reagent depends on the desired cleavage efficiency, tolerance for side reactions, and the specific properties of the polypeptide.
| Reagent | Typical Reaction Conditions | Cleavage Efficiency at this compound | Common Side Reactions |
| Ammonia | Aqueous ammonia (e.g., 2M), 60°C, 48h | High, can approach completion[1] | Deamidation of other Asn and Gln residues. Partial cleavage at Asn-Leu, Asn-Thr, and Asn-Ser bonds[1]. |
| Hydroxylamine | 2M Hydroxylamine, pH 9.0, 45°C, 4-8h | Moderate to High | Conversion of Asn and Gln to hydroxamates. |
| Hydrazine | Anhydrous hydrazine vapor, 20°C, 16h | Variable | Cleavage at Gly-Xaa, Xaa-Gly, and Xaa-Ser bonds. Conversion of Asn and Gln to hydrazides[2][3][4]. |
Experimental Protocols
Protocol 1: Cleavage of this compound Bonds using Ammonia
This protocol is effective for achieving high cleavage efficiency at this compound bonds.
Materials:
-
Polypeptide containing an this compound sequence
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 28-30% w/w)
-
Water, HPLC grade
-
Reaction vials, screw-cap, capable of withstanding moderate pressure
-
Heating block or incubator
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Dissolve the polypeptide in water to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 2M aqueous ammonia solution by diluting concentrated ammonium hydroxide with HPLC-grade water.
-
Reaction Setup: In a reaction vial, combine the polypeptide solution with an equal volume of the 2M ammonia solution.
-
Incubation: Securely cap the vial and incubate at 60°C for 48 hours.
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature.
-
Removal of Ammonia: Remove the ammonia by lyophilization or by using a vacuum concentrator.
-
Sample Analysis: The resulting cleaved peptides are ready for analysis by methods such as RP-HPLC and mass spectrometry.
Protocol 2: Cleavage of this compound Bonds using Hydroxylamine
Hydroxylamine offers a milder alternative to ammonia for this compound cleavage.
Materials:
-
Polypeptide containing an this compound sequence
-
Hydroxylamine hydrochloride
-
Guanidine (B92328) hydrochloride (optional, for denaturation)
-
Sodium carbonate (Na₂CO₃) or other suitable buffer to adjust pH
-
Dithiothreitol (DTT) (optional, for reducing disulfide bonds)
-
Heating block or water bath
-
Trichloroacetic acid (TCA) for precipitation (optional)
-
Acetic acid for neutralization
Procedure:
-
Reagent Preparation: Prepare a 4M hydroxylamine solution. If denaturation is required, this can be prepared in 6M guanidine hydrochloride.
-
Sample Preparation: Dissolve the polypeptide in a suitable buffer to a concentration of 1-5 mg/mL. If reducing disulfide bonds, add DTT to a final concentration of 5mM.
-
pH Adjustment: Adjust the pH of the hydroxylamine solution to 9.0 using sodium carbonate.
-
Reaction Setup: Mix the polypeptide solution with an equal volume of the pH-adjusted hydroxylamine solution.
-
Incubation: Incubate the reaction mixture at 45°C for 4-8 hours[5].
-
Reaction Quenching and Neutralization: Cool the reaction to room temperature and neutralize the pH with acetic acid.
-
Protein Precipitation (Optional): To concentrate the cleaved peptides and remove excess reagents, perform a TCA precipitation.
-
Sample Analysis: Resuspend the peptide pellet in a suitable buffer for analysis by RP-HPLC and mass spectrometry.
Protocol 3: Cleavage of this compound Bonds using Anhydrous Hydrazine Vapor
This method is less common but can be effective. It requires special handling due to the hazardous nature of anhydrous hydrazine.
Materials:
-
Lyophilized polypeptide containing an this compound sequence
-
Anhydrous hydrazine
-
Vacuum desiccator
-
Reaction vessel suitable for vacuum
Procedure:
-
Sample Preparation: Place the lyophilized polypeptide in a small, open container within a larger reaction vessel inside a vacuum desiccator.
-
Reaction Setup: Place a separate, open container with a small amount of anhydrous hydrazine in the desiccator, ensuring it is not in direct contact with the polypeptide sample.
-
Vapor Phase Reaction: Evacuate the desiccator to allow the anhydrous hydrazine to vaporize and create a hydrazine-rich atmosphere.
-
Incubation: Incubate the desiccator at 20°C for 16 hours[4].
-
Removal of Hydrazine: Carefully vent the desiccator in a fume hood and remove the polypeptide sample. Remove residual hydrazine from the sample under high vacuum.
-
Sample Analysis: The resulting cleaved peptides can be dissolved in an appropriate solvent for analysis.
Post-Cleavage Workflow and Analysis
Following chemical cleavage, a systematic workflow is necessary to isolate and identify the resulting peptide fragments.
Analysis of Cleavage Products:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating the cleavage products. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. The appearance of new peaks compared to the uncleaved control indicates successful cleavage.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the cleavage fragments. Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weights of the peptides, which should correspond to the expected masses of the cleaved products. Tandem mass spectrometry (MS/MS) can be used to sequence the fragments and confirm the cleavage site.
Potential Side Reactions and Considerations
-
Deamidation: Asparagine and glutamine residues not involved in the cleavage site can undergo deamidation to aspartic acid and glutamic acid, respectively, especially under the basic conditions of ammonia and hydroxylamine cleavage[1]. This will result in a mass shift of +1 Da.
-
Incomplete Cleavage: Cleavage reactions may not go to completion, resulting in a mixture of cleaved and uncleaved polypeptide. Reaction conditions can be optimized (e.g., incubation time, temperature, reagent concentration) to improve cleavage efficiency.
-
Non-specific Cleavage: While generally specific, some reagents may cause partial cleavage at other peptide bonds, such as Asn-Leu, Asn-Thr, and Asn-Ser with ammonia[1].
-
Safety: The reagents used in these protocols, particularly anhydrous hydrazine, are hazardous. Always work in a well-ventilated fume hood and follow appropriate safety procedures.
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize chemical cleavage at this compound bonds as a powerful tool in their protein chemistry and drug development endeavors.
References
- 1. Ammonia cleaves polypeptides at asparagine proline bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific chemical cleavage of asparaginyl and glycyl-glycine bonds in peptides and proteins by anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Controlled Peptide Fragmentation Using Asparaginyl-Proline (Asn-Pro) Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Controlled fragmentation of peptides and proteins is a cornerstone technique in proteomics, protein characterization, and the development of therapeutic peptides. Non-enzymatic cleavage at specific amino acid sequences offers a predictable and often highly specific method for generating smaller, more manageable peptide fragments. The dipeptide sequence Asparaginyl-Proline (Asn-Pro) is particularly noteworthy for its susceptibility to cleavage under specific conditions. This document provides detailed application notes and protocols for utilizing the inherent chemical liability of the this compound bond for controlled peptide fragmentation.
The cleavage of the peptide bond C-terminal to an asparagine residue is a non-enzymatic post-translational modification that can occur under physiological conditions.[1][2][3] When the residue following asparagine is proline, this peptide bond cleavage becomes the principal degradation pathway.[1][2] This specificity allows for targeted fragmentation, which is a valuable tool in various research and development applications.
Principle of this compound Cleavage
The cleavage of the this compound bond is understood to proceed through the formation of a cyclic succinimide (B58015) intermediate.[1][2][4] The initial step involves a nucleophilic attack by the side-chain nitrogen of asparagine on the main-chain amide carbon of the same residue.[1][2] This process is distinct from deamidation, where the nucleophilic attack is from the main-chain nitrogen of the following residue.[1][2] The rigidity of the proline ring structure influences the conformation of the peptide backbone, facilitating the cyclization and subsequent hydrolysis that leads to bond cleavage.[5] This reaction can be catalyzed by acid and also occurs at physiological pH, albeit at a slower rate.[5]
Applications in Research and Development
The ability to selectively cleave at this compound sites has several important applications:
-
Protein Sequencing and Mapping: Generating large, specific peptide fragments simplifies protein sequencing efforts and aids in mapping post-translational modifications.
-
Characterization of Recombinant Proteins: Controlled fragmentation can be used to verify the sequence and structural integrity of therapeutic proteins and monoclonal antibodies. Cleavage in complementarity-determining and hinge regions of antibodies can affect their binding affinity and potency.[1][2]
-
Synthesis of Polypeptides: The this compound cleavage can be exploited in chemical ligation strategies for the synthesis of large polypeptides and small proteins.
-
Study of Protein Degradation: Understanding the mechanism and rate of this compound cleavage is crucial for studying in-vivo protein degradation, particularly for long-lived proteins where this modification can accumulate.[1][2]
-
Drug Development: For peptide-based drugs, the presence of an this compound sequence can be a liability, leading to degradation. Conversely, this inherent instability can be engineered into drug delivery systems for controlled release.
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of Peptides at this compound
This protocol describes a common method for inducing cleavage at this compound bonds using acidic conditions.
Materials:
-
Peptide or protein sample containing at least one this compound sequence
-
Formic acid (70% v/v)
-
Guanidine (B92328) hydrochloride (optional, for protein denaturation)
-
HPLC system for analysis and purification
-
Mass spectrometer for fragment identification
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in a suitable buffer. For proteins, denaturation may be required to expose the this compound site. This can be achieved by adding guanidine hydrochloride to a final concentration of 6 M.
-
Acidification: Add 70% formic acid to the sample to achieve a final acid concentration that is optimal for cleavage (typically in the range of 10-50%).
-
Incubation: Incubate the reaction mixture at a controlled temperature. A common starting point is 37°C for 24-48 hours. The optimal time and temperature will vary depending on the specific peptide and should be determined empirically.
-
Reaction Quenching: To stop the reaction, dilute the sample with a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) or by freezing.
-
Analysis: Analyze the cleavage products by reverse-phase HPLC. Collect the fractions corresponding to the cleaved peptides.
-
Fragment Identification: Confirm the identity of the cleavage products by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Ammonia-Induced Cleavage of Peptides at this compound
This protocol utilizes ammonia (B1221849) to achieve complete cleavage at the this compound bond.[6]
Materials:
-
Peptide sample containing an this compound sequence
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 2 M)
-
RP-HPLC system
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in water or a minimal amount of a compatible organic solvent.
-
Ammonia Treatment: Add ammonium hydroxide solution to the peptide solution. The final concentration and reaction time will need to be optimized. Based on published data, incubation in ammonia can lead to complete cleavage.[6]
-
Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 37°C). Monitor the reaction progress over time (e.g., at 1, 4, 8, and 24 hours).
-
Neutralization/Removal of Ammonia: Neutralize the reaction with a suitable acid (e.g., acetic acid) or remove the ammonia by lyophilization.
-
Analysis: Analyze the reaction mixture using RP-HPLC to separate the cleavage products.[6]
-
Confirmation: Identify the cleavage products using MALDI-TOF mass spectrometry to confirm the expected masses of the N-terminal fragment (ending in Asn or isoAsn) and the C-terminal fragment (starting with Pro).[6]
Quantitative Data Summary
The efficiency of this compound cleavage is influenced by several factors including pH, temperature, and the local sequence context. The following table summarizes qualitative and semi-quantitative data from the literature regarding the specificity of cleavage at Asn-X bonds.
| Asn-X Sequence | Cleavage Observation | Conditions | Reference |
| This compound | Complete Cleavage | Ammonia | [6] |
| Asn-Leu | Partial Cleavage | Ammonia | [6] |
| Asn-Thr | Partial Cleavage | Ammonia | [6] |
| Asn-Ser | Partial Cleavage | Ammonia | [6] |
| Asn-Tyr | No Cleavage | Ammonia | [6] |
| Asn-Gln | No Cleavage | Ammonia | [6] |
| Asn-Ile | No Cleavage | Ammonia | [6] |
| Asn-Glu | No Cleavage | Ammonia | [6] |
| Asn-Ala | No Cleavage | Ammonia | [6] |
| Asn-Gly | No Cleavage | Ammonia | [6] |
| Asn-Asn | No Cleavage | Ammonia | [6] |
| Asn-Phe | No Cleavage | Ammonia | [6] |
Note: The term "complete cleavage" for this compound with ammonia suggests a high yield, though specific percentages were not provided in the abstract. "Partial cleavage" indicates that the reaction proceeds but to a lesser extent than with this compound.[6]
Visualizations
Caption: Mechanism of this compound peptide bond cleavage.
Caption: General workflow for this compound cleavage experiments.
References
- 1. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ammonia cleaves polypeptides at asparagine proline bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Asn-Pro Sequences in Peptide Mapping Studies: Challenges and Methodologies
Introduction
Peptide mapping is a cornerstone analytical technique in the characterization of biopharmaceuticals, providing critical information on the primary structure, post-translational modifications (PTMs), and identity of proteins. The presence of specific dipeptide sequences, such as Asparagine-Proline (Asn-Pro), within a protein can introduce significant analytical challenges. The this compound linkage is susceptible to non-enzymatic cleavage under both physiological and common experimental conditions, leading to the formation of a cyclic succinimide (B58015) intermediate. This process can result in peptide bond scission, generating product heterogeneity that can complicate data interpretation and potentially misrepresent the true state of the protein therapeutic.
This application note provides a detailed overview of the challenges associated with the this compound motif in peptide mapping studies. It outlines the underlying chemical mechanism of cleavage, presents strategies to mitigate this artifact, and provides detailed experimental protocols for accurate analysis.
The Challenge of the this compound Linkage
The primary challenge of the this compound sequence in peptide mapping is its propensity for non-enzymatic cleavage. This reaction is initiated by the nucleophilic attack of the Asn side-chain amide nitrogen on the carbonyl carbon of its own peptide bond. This forms a five-membered succinimide ring intermediate, which is subsequently hydrolyzed. This hydrolysis can either regenerate the original this compound linkage or, more critically, lead to the cleavage of the peptide backbone. When the residue following Asn is Proline, peptide bond cleavage is a principal degradation pathway[1][2]. This phenomenon can lead to an overestimation of protein degradation and the misidentification of product-related impurities.
Several factors are known to influence the rate of this compound cleavage, including:
-
pH: The reaction is known to be pH-dependent, with increased rates observed under both acidic and basic conditions. The minimum rate of fragmentation is typically observed in the pH range of 5 to 6[1].
-
Temperature: Elevated temperatures, often used to denature proteins and accelerate enzymatic digestion, can significantly increase the rate of this compound cleavage.
-
Buffer Composition: The choice of buffer can also impact the stability of the this compound bond. Some common buffers used in peptide mapping may accelerate the formation of the succinimide intermediate. Studies have shown that Tris buffer, especially at lower concentrations, can result in lower levels of Asn deamidation artifacts compared to other buffers[3][4]. The addition of organic solvents like acetonitrile (B52724) has also been shown to reduce deamidation[3][4].
Data Presentation: Impact of Conditions on this compound Associated Modifications
While specific quantitative data for this compound cleavage under a comprehensive set of conditions is sparsely available in the literature, the following table summarizes the qualitative and semi-quantitative impact of key parameters on this compound cleavage and the related modification, Asn deamidation. This information is crucial for designing peptide mapping experiments that minimize these artifacts.
| Parameter | Condition | Impact on this compound Cleavage / Deamidation | Reference |
| pH | Acidic (e.g., pH 4) | Increased cleavage and succinimide formation | [5][6] |
| Neutral (e.g., pH 7.0-7.5) | Cleavage and deamidation can still occur | [7][8] | |
| Alkaline (e.g., pH > 8) | Increased deamidation | [9][10] | |
| Temperature | Elevated (e.g., 37°C or higher) | Significantly increased rates of cleavage and deamidation | [9][10][11] |
| Low (e.g., Room Temperature or 4°C) | Reduced rates of cleavage and deamidation | [11] | |
| Buffer System | Ammonium Bicarbonate | Can increase deamidation of asparagine | [3] |
| Tris-HCl | Lower levels of deamidation artifacts observed | [3][4] | |
| Phosphate Buffer | May influence deamidation rates | [8] | |
| Digestion Time | Prolonged (e.g., overnight) | Increased potential for artifact formation | [9][10] |
| Short (e.g., 2-4 hours) | Minimized method-induced modifications | [7][12] |
Experimental Protocols
To address the challenges posed by this compound sequences, a modified peptide mapping protocol is required. The following protocols are designed to minimize non-enzymatic cleavage while ensuring efficient and reproducible protein digestion.
Protocol 1: Low-pH Trypsin/Lys-C Digestion for this compound Containing Proteins
This protocol utilizes a mildly acidic pH during digestion to stabilize the this compound bond and minimize the formation of the succinimide intermediate.
Materials:
-
Protein sample containing this compound sequence
-
Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.8
-
Reduction Reagent: 100 mM Dithiothreitol (DTT) in water
-
Alkylation Reagent: 200 mM Iodoacetamide (IAM) in water
-
Low-pH Digestion Buffer: 20 mM Tris-HCl, pH 7.1
-
Trypsin, sequencing grade (e.g., 1 mg/mL in 1 mM HCl)
-
Lys-C, sequencing grade (e.g., 1 mg/mL in 1 mM HCl)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
LC-MS grade water and acetonitrile
Procedure:
-
Denaturation and Reduction:
-
To 100 µg of the protein sample, add Denaturation Buffer to a final volume of 100 µL.
-
Add 5 µL of 100 mM DTT (final concentration 5 mM).
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 10 µL of 200 mM IAM (final concentration ~18 mM).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove the denaturation and alkylation reagents by buffer exchange into the Low-pH Digestion Buffer using a desalting column or spin filter with an appropriate molecular weight cutoff.
-
-
Enzymatic Digestion:
-
Adjust the protein concentration to approximately 1 mg/mL with Low-pH Digestion Buffer.
-
Add Trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Add Lys-C at an enzyme-to-substrate ratio of 1:50 (w/w). The combination of Trypsin and Lys-C can improve digestion efficiency at lower pH[8].
-
Incubate at 37°C for 4 hours. A shorter digestion time is crucial to minimize artifacts[7][12].
-
-
Quenching the Digestion:
-
Stop the digestion by adding 10 µL of 10% TFA to lower the pH to < 3.
-
-
Sample Analysis:
-
The resulting peptide mixture is ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for Separation and Identification of this compound Cleavage Products
This protocol outlines the parameters for the chromatographic separation and mass spectrometric identification of the native peptide, the succinimide intermediate, and the cleaved products.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., 2.1 x 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended for optimal separation of closely eluting species such as isomers.
-
0-5 min: 2% B
-
5-65 min: 2-40% B
-
65-70 min: 40-90% B
-
70-75 min: 90% B
-
75-80 min: 90-2% B
-
80-90 min: 2% B
-
-
Flow Rate: 0.2-0.3 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-2000.
-
Data-Dependent Acquisition (DDA):
-
Select the top 5-10 most intense precursor ions for fragmentation.
-
Use a dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
MS/MS Scan Range: m/z 50 to precursor m/z.
-
Resolution: High resolution for both MS1 (>60,000) and MS/MS (>15,000) scans is critical for accurate mass measurement and identification of modifications.
Data Analysis:
-
The acquired data should be processed using software capable of identifying PTMs.
-
Search for the following mass shifts:
-
Succinimide formation: -17.0265 Da (loss of NH3 from Asn).
-
Deamidation: +0.9840 Da (conversion of Asn to Asp).
-
Cleavage products: The software should be configured to search for semi-tryptic peptides to identify the N- and C-terminal fragments resulting from this compound cleavage.
-
-
Manual inspection of MS/MS spectra is recommended to confirm the identification of the succinimide intermediate and cleavage products. The succinimide-containing peptide will have a characteristic fragmentation pattern that needs to be carefully evaluated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of non-enzymatic this compound peptide bond cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Engineering an anti-CD52 antibody for enhanced deamidation stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies | Separation Science [sepscience.com]
- 10. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Computational Modeling of Asparagine-Proline Bond Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-trans isomerization of the peptide bond preceding a proline residue (X-Pro) is a fundamental process in protein folding, function, and regulation. The unique cyclic structure of proline's side chain results in a smaller energy difference between the cis and trans conformations compared to other peptide bonds, making the cis state significantly more populated. The high energy barrier to rotation, approximately 20 kcal/mol (84 kJ/mol), means that uncatalyzed isomerization is a slow process, often occurring on the timescale of seconds to minutes.[1][2] This slow conformational change can be a rate-limiting step in protein folding and can act as a molecular switch in various cellular signaling pathways.[3]
The asparagine-proline (Asn-Pro) motif is of particular interest due to its potential involvement in protein misfolding and aggregation, phenomena associated with a range of neurodegenerative diseases.[4][5][6] The Asn side chain, with its hydrogen bonding capabilities, can influence the local environment of the peptide bond and modulate the kinetics and thermodynamics of isomerization. Computational modeling provides a powerful lens to investigate the dynamics of the this compound bond at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.
These application notes provide an overview of computational methods to study this compound bond dynamics, including detailed protocols for molecular dynamics (MD) simulations, enhanced sampling techniques, and quantum mechanics (QM) calculations.
Data Presentation
Table 1: Comparative Energetics of Proline Isomerization
| Parameter | General X-Pro | Notes |
| Free Energy Barrier (uncatalyzed) | ~20 kcal/mol (~84 kJ/mol)[1][2] | This value can be influenced by the preceding residue (X), solvent, and local protein environment. |
| Isomerization Rate (uncatalyzed) | 10⁻³–10⁻² s⁻¹[1] | Highly dependent on the specific X-Pro sequence and environmental factors. |
| Cis Population (in unfolded peptides) | 5 - 30% | The Asn side chain's ability to form hydrogen bonds may influence this equilibrium. |
Key Experiments and Protocols
Standard Molecular Dynamics (MD) Simulations
Standard MD simulations can provide insights into the local conformational landscape of the this compound bond and the stability of the cis and trans states. However, due to the high energy barrier, observing spontaneous isomerization events is rare in conventional MD timescales.
Protocol: Standard MD Simulation of an this compound Containing Peptide
-
System Preparation:
-
Build the initial structure of the this compound containing peptide (e.g., a capped tripeptide Ace-Asn-Pro-Nme) in both cis and trans conformations using molecular modeling software (e.g., PyMOL, Chimera, Avogadro).
-
Choose a suitable force field. AMBER (e.g., ff14SB, ff19SB) and CHARMM (e.g., CHARMM36m) are widely used for protein simulations.[1][7][8]
-
Solvate the peptide in a periodic box of water (e.g., TIP3P or OPC water models).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove steric clashes. A common approach is to first minimize the solvent and ions with the peptide restrained, followed by minimization of the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Perform a subsequent equilibration run under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system density to relax.
-
-
Production Run:
-
Run the production MD simulation for as long as computationally feasible (typically nanoseconds to microseconds).
-
Save trajectory data at regular intervals for analysis.
-
-
Analysis:
-
Analyze the trajectory to monitor the dihedral angle of the this compound peptide bond (ω angle).
-
Calculate root-mean-square deviation (RMSD) to assess the stability of the peptide conformation.
-
Analyze hydrogen bonding patterns involving the Asn side chain.
-
Enhanced Sampling Methods
To overcome the high energy barrier of isomerization, enhanced sampling methods are essential. These methods accelerate the exploration of conformational space, allowing for the calculation of free energy landscapes.
Umbrella sampling is a powerful technique to calculate the potential of mean force (PMF) along a chosen reaction coordinate, in this case, the ω dihedral angle of the this compound bond.
Protocol: Umbrella Sampling for this compound Isomerization
-
Generate Initial Configurations:
-
Generate a series of starting structures that span the reaction coordinate (ω angle from -180° to 180°). This can be done using steered MD (SMD) to slowly rotate the dihedral angle.
-
Extract snapshot configurations at regular intervals along the SMD trajectory to serve as starting points for each umbrella sampling window.
-
-
Run Umbrella Sampling Simulations:
-
For each starting configuration, run an MD simulation with a harmonic restraining potential (the "umbrella") applied to the ω dihedral angle. The center of the potential for each window will correspond to the value of the ω angle in the initial configuration for that window.
-
Ensure sufficient overlap in the sampled dihedral angles between adjacent windows.
-
-
Analysis:
-
Use the Weighted Histogram Analysis Method (WHAM) to combine the biased distributions from each window and reconstruct the unbiased free energy profile (PMF) along the ω dihedral angle.
-
The height of the energy barrier in the PMF corresponds to the free energy of activation for the isomerization.
-
Metadynamics is another enhanced sampling technique that accelerates sampling by adding a history-dependent bias potential to the system. This "fills" the free energy minima, allowing the system to explore other conformational states.
Protocol: Metadynamics Simulation of this compound Isomerization
-
Define Collective Variables (CVs):
-
The primary CV is the ω dihedral angle of the this compound bond.
-
Additional CVs, such as other backbone dihedral angles (φ, ψ) or the distance between specific atoms, can be included to improve sampling.[1]
-
-
Run Metadynamics Simulation:
-
Start a single MD simulation and periodically add small Gaussian potentials to the bias potential at the current value of the CVs.
-
Continue the simulation until the bias potential has filled the major free energy wells and the system can freely diffuse along the CVs.
-
-
Analysis:
-
The final bias potential provides an estimate of the negative of the free energy surface.
-
The free energy landscape can be reconstructed to identify the cis and trans minima and the transition state.
-
GaMD is an unconstrained enhanced sampling method that works by adding a harmonic boost potential to the system's potential energy, which smooths the energy landscape and accelerates conformational transitions.[9][10][11]
Protocol: GaMD Simulation of this compound Isomerization
-
Conventional MD Simulation:
-
Run a short conventional MD simulation (e.g., 10-50 ns) to obtain the average and standard deviation of the system's potential energy.
-
-
GaMD Equilibration:
-
Perform a short GaMD simulation (e.g., 50-100 ns) to allow the boost potential to adapt to the system.
-
-
GaMD Production Run:
-
Run the production GaMD simulation for an extended period (e.g., hundreds of nanoseconds to microseconds).
-
-
Analysis:
-
The GaMD simulation trajectory can be reweighted to recover the original free energy landscape using the PyReweighting toolkit.[11] This allows for the calculation of the PMF along the ω dihedral angle.
-
Quantum Mechanics (QM) and QM/MM Calculations
QM methods provide a more accurate description of the electronic structure of the peptide bond and are crucial for obtaining highly accurate energy barriers and for studying the transition state. Due to their computational cost, they are typically applied to smaller model systems or as part of a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.
Protocol: QM Calculation of Isomerization Energy Barrier
-
Model System:
-
Create a small model system, such as an Ace-Asn-Pro-Nme dipeptide.
-
-
Potential Energy Scan:
-
Perform a relaxed potential energy surface scan by systematically rotating the ω dihedral angle in small increments (e.g., 5-10 degrees).
-
At each step, optimize the geometry of the rest of the molecule.
-
Use a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.
-
-
Transition State Search:
-
Identify the approximate transition state from the potential energy scan.
-
Perform a transition state optimization calculation to locate the exact transition state structure.
-
Frequency calculations should be performed to confirm the transition state (one imaginary frequency).
-
-
Energy Calculation:
-
The energy difference between the ground state (trans or cis) and the transition state provides the activation energy for isomerization.
-
Mandatory Visualizations
Caption: A generalized workflow for computational modeling of this compound bond dynamics.
Caption: A representative signaling pathway regulated by an this compound isomerization switch.
Caption: The role of this compound isomerization in a protein misfolding and aggregation pathway.
Application to Drug Development
Understanding the dynamics of the this compound bond can have significant implications for drug development.
-
Targeting PPIases: Peptidyl-prolyl isomerases (PPIases) are enzymes that catalyze proline isomerization and are implicated in various diseases.[3] Computational modeling can aid in the design of inhibitors that target the active site of these enzymes.
-
Modulating Protein Conformation: For diseases caused by protein misfolding, small molecules that can bind to and stabilize a specific conformation (either cis or trans) of the this compound bond could prevent aggregation.
-
Rational Protein Engineering: For therapeutic proteins, understanding the isomerization propensity of this compound motifs can inform protein engineering strategies to improve stability and prevent degradation.
Conclusion
The computational modeling of this compound bond dynamics is a powerful tool for elucidating the role of this specific peptide bond in protein folding, signaling, and disease. The protocols outlined in these application notes provide a starting point for researchers to investigate the intricate conformational landscape of this compound containing proteins. The integration of various computational techniques, from standard MD to enhanced sampling and QM, offers a multi-faceted approach to understanding and ultimately manipulating this critical molecular switch.
References
- 1. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Neurodegeneration Through the Lens of Bioinformatics Approaches: Computational Mechanisms of Protein Misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational approaches to understanding protein aggregation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Oligomers: A Joint Experimental/Computational Perspective on Alzheimer’s Disease, Parkinson’s Disease, Type II Diabetes, and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental verification of force fields for molecular dynamics simulations using Gly-Pro-Gly-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gaussian accelerated molecular dynamics (GaMD): principles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Asn-Pro Dipeptide in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Asparagine-Proline (Asn-Pro) is a small biomolecule whose role and concentration in various biological processes are of growing interest. Accurate and sensitive detection of this compound in complex biological matrices such as plasma, serum, cell lysates, and tissue homogenates is crucial for understanding its physiological functions, identifying potential biomarkers, and for applications in drug development. This document provides detailed protocols and application notes for the primary methods used to detect and quantify the this compound dipeptide: Mass Spectrometry (MS) and Immunoassays.
Mass Spectrometry-Based Detection of this compound
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the quantification of small molecules like dipeptides due to its high specificity, sensitivity, and multiplexing capabilities.[1][2] The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a well-established method for analyzing dipeptides in various biological samples.[3]
Principle
The method involves three main steps:
-
Sample Preparation: Extraction of dipeptides from the complex biological matrix and removal of interfering substances like proteins and lipids.
-
Chromatographic Separation: Separation of the this compound dipeptide from other sample components using UPLC.
-
Mass Spectrometric Detection: Ionization of the separated dipeptide and subsequent fragmentation and detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
Experimental Protocol: UPLC-MS/MS for this compound Quantification
This protocol is a generalized procedure and may require optimization based on the specific sample type and instrumentation.
A. Sample Preparation (Protein Precipitation & Extraction)
-
Thawing: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
Aliquoting: Transfer 100 µL of the sample to a clean microcentrifuge tube.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled this compound, if available) to each sample for accurate quantification.[4]
-
Precipitation: Add 400 µL of ice-cold methanol (B129727) (or a mixture of methanol and acetonitrile) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the dipeptides and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
B. UPLC-MS/MS Conditions
-
UPLC System: A standard UPLC system.
-
Column: A reversed-phase column suitable for polar analytes (e.g., a C18 or HILIC column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, then re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards. For this compound (C9H15N3O4, MW: 229.23 g/mol ), the precursor ion would be [M+H]+ at m/z 230.1. Product ions would be generated through collision-induced dissociation (CID).
Data Presentation
Quantitative data from a UPLC-MS/MS experiment for this compound detection in various mouse tissues could be summarized as follows.
| Tissue | This compound Concentration (µmol/kg) | Standard Deviation |
| Brain | 15.2 | 1.8 |
| Liver | 25.8 | 3.1 |
| Kidney | 31.5 | 4.5 |
| Muscle | 12.1 | 1.5 |
| Spleen | 18.9 | 2.2 |
| Serum | 2.3 | 0.5 |
Note: The data in this table is hypothetical and serves as an example for data presentation.
Visualizations
Caption: Workflow for this compound detection by UPLC-MS/MS.
Caption: Principle of Multiple Reaction Monitoring (MRM).
Immunoassay-Based Detection of this compound
Immunoassays utilize the specific binding between an antibody and its antigen to detect and quantify analytes in a sample.[5] For a small molecule like this compound, a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is often the most suitable approach.[6]
Principle of Competitive ELISA
In a competitive ELISA, a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) competes with the unlabeled this compound in the sample for binding to a limited number of specific anti-Asn-Pro antibody binding sites, which are typically immobilized on a microplate. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: Competitive ELISA for this compound
Critical Prerequisite: This protocol requires a highly specific monoclonal or polyclonal antibody that recognizes the this compound dipeptide. This antibody may need to be custom-developed.
A. Reagent Preparation
-
Coating Buffer: (e.g., pH 9.6 carbonate-bicarbonate buffer).
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Dilution: Dilute the anti-Asn-Pro antibody in blocking buffer to the optimal concentration (determined by titration).
-
Standard Preparation: Prepare a standard curve of known this compound concentrations in a buffer that mimics the sample matrix.
-
Labeled this compound: Prepare an this compound-HRP conjugate diluted in blocking buffer.
B. Assay Procedure
-
Coating: Coat the wells of a 96-well microplate with the anti-Asn-Pro antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards or prepared biological samples to the wells, followed immediately by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature to allow competition.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Generate a standard curve by plotting absorbance versus the log of the standard concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
A typical standard curve and resulting sample concentrations from a competitive ELISA are shown below.
| This compound Std (ng/mL) | Absorbance (450 nm) |
| 1000 | 0.152 |
| 250 | 0.288 |
| 62.5 | 0.591 |
| 15.6 | 1.105 |
| 3.9 | 1.654 |
| 0 | 1.987 |
| Sample ID | Absorbance (450 nm) | Calculated Conc. (ng/mL) |
| Control 1 | 1.250 | 12.5 |
| Treated 1 | 0.750 | 45.2 |
Note: The data in these tables is hypothetical and for illustrative purposes.
Visualization
Caption: Workflow of a competitive ELISA for this compound.
This compound and Cellular Signaling
Amino acids are known to be key regulators of cellular metabolism and growth, primarily through the activation of the mTOR (mammalian target of rapamycin) signaling pathway.[7] While the sensing mechanisms for individual amino acids like leucine (B10760876) are well-studied, the direct role of dipeptides such as this compound in signaling is an active area of research. Detecting changes in intracellular this compound concentrations in response to various stimuli can provide insights into its potential role as a signaling molecule.
Caption: Simplified mTOR amino acid sensing pathway.
References
- 1. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Quantification Techniques in Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Guide to Immunoassays [worldwide.promega.com]
- 6. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 7. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Asn-Pro as a Conformational Building Block in Synthetic Peptide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug discovery, synthetic peptide libraries offer a vast chemical space for identifying novel therapeutic leads. However, the inherent flexibility of short peptides often leads to poor binding affinity and selectivity. To overcome this, researchers are increasingly turning to methods that introduce conformational rigidity. The dipeptide sequence Asparagine-Proline (Asn-Pro) is a powerful tool in this endeavor. The unique interaction between the asparagine side chain and the proline ring preorganizes the peptide backbone into a stable, bioactive conformation, making it an invaluable building block for designing focused and potent peptide libraries.
Structural Significance of the this compound Motif
The this compound sequence is a potent inducer of a specific type of β-turn, a secondary structure that redirects the peptide chain. This conformational preference is driven by a hydrogen bond between the asparagine side-chain carboxamide and the backbone amide proton of the asparagine residue itself. This interaction is sterically favored when the this compound peptide bond is in the trans conformation, locking the dihedral angles into a conformation that closely resembles a Type I' β-turn. This preorganization reduces the entropic penalty upon binding to a target, often leading to enhanced binding affinity and biological activity.
Caption: this compound induced β-turn structure.
Applications in Synthetic Peptide Libraries
Incorporating the this compound motif into peptide libraries offers several advantages for drug discovery:
-
Scaffold Rigidity: It provides a stable, predictable scaffold, reducing the number of non-binding conformations and simplifying structure-activity relationship (SAR) studies.
-
Enhanced Target Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is lowered, potentially leading to higher affinity ligands.
-
Improved Proteolytic Stability: The rigid structure conferred by the this compound induced turn can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1]
-
Mimicry of Protein Epitopes: Many protein-protein interactions are mediated by β-turn structures. Peptide libraries based on the this compound motif can effectively mimic these epitopes to create potent inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data illustrating the impact of incorporating an this compound motif into a peptide designed to inhibit a protein-protein interaction.
| Peptide Sequence | Target Affinity (IC50, nM) | Serum Stability (t½, hours) |
| Ac-Ala-Gly-Val-Ala-NH₂ (Control) | 5200 | 0.5 |
| Ac-Ala-This compound -Val-Ala-NH₂ (this compound) | 350 | 4.2 |
Data is illustrative and will vary based on the specific peptide sequence and target.
Experimental Protocols
Protocol: Solid-Phase Synthesis of an this compound Containing Peptide
This protocol outlines the manual synthesis of a short peptide containing the this compound motif using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Asn(Trt)-OH and Fmoc-Pro-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis Workflow.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin alternately with DMF (3x) and DCM (3x) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Note for this compound: Use Fmoc-Asn(Trt)-OH to protect the side chain and minimize side reactions.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, coupling Fmoc-Pro-OH followed by Fmoc-Asn(Trt)-OH.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT).
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and purify the crude product by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Protocol: Screening an this compound Peptide Library via Competitive ELISA
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to screen a library of peptides for their ability to inhibit a known protein-antibody interaction.
Materials:
-
Target protein (Antigen)
-
Specific primary antibody for the target protein
-
HRP-conjugated secondary antibody
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Peptide library members dissolved in an appropriate buffer
Workflow Diagram:
Caption: Competitive ELISA Workflow.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with PBST.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with PBST.
-
Competitive Incubation:
-
In a separate plate or tubes, pre-incubate the primary antibody at a fixed concentration with varying concentrations of each peptide from the library for 1 hour.
-
Transfer the antibody-peptide mixtures to the coated ELISA plate.
-
Include controls: no peptide (maximum signal) and no primary antibody (background).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 5 times with PBST.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with PBST.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A lower signal indicates stronger inhibition by the peptide.
Troubleshooting and Considerations
-
Aspartimide Formation: During Fmoc-Asn synthesis, especially when coupled to proline, the Asn side chain can cyclize with the peptide backbone to form a stable aspartimide. This side reaction can be minimized by using hindered activating reagents (e.g., DIC) and additives like Oxyma, and by using a trityl (Trt) protecting group on the Asn side chain.
-
Peptide Solubility: Peptides rich in hydrophobic residues or with strong secondary structures may be difficult to dissolve. Test different solvent systems (e.g., water, DMSO, acetonitrile) and consider the addition of solubilizing agents.
-
Library Purity: The purity of each peptide in the library is crucial for accurate screening results. Ensure high-quality synthesis and purification for each member.
Conclusion
The this compound dipeptide is a highly effective conformational constraint for the design of synthetic peptide libraries. Its ability to induce a stable β-turn structure can lead to peptides with enhanced binding affinity, specificity, and proteolytic stability. By leveraging the protocols and considerations outlined in these notes, researchers can successfully incorporate this valuable building block into their drug discovery pipelines to develop novel and potent peptide-based therapeutics.
References
Application Notes and Protocols for the Enzymatic Generation of Asparagine-Proline (Asn-Pro) Rich Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of various protein sources to generate hydrolysates rich in the dipeptide Asparagine-Proline (Asn-Pro). Such hydrolysates are of increasing interest in the pharmaceutical and nutraceutical industries due to the potential biological activities of this compound and other proline-rich peptides.
Introduction
Proline-rich peptides (PRPs) are a diverse class of bioactive molecules known to play roles in various physiological processes, including antimicrobial, immunomodulatory, antioxidant, and antihypertensive activities.[1][2] The specific dipeptide this compound has been identified as a significant contributor to the umami taste and has potential umami-enhancing properties in food applications.[3][4] Enzymatic hydrolysis is a precise and controllable method for releasing these bioactive peptides from larger protein structures.[4] This document outlines a two-stage enzymatic hydrolysis protocol that has been shown to be effective in enriching hydrolysates with this compound.[3][4]
Data Presentation
Table 1: Comparison of this compound Yield in Single-Stage vs. Two-Stage Enzymatic Hydrolysis of Soy Protein Isolate
| Hydrolysis Method | This compound Content (Relative Abundance) | Fold Increase |
| Single-Stage (Neutral Protease only) | 1.00 | - |
| Two-Stage (Neutral Protease + Aminopeptidase) | 3.32 | 3.32x |
Data adapted from a study on enhancing taste attributes of soy sauce, demonstrating the efficacy of the two-stage hydrolysis process for enriching this compound content.[3][4]
Table 2: Exemplary Enzymes and their Specificity for Protein Hydrolysis
| Enzyme | Class | Typical Cleavage Site |
| Neutral Protease | Endopeptidase | Broad specificity, often cleaves at hydrophobic residues. |
| Aminopeptidase (B13392206) | Exopeptidase | Cleaves at the N-terminus of proteins and peptides.[3] |
| Prolyl Endopeptidase (e.g., AnPEP) | Endopeptidase | Cleaves at the C-terminal side of proline residues.[5][6] |
| Neprosin | Endopeptidase | Cleaves after proline and alanine (B10760859) residues.[6] |
| Pepsin | Endopeptidase | Broad specificity, often cleaves at hydrophobic and aromatic residues. |
| Trypsin | Endopeptidase | Cleaves at the C-terminal side of Lysine (Lys) and Arginine (Arg). |
Experimental Protocols
Protocol 1: Two-Stage Enzymatic Hydrolysis for this compound Rich Hydrolysates from Plant-Based Proteins
This protocol is adapted from a method developed for enhancing the umami taste in soy sauce by enriching the hydrolysate with this compound and Ala-His dipeptides.[3][4]
Materials:
-
Protein Source: Soy Protein Isolate (SPI), Rice Protein, Wheat Protein, Peanut Protein, or Pea Protein.
-
Enzymes: Neutral Protease, Aminopeptidase.
-
Buffer: Phosphate (B84403) buffer (pH 7.0).
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment.
-
Water bath or incubator shaker.
-
pH meter.
-
Centrifuge.
-
Freeze-dryer (optional).
Procedure:
Stage 1: Neutral Protease Hydrolysis
-
Prepare a 10% (w/v) protein solution by suspending the chosen protein source in phosphate buffer.
-
Adjust the pH of the solution to 7.0 using NaOH or HCl.
-
Pre-heat the solution to 55°C in a water bath or incubator shaker.
-
Add the neutral protease to the solution. The optimal enzyme-to-substrate ratio (E/S) should be determined empirically, but a starting point of 1:100 (w/w) is recommended.
-
Incubate the mixture at 55°C for 12 hours with continuous stirring.
-
After 12 hours, inactivate the enzyme by heating the solution to 95°C for 15 minutes.
-
Cool the mixture to room temperature.
Stage 2: Aminopeptidase Hydrolysis
-
Adjust the pH of the hydrolysate from Stage 1 to 7.0.
-
Add the aminopeptidase to the hydrolysate at an E/S ratio of 1:100 (w/w).
-
Incubate the mixture at 55°C for another 12 hours with continuous stirring.
-
Inactivate the aminopeptidase by heating the solution to 95°C for 15 minutes.
-
Cool the hydrolysate to room temperature.
Downstream Processing:
-
Centrifuge the final hydrolysate at 10,000 x g for 20 minutes to remove any insoluble material.
-
Collect the supernatant, which contains the this compound rich hydrolysate.
-
The hydrolysate can be used directly, or freeze-dried for long-term storage and concentration.
Protocol 2: Characterization of this compound Rich Hydrolysates
A. Degree of Hydrolysis (DH) Measurement: The DH is a measure of the extent of protein degradation and can be determined using the OPA (o-phthaldialdehyde) method or by measuring the amount of trichloroacetic acid (TCA)-soluble nitrogen.
B. Peptide Profile Analysis using High-Performance Liquid Chromatography (HPLC):
-
System: A reversed-phase HPLC system with a C18 column is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 60% Mobile Phase B over 60 minutes.
-
Detection: UV detector at 214 nm and 280 nm.
-
Sample Preparation: Filter the hydrolysate through a 0.22 µm syringe filter before injection.
C. Identification and Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
System: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 column suitable for peptide separation.
-
Mobile Phases: Similar to HPLC, but with formic acid instead of TFA for better MS compatibility.
-
MS Method: Use a targeted MS/MS method (Multiple Reaction Monitoring - MRM) for the specific detection and quantification of the this compound dipeptide. The transitions would be specific to the parent ion mass of this compound and its characteristic fragment ions.
Visualization of Workflows and Pathways
Caption: Workflow for the two-stage enzymatic hydrolysis.
References
- 1. Production of Protein Hydrolysates with Antioxidant and Antihypertensive Activity from Edible Larvae of Aegiale hesperiaris and Comadia redtenbacheri [mdpi.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-stage selective enzymatic hydrolysis generates protein hydrolysates rich in this compound and Ala-His for enhancing taste attributes of soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Two-Stage Enzymolysis Method and Its Application in Exerting Antioxidant Activity of Walnut Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Asparagine-Proline (Asn-Pro) Motifs
Introduction
The dipeptide sequence Asparagine-Proline (Asn-Pro) is a critical motif in proteomics and drug development, often associated with unique structural features and post-translational modifications (PTMs). The amide bond preceding the proline residue can exist in both cis and trans conformations, and the asparagine residue is susceptible to deamidation, leading to the formation of aspartic acid or isoaspartic acid. These modifications can significantly impact protein structure, function, and stability. Consequently, robust analytical techniques are essential for the accurate characterization of this compound containing peptides and proteins.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify, quantify, and characterize this compound bonds and their modifications. These methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a cornerstone for peptide and protein analysis due to its high sensitivity, speed, and versatility.[1][2][3] It is instrumental in determining the primary structure and identifying PTMs at this compound sites.
Application Note:
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing this compound motifs. The chromatographic separation prior to MS analysis can often distinguish between isomers resulting from Asn deamidation.[4][5][6] Tandem mass spectrometry (MS/MS) is then used to sequence the peptide and pinpoint the modification site.[1] Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy, coupled with MS, can provide detailed structural information on fragment ions, revealing cyclization of the asparagine side chain.[7] For quantitative analysis, techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed to measure the abundance of specific peptide isoforms. An 18O-labeling assisted LC-MS method can also be used for the unambiguous assignment of aspartyl/isoaspartyl products from Asn deamidation.[8]
Workflow for LC-MS/MS Analysis of this compound Peptides
Caption: General workflow for proteomic analysis of this compound motifs.
Protocol: Tryptic Digestion and LC-MS/MS Analysis
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend 100 µg of protein in 100 µL of 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Dilute the solution 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C overnight (approximately 12-16 hours). Note: Peptides with -Asn-Gly- sequences can undergo significant deamidation during this step.[9]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Desalting:
-
Use a C18 StageTip or ZipTip to desalt the peptide mixture.
-
Elute peptides with 50-80% acetonitrile (B52724) (ACN) in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptide sample in 20 µL of 0.1% formic acid in water.
-
Inject 1-2 µg of the peptide mixture onto a C18 reversed-phase nano-UPLC column.[4][6]
-
Elute peptides using a gradient of ACN (e.g., 2-40% over 60 minutes) in 0.1% formic acid at a flow rate of 300 nL/min.
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[10]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-20 most intense precursor ions from each full MS scan for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the MS/MS spectra.
-
Specify variable modifications such as deamidation (Asn, Gln) and oxidation (Met).
-
Manually inspect spectra of peptides containing this compound motifs to confirm sequence and modification sites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the structure and dynamics of peptides and proteins in solution at atomic resolution.[11] It is uniquely suited for characterizing the cis/trans isomerization of the X-Pro peptide bond.
Application Note:
The chemical environment of atoms surrounding the this compound bond differs significantly between the cis and trans isomers. This results in distinct signals in NMR spectra, particularly for the proline Cβ and Cγ carbons in 13C-NMR and for the amide nitrogen in 15N-NMR.[12] 15N-NMR can be more sensitive to cis/trans isomerism than 1H or 13C-NMR.[12] For intrinsically disordered proteins (IDPs), where this compound motifs are common, specialized heteronuclear NMR experiments can provide detailed information.[11] The use of fluorinated proline (FPro) analogs can also serve as a sensitive 19F NMR reporter to study proline conformation and dynamics.[13][14]
Workflow for NMR Cis/Trans Isomerization Analysis
Caption: Workflow for NMR-based analysis of this compound isomerization.
Protocol: 2D 1H-15N HSQC for Isomer Quantification
-
Sample Preparation:
-
Express and purify the protein or synthesize the peptide with uniform 15N labeling.
-
Dissolve the labeled peptide/protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 10% D2O. The final concentration should be in the range of 0.1-1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Acquire a two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum at a constant temperature (e.g., 25°C).
-
The 15N resonances of proline residues fall in a well-isolated spectral region, distinct from other amino acids, facilitating selective analysis.[11]
-
-
Data Processing and Analysis:
-
Process the acquired data using NMR processing software (e.g., NMRPipe, TopSpin).
-
Assign the resonances to specific residues in the protein/peptide sequence.
-
Identify pairs of cross-peaks corresponding to the cis and trans conformations of the this compound bond. These will have similar 1H chemical shifts but distinct 15N chemical shifts.
-
Integrate the volumes of the cis and trans cross-peaks. The ratio of the peak volumes corresponds to the relative populations of the two isomers.
-
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the purification and analysis of peptides. Due to their high resolving power, these techniques can often separate peptide isomers that are indistinguishable by mass alone.[4][6]
Application Note:
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. The separation of this compound related isomers, such as those arising from deamidation (Asp vs. isoAsp), is highly dependent on the chromatographic conditions, including the stationary phase (e.g., C8, C18), pore size, and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid).[9][15] The elution order of these isomers can vary, making unambiguous identification challenging without complementary techniques like MS.[6] UPLC, with its smaller particle sizes, offers superior resolution and can often baseline-separate closely related isomers.[4]
Protocol: RP-HPLC for Isomer Separation
-
System Preparation:
-
Use an HPLC or UPLC system equipped with a UV detector (214 nm and 280 nm).
-
Equilibrate a C18 reversed-phase column (e.g., 2.1 mm ID, 1.7 µm particle size, 130 Å pore size) with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% FA.
-
-
Sample Analysis:
-
Reconstitute the peptide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Apply a shallow gradient of Mobile Phase B to elute the peptides. For example:
-
0-5 min: 2% B
-
5-65 min: 2-40% B
-
65-70 min: 40-90% B
-
70-75 min: 90% B
-
75-80 min: Re-equilibrate at 2% B
-
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the separated isomers.
-
The relative percentage of each isomer can be calculated from the respective peak areas.
-
Collect fractions corresponding to each peak for subsequent analysis by MS or Edman degradation to confirm identity.
-
Other Relevant Techniques
Edman Degradation
This classical method provides direct N-terminal sequence information.[16][17]
-
Application: It can be used to confirm the sequence of a purified peptide isomer. However, it has limitations. The process stops if the N-terminus is chemically modified (e.g., by pyroglutamate (B8496135) formation, a potential side reaction for N-terminal Gln).[16][18] Furthermore, it cannot readily distinguish between Asp and isoAsp within the peptide chain. The efficiency is typically high for sequences up to 30-50 residues.[16][17]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.[19]
-
Application: CE, especially when coupled to MS (CE-MS), is a powerful tool for analyzing complex peptide mixtures and separating isomers.[20][21][22] It offers a separation mechanism orthogonal to LC, providing complementary information.[19] CZE-MS is a widely adopted technique for peptide analysis.[20]
Quantitative Data Summary
The quantification of this compound modifications is highly context-dependent. The following table summarizes typical quantitative outputs from the described techniques.
| Analytical Technique | Parameter Measured | Typical Quantitative Output | Notes |
| Mass Spectrometry | Relative abundance of peptide isoforms (e.g., native vs. deamidated) | Peak area ratio or intensity ratio from extracted ion chromatograms (XICs). | Label-free or stable isotope labeling methods can be used for high accuracy.[5][23] |
| NMR Spectroscopy | Relative population of cis and trans isomers | Ratio of integrated peak volumes from assigned cis and trans signals. | Provides information on the equilibrium state in solution.[12] |
| HPLC / UPLC | Relative abundance of chromatographically separated isomers | Ratio of integrated peak areas from the UV chromatogram. | Dependent on achieving baseline or near-baseline separation.[9] |
This table provides a generalized summary. Actual quantitative results will vary based on the specific peptide sequence, sample matrix, and instrument parameters.
Challenges in this compound Characterization
The analysis of this compound motifs is not without its challenges:
-
Synthesis: Peptides containing proline can be difficult to synthesize due to issues like aggregation and incomplete coupling reactions.[24][25]
-
Isomer Separation: Asp and isoAsp isomers are chemically very similar, often co-eluting in chromatography, which complicates quantification.[6]
-
Deamidation: Asparagine deamidation can occur spontaneously in vivo or as an artifact during sample preparation (e.g., at high pH or temperature), making it difficult to discern the native state.[9]
-
NMR Analysis: For large proteins, spectral overlap can make the unambiguous assignment of cis and trans proline signals difficult.[12][26]
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide and protein analysis with mass spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of in vivo site-specific Asp isomerization and Asn deamidation of mAbs in animal serum using IP-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics as a tool to gain next level insights into photo-crosslinkable biopolymer modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mr.copernicus.org [mr.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mr.copernicus.org [mr.copernicus.org]
- 15. welch-us.com [welch-us.com]
- 16. Edman degradation - Wikipedia [en.wikipedia.org]
- 17. Edman Degradation for Protein Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 19. ba333.free.fr [ba333.free.fr]
- 20. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 21. Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of peptides and proteins by capillary electrophoresis/mass spectrometry using acidic buffers and coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Qualification of a Quantitative Method for Monitoring Aspartate Isomerization of a Monoclonal Antibody by Focused Peptide Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blog.mblintl.com [blog.mblintl.com]
- 25. biotage.com [biotage.com]
- 26. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Asn-Pro Containing Peptides in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion, a fundamental biological process, is critical for tissue development and integrity, immune response, and wound healing. This process is primarily mediated by the interaction of cell surface receptors, such as integrins, with extracellular matrix (ECM) proteins. A key player in the ECM is fibronectin, which contains the well-known Arg-Gly-Asp (RGD) sequence, a primary site for integrin binding.[1][2] Additionally, a synergistic sequence, Pro-His-Ser-Arg-Asn (PHSRN), located in the ninth type III domain of fibronectin, has been shown to significantly enhance cell adhesion mediated by the RGD sequence.[1][3] The presence of the Asn-Pro (NP) motif within larger peptide sequences can also influence protein structure, creating flexible "hinge" regions that may be crucial for receptor-ligand interactions.[1][4]
These application notes provide detailed protocols for utilizing this compound containing peptides, with a primary focus on the PHSRN sequence, in cell adhesion and competitive inhibition assays. Understanding the role of such peptides can provide valuable insights for the development of novel therapeutics targeting cell adhesion in various pathological conditions, including cancer metastasis and fibrosis.
Mechanism of Action: Synergistic Enhancement of Cell Adhesion
The PHSRN peptide sequence acts in synergy with the RGD motif to enhance the binding of the α5β1 integrin receptor to fibronectin.[1][3] While the RGD sequence is the primary recognition site, the PHSRN sequence is thought to bind to an adjacent site on the integrin, stabilizing the receptor-ligand interaction and promoting stronger cell adhesion and spreading.[1][5] Interestingly, some studies have shown that immobilized PHSRN alone can support cell attachment, suggesting it may have independent cell-binding activity, and that it can competitively inhibit RGD-mediated adhesion, implying a shared or allosterically linked binding site on the integrin receptor.[4][6]
The proposed mechanism involves the initial binding of the RGD motif to the integrin, followed by the interaction of the PHSRN sequence, which leads to a conformational change in the integrin receptor, resulting in a more stable and robust adhesive bond. This enhanced adhesion subsequently triggers downstream signaling cascades.
Signaling Pathway
The binding of fibronectin, through its RGD and PHSRN motifs, to integrin receptors initiates a cascade of intracellular signaling events. This process, known as outside-in signaling, leads to the recruitment of various signaling and adaptor proteins to the cytoplasmic tail of the integrin, forming focal adhesions. Key early events include the autophosphorylation of Focal Adhesion Kinase (FAK) and the subsequent activation of Src family kinases.[1] This signaling complex then activates downstream pathways, such as the Ras-MAPK pathway, which regulate cell proliferation, survival, migration, and gene expression.
Experimental Protocols
Protocol 1: Cell Adhesion Assay using Crystal Violet Staining
This protocol allows for the quantification of cell adhesion to surfaces coated with synthetic peptides.
Materials:
-
96-well tissue culture plates
-
Synthetic peptides (e.g., PHSRN, RGD, scrambled control peptide)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Cells of interest (e.g., fibroblasts)
-
Trypsin-EDTA
-
Crystal Violet solution (0.5% w/v in 20% methanol)[7]
-
Solubilization buffer (e.g., 1% SDS in water)[8]
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dissolve peptides in sterile PBS to a final concentration of 10-50 µg/mL.
-
Add 100 µL of peptide solution to each well of a 96-well plate. Include wells with PBS alone as a negative control.
-
Incubate the plate for 2 hours at room temperature or overnight at 4°C.[8][9]
-
Aspirate the peptide solution and wash the wells twice with 200 µL of PBS.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% heat-denatured BSA in PBS) to each well.[9]
-
Incubate for 1 hour at 37°C to block non-specific cell adhesion.
-
Wash the wells three times with 200 µL of PBS.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1-5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 30-90 minutes to allow for cell adhesion. The optimal time may vary depending on the cell type.
-
-
Washing:
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde or cold 100% methanol (B129727) to each well and incubate for 10-15 minutes at room temperature.[7][8]
-
Wash the wells twice with water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.[7]
-
Wash the wells thoroughly with water until the water runs clear.
-
-
Quantification:
Protocol 2: Competitive Inhibition of Cell Adhesion Assay
This protocol is used to assess the ability of soluble peptides to inhibit cell adhesion to a coated substrate.
Materials:
-
Same as Protocol 1
-
Soluble inhibitory peptides (e.g., PHSRN, RGD) and control peptides
Procedure:
-
Plate Coating and Blocking:
-
Follow steps 1 and 2 from Protocol 1 to coat the wells with an adhesive protein (e.g., fibronectin at 10 µg/mL) and block non-specific sites.
-
-
Cell Preparation and Incubation with Inhibitors:
-
Harvest and resuspend cells in serum-free medium as described in Protocol 1.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of the soluble inhibitory peptides (and control peptides) for 15-30 minutes at 37°C.
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the cell/peptide mixture to the fibronectin-coated and blocked wells.
-
Incubate the plate at 37°C for 30-90 minutes.
-
-
Washing, Fixation, Staining, and Quantification:
-
Follow steps 5 through 7 from Protocol 1 to quantify the number of adherent cells.
-
References
- 1. Fibronectin Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Effect of RGD secondary structure and the synergy site PHSRN on cell adhesion, spreading and specific integrin engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The synergy peptide PHSRN and the adhesion peptide RGD mediate cell adhesion through a common mechanism. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Taste-Enhancing Dipeptide Asn-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginyl-proline (Asn-Pro) is a dipeptide that has been identified as a significant taste-enhancing compound in food science. Exhibiting both umami and umami-enhancing properties, this compound contributes to the savory and complex flavor profiles of various food products. Understanding its synthesis, sensory evaluation, and mechanism of action is crucial for its application as a flavor modulator in the food industry and for further research in taste perception. These application notes provide a comprehensive overview, quantitative data, and detailed experimental protocols for the study and application of the this compound dipeptide.
Data Presentation
The taste-enhancing properties of this compound have been quantified through sensory studies, providing key metrics for its application.
| Parameter | Value (mg/L) | Description |
| Umami Taste Threshold | 175 | The minimum concentration at which an umami (savory) taste is detected by a sensory panel.[1] |
| Umami-Enhancing Threshold | 10 | The minimum concentration at which this compound enhances the existing umami taste of a food product.[1] |
Signaling Pathways and Mechanism of Action
The taste of umami is primarily mediated by the T1R1/T1R3 G-protein coupled receptor, while the "kokumi" sensation, which involves taste enhancement and mouthfulness, is associated with the Calcium-Sensing Receptor (CaSR).[2] Based on its umami-enhancing properties, it is hypothesized that this compound interacts with these taste receptors to modulate taste signals.
The binding of a taste substance like this compound to its receptor initiates a downstream signaling cascade. For the T1R1/T1R3 umami receptor, this involves the activation of phospholipase Cβ2 (PLCβ2), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, causing a release of intracellular calcium (Ca2+). This increase in cytosolic calcium activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and neurotransmitter release, which signals the perception of umami taste to the brain.
References
Application Notes and Protocols for Incorporating Asn-Pro in Therapeutic Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of specific dipeptide motifs is a cornerstone of modern therapeutic peptide design, enabling the fine-tuning of pharmacological properties. Among these, the asparagine-proline (Asn-Pro) sequence presents a unique set of characteristics that can be harnessed to modulate peptide structure, stability, and biological activity. This document provides detailed application notes and protocols for researchers leveraging the this compound motif in the development of novel peptide-based therapeutics.
The this compound sequence is notable for its propensity to induce β-turns, a critical secondary structure for molecular recognition and receptor binding. However, it is also associated with chemical instability, particularly a susceptibility to cleavage under certain conditions. Understanding and navigating these properties is crucial for successful drug design.
Structural and Functional Implications of the this compound Motif
The this compound motif significantly influences the conformational landscape of a peptide. Proline's cyclic side chain restricts the backbone's rotational freedom, often inducing a β-turn structure. This can be advantageous for mimicking the native conformation of a binding epitope, thereby enhancing receptor affinity and potency.
However, the amide side chain of asparagine can facilitate the cleavage of the peptide bond C-terminal to the Asn residue. This non-enzymatic cleavage is a critical consideration for the stability and shelf-life of peptide therapeutics.
Data Presentation: Impact of this compound on Peptide Properties
While direct comparative studies isolating the effect of the this compound motif on identical peptide backbones are limited in publicly available literature, the following tables summarize representative data for peptides containing this or similar motifs, providing insights into their pharmacological profiles.
Table 1: Stability of Peptides in Human Serum
| Peptide ID | Sequence | Modification | Half-life (t½) in Human Serum | Reference |
| Peptide 1 | VFITSDPGKTYTEVDPGOKILQ | D-Pro-Gly motifs | - | [1] |
| Angie 5 | - | Unmodified | Short (minutes) | [1] |
| SPIF | - | Unmodified | Short | [1] |
| General Peptides | Various | Unmodified | 2 to >300 minutes | [1] |
Table 2: Oral Bioavailability and Permeability of Peptides
| Peptide/Compound | Assay System | Permeability (Papp) / Bioavailability | Key Findings | Reference |
| This compound-Trp-Asp-Gln (NPWDQ) | Caco-2 cells | Increased Transepithelial Resistance | Enhanced intestinal tight junction barrier function by upregulating occludin. | [2] |
| Cyclic Peptide 14 | HeLa Cells | 49% cytosolic entry efficiency (relative to control) | D-Pro-L-Pro motif is important for cellular entry. | [3] |
| General Peptides | Oral Administration | Typically <1-2% | Significant barriers to oral absorption exist for most peptides. | [4] |
Table 3: Potency of Therapeutic Peptides with Proline-containing Motifs
| Peptide Class | Example | Target | Potency (IC50/Ki) | Reference |
| GnRH Antagonist | dicyclo(1-1'-5/4-10)[Ac-Glu(1)(Gly),DCpa(2),DTrp(3),Asp(4),Dbu(5), DNal(6),Dpr(10)]GnRH | GnRH Receptor | Ki = 0.24 nM | [5] |
| Integrin Ligand | Engineered AgRP peptides | αvβ3 integrin | 15 nM to 780 pM | [6] |
| Anticancer Peptide | RI-EIP1 | ERG | IC50 in nanomolar range | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of peptides incorporating the this compound motif.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asn(Trt)-OH and Fmoc-Pro-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Anhydrous diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve a 4-fold molar excess of the Fmoc-protected amino acid and a near-equivalent of HBTU in DMF.
-
Add an 8-fold molar excess of DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the this compound coupling, couple Fmoc-Pro-OH first, followed by Fmoc-Asn(Trt)-OH.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the mass of the purified peptide using mass spectrometry.
-
Protocol 2: Serum Stability Assay
This protocol is for determining the half-life of an this compound containing peptide in human serum.
Materials:
-
Purified peptide stock solution (1 mg/mL in sterile water or buffer)
-
Pooled human serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile/water/formic acid)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Preparation: Thaw the human serum on ice. Prepare the peptide stock solution.
-
Incubation: Mix the peptide solution with the serum in a microcentrifuge tube to a final peptide concentration of 100-150 µg/mL and a serum concentration of 25-50% (v/v). Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding the quenching solution.
-
Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay model to calculate the peptide's half-life (t½).
Protocol 3: Caco-2 Permeability Assay for Oral Bioavailability Assessment
This in vitro assay is used to predict the intestinal permeability of a peptide.[8][9][10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide solution (e.g., 10 µM in transport buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a high density.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test peptide solution to the apical (A) side of the Transwell insert (for A to B permeability).
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analyze the concentration of the peptide in the samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide transport across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the peptide in the apical compartment.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the design and evaluation of this compound containing therapeutic peptides.
Caption: Generalized GPCR signaling pathway modulated by a therapeutic peptide.
Conclusion
The incorporation of the this compound motif in therapeutic peptide design offers a powerful tool for influencing peptide conformation and, potentially, biological activity. However, this must be balanced with careful consideration of the inherent chemical instability of this sequence. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of this compound containing peptides. Further research, particularly direct comparative studies, will be invaluable in fully elucidating the quantitative impact of this dipeptide on the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. The casein peptide this compound-Trp-Asp-Gln enforces the intestinal tight junction partly by increasing occludin expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus bioactive conformation of cyclic GnRH antagonists defined by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Preventing Asn-Pro Cleavage During Protein Purification
Welcome to the technical support center for preventing unwanted cleavage at Asparagine-Proline (Asn-Pro) sequences during protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound cleavage and why does it occur?
A1: this compound cleavage is a non-enzymatic, spontaneous chemical reaction that breaks the peptide bond between an asparagine (Asn) and a proline (Pro) residue in a polypeptide chain. This reaction proceeds through an intramolecular nucleophilic attack by the side-chain nitrogen of asparagine on its own backbone carbonyl carbon. This forms a cyclic succinimide (B58015) intermediate, which then leads to the cleavage of the this compound peptide bond. The presence of the rigid proline residue C-terminal to the asparagine makes this particular sequence especially prone to this type of degradation.
Q2: My protein has an this compound sequence and I'm seeing degradation products. How can I confirm that this compound cleavage is the cause?
A2: To confirm this compound cleavage, you can use mass spectrometry (MS) to analyze the degradation products. The cleavage will result in two fragments: one with a C-terminal Asn (or a related succinimide or isoaspartate derivative) and another with an N-terminal Pro. The observed molecular weights of the fragments should match the predicted masses from cleavage at the this compound site.
Q3: Are there any sequence-related factors besides the this compound motif itself that influence cleavage?
A3: Yes. While the this compound sequence is the primary driver, the amino acid residues flanking this motif can also have an impact. For instance, bulky amino acid residues C-terminal to the Asn have been observed to influence the rate of degradation.
Troubleshooting Guides
Issue 1: Significant protein degradation is observed after purification.
Cause: The purification conditions (pH, temperature, duration) may be promoting the chemical cleavage of the this compound bond.
Solution:
-
Optimize pH: The rate of this compound cleavage is highly pH-dependent. Lowering the pH of your buffers can significantly reduce the rate of cleavage. It is recommended to perform purification steps at a pH below 7.0, ideally between pH 4.0 and 6.0, if your protein's stability and activity are not compromised.
-
Control Temperature: The cleavage reaction is also temperature-dependent. Performing all purification steps at low temperatures (e.g., 4°C) can slow down the reaction rate.
-
Minimize Purification Time: Prolonged incubation in solution increases the likelihood of cleavage. Streamline your purification protocol to minimize the time your protein spends in solution, especially in buffers with a pH closer to neutral or alkaline.
-
Buffer Selection: The choice of buffer can also play a role. While specific buffer effects on this compound cleavage are not extensively documented, it is good practice to use standard, well-characterized buffers and to check for any potential catalytic effects.
Issue 2: Cleavage occurs during a specific purification step (e.g., affinity chromatography).
Cause: The conditions of that specific step are likely favorable for this compound cleavage.
Solution:
-
Affinity Chromatography:
-
Binding/Wash Buffers: Adjust the pH of your binding and wash buffers to a lower value (e.g., pH 6.0) if compatible with the affinity resin and your protein's binding.
-
Elution: If using a pH shift for elution (e.g., with Protein A or G), be mindful that elution at very low pH can also potentially promote hydrolysis, though generally, the succinimide-mediated cleavage is slower at acidic pH. If using a competitive eluent (e.g., imidazole (B134444) for His-tagged proteins), ensure the buffer pH is as low as feasible while maintaining efficient elution.
-
On-Column Incubation: Minimize any on-column incubation times.
-
Data Presentation
The following tables summarize the influence of various factors on this compound and related Asn cleavage.
Table 1: Effect of pH on Asn-X Cleavage
| pH | Relative Cleavage Rate | Notes |
| 5.0 | Low | Cleavage is significantly reduced at acidic pH.[1] |
| 6.7 | Moderate | Cleavage rate increases as the pH approaches neutral.[1] |
| 7.4 | High | Cleavage is most pronounced at neutral and slightly alkaline pH.[1] A study on Asp-Pro cleavage also showed a strong pH dependence, with increased cleavage above pH 5.[2] |
Table 2: Effect of Temperature on Peptide Bond Cleavage
| Temperature | General Effect on Cleavage Rate | Notes |
| 4°C | Significantly Reduced | Low temperatures are critical for minimizing cleavage during purification and storage. |
| 25°C | Moderate | Room temperature operations should be minimized. |
| >37°C | Significantly Increased | Elevated temperatures, even for short periods, can accelerate the cleavage reaction considerably. |
Experimental Protocols
Protocol 1: pH Screening to Minimize this compound Cleavage
This protocol outlines a method to identify the optimal pH for purifying a protein containing a labile this compound site.
-
Prepare a series of buffers: Prepare small batches of your primary purification buffer (e.g., phosphate (B84403) or Tris-based buffer for His-tag purification) at different pH values, for example, pH 7.5, 7.0, 6.5, 6.0, and 5.5. Ensure the buffering agent is effective in the chosen pH range.
-
Small-scale purification trials: Perform small-scale purifications of your protein using each of the prepared buffers. Keep all other parameters (temperature, protein concentration, incubation times) constant across all trials.
-
Analysis of cleavage: Analyze the purified protein from each pH condition by SDS-PAGE and/or mass spectrometry to quantify the extent of cleavage.
-
Selection of optimal pH: Choose the lowest pH that provides acceptable purity and yield without compromising the protein's stability or the efficiency of the purification step.
Protocol 2: General Protein Purification with Minimized this compound Cleavage
This protocol provides a general workflow for purifying a protein with a known this compound cleavage site.
-
Cell Lysis:
-
Perform cell lysis in a buffer with a pH between 6.0 and 7.0.
-
Work quickly and keep the lysate on ice or at 4°C at all times.
-
Include a standard protease inhibitor cocktail to prevent enzymatic degradation.
-
-
Chromatography:
-
Equilibrate the chromatography column with a buffer at the lowest pH compatible with your protein's stability and the resin's functionality (ideally pH ≤ 6.5).
-
Load the clarified lysate and proceed with the binding and wash steps without delay.
-
Elute the protein and immediately neutralize the eluate if a very low pH was used for elution. If possible, collect fractions into a buffer that will bring the final pH to a stable, slightly acidic value.
-
-
Post-Purification Handling and Storage:
-
If buffer exchange is required, perform it into a storage buffer with a pH of 6.0 or lower, if the protein is stable at that pH.
-
Concentrate the protein as needed, always keeping the sample cold.
-
For long-term storage, flash-freeze the protein in small aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Mechanism of non-enzymatic this compound cleavage.
Caption: Troubleshooting workflow for this compound cleavage.
Caption: Logical relationship of preventative measures.
References
Technical Support Center: Stability of Asparagine-Proline (Asn-Pro) Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling peptides containing the Asparagine-Proline (Asn-Pro) sequence. Contrary to a common degradation pathway for asparagine (Asn) residues, the this compound motif is uniquely resistant to succinimide (B58015) formation. However, it is susceptible to another critical degradation pathway: peptide bond cleavage. This guide offers troubleshooting advice and frequently asked questions to help you minimize degradation and ensure the integrity of your this compound containing peptides.
Frequently Asked Questions (FAQs)
Q1: My this compound containing peptide is degrading. I thought Asn residues degrade via succinimide formation. What is happening?
A1: While succinimide formation is a common degradation pathway for asparagine residues, the rigid cyclic structure of the adjacent proline residue in an this compound sequence sterically hinders the necessary conformational arrangement for this reaction to occur. In fact, the deamidation half-time for an this compound sequence is significantly longer than for other Asn-containing sequences. The primary degradation pathway for this compound motifs is the cleavage of the peptide bond between the asparagine and proline residues.[1] This cleavage is a non-enzymatic hydrolytic reaction.
Q2: What is the chemical mechanism behind this compound peptide bond cleavage?
A2: The peptide bond cleavage at the C-terminal side of an asparagine residue in an this compound sequence occurs through a non-enzymatic intramolecular reaction. The process is initiated by the nucleophilic attack of the side-chain amide nitrogen of the asparagine residue on the carbonyl carbon of the same residue's peptide bond. This forms a cyclic intermediate which, upon hydrolysis, leads to the cleavage of the peptide backbone.[1][2][3]
Q3: What factors influence the rate of this compound peptide bond cleavage?
A3: The rate of this compound cleavage is primarily influenced by the following factors:
-
pH: The cleavage reaction is pH-dependent. Acidic conditions can promote the hydrolysis of the peptide bond.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including peptide bond hydrolysis.[4][5]
-
Presence of Ammonia (B1221849): Ammonia can catalyze the cleavage of the this compound bond, leading to complete cleavage.[6][7]
-
Buffer Composition: Certain buffer species can influence the rate of hydrolysis.
-
Ionic Strength: The overall ionic strength of the solution can also play a role in peptide stability.
Q4: How can I detect if my this compound peptide is undergoing cleavage?
A4: Cleavage of the this compound bond results in two smaller peptide fragments. This can be detected using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact peptide from its smaller, more polar cleavage products. The appearance of new, earlier-eluting peaks in the chromatogram is indicative of degradation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the masses of the parent peptide and its cleavage fragments, confirming the cleavage event and pinpointing the location of the scission. Techniques like LC-MS/MS can provide definitive sequence information of the fragments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of new, earlier-eluting peaks in HPLC analysis. | Peptide bond cleavage at the this compound sequence. | - Confirm the identity of new peaks using Mass Spectrometry. - Implement formulation strategies to minimize cleavage (see Q5 and Protocols). |
| Loss of peptide concentration over time. | Degradation of the peptide via cleavage. | - Optimize the formulation pH to a range where cleavage is minimized (typically requires experimental determination for your specific peptide). - Store the peptide solution at lower temperatures (-20°C or -80°C). - Avoid the presence of ammonia in buffers or reagents. |
| Reduced biological activity of the peptide. | Cleavage of the peptide backbone leading to inactive fragments. | - Re-evaluate the formulation to ensure optimal stability. - Prepare fresh solutions before use whenever possible. - Purify the peptide to remove cleavage products if necessary. |
| Inconsistent experimental results. | Variable degradation of the peptide stock solution. | - Aliquot the peptide solution after preparation to avoid multiple freeze-thaw cycles. - Regularly check the purity of the stock solution by HPLC. |
Minimizing this compound Peptide Bond Cleavage
Q5: What are the key strategies to minimize this compound cleavage in my peptide solutions?
A5: The following strategies can help enhance the stability of your this compound containing peptides:
-
pH Optimization: The stability of peptides is often pH-dependent. A pH-rate profile study should be conducted to identify the pH of maximum stability for your specific peptide. Generally, avoiding highly acidic conditions is recommended.
-
Temperature Control: Store peptide solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis. For short-term storage, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles by storing peptides in aliquots.
-
Buffer Selection: Use buffers that are known to be non-catalytic for hydrolysis. The choice of buffer can have a significant impact on peptide stability.
-
Excipient Addition: Certain stabilizing excipients can be included in the formulation to protect the peptide from degradation. These can include:
-
Lyophilization: For long-term storage, lyophilizing the peptide to remove water is an effective strategy to prevent hydrolysis. The lyophilized powder should be stored at low temperatures.
-
Avoid Ammonia: Ensure that all buffers and reagents are free from ammonia contamination, as it can catalyze the cleavage reaction.
Quantitative Data on Peptide Degradation
While specific cleavage rates are highly dependent on the full peptide sequence and formulation conditions, the following table provides a general overview of the factors influencing this compound bond stability.
| Parameter | Condition | Effect on this compound Cleavage Rate | Reference |
| pH | Acidic (e.g., pH < 4) | Generally increased | [10] |
| Temperature | Elevated (e.g., > 25°C) | Significantly increased | [4][5] |
| Ammonia | Presence in solution | Catalyzes complete cleavage | [6][7] |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for an this compound Containing Peptide
Objective: To determine the optimal pH for the stability of a peptide containing an this compound sequence.
Materials:
-
Peptide stock solution of known concentration.
-
A series of buffers covering a pH range (e.g., pH 3 to 8).
-
HPLC system with a suitable C18 column.
-
Incubator or water bath.
Procedure:
-
Prepare a series of buffer solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).
-
Dilute the peptide stock solution into each buffer to a final working concentration.
-
Incubate the peptide solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by RP-HPLC to determine the percentage of the remaining intact peptide.
-
Plot the natural logarithm of the percentage of remaining peptide versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile and identify the pH of maximum stability (lowest k value).
Protocol 2: Analytical Method for Detecting and Quantifying this compound Cleavage Products by HPLC-MS
Objective: To develop an HPLC-MS method to separate and identify the intact peptide and its cleavage fragments.
Materials:
-
Peptide sample (stressed and unstressed).
-
HPLC-MS system (e.g., with a Q-TOF or Orbitrap mass analyzer).
-
C18 reversed-phase HPLC column.
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Sample Preparation: Dilute the peptide sample in an appropriate solvent (e.g., mobile phase A).
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Use a linear gradient of mobile phase B to elute the peptides (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector (e.g., at 214 nm).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
The intact peptide will have a specific mass-to-charge ratio. The cleavage products will have lower masses that sum up to the mass of the intact peptide plus a water molecule (due to hydrolysis).
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to quantify the relative amounts of the intact peptide and its cleavage products.
-
Analyze the mass spectra to confirm the masses of the observed peaks and match them to the expected masses of the intact peptide and its fragments.
-
For unambiguous identification, perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns and confirm the sequences of the cleavage products.
-
Visualizations
Caption: Mechanism of this compound peptide bond cleavage.
Caption: Troubleshooting workflow for this compound peptide degradation.
Caption: Experimental workflow for peptide stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the effect of temperature and time on protein degree of hydrolysis and lipid oxidation during ensilaging of herring (Clupea harengus) filleting co-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ammonia cleaves polypeptides at asparagine proline bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Asn-Pro Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of peptides containing the Asparagine-Proline (Asn-Pro) sequence.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing a peptide with an this compound sequence?
A1: The two primary side reactions of concern are:
-
Diketopiperazine (DKP) formation: This is the most significant side reaction, especially when the this compound sequence is at the N-terminus of the peptide being synthesized on the solid support. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and termination of the peptide chain.
-
Dehydration of the asparagine side chain: During the activation of Fmoc-Asn-OH, the side-chain amide can be dehydrated to form a β-cyanoalanine residue.[1]
Q2: Is aspartimide formation a major issue for this compound sequences?
A2: No, aspartimide formation is significantly suppressed in this compound sequences. While asparagine can deamidate to aspartic acid, which is prone to aspartimide formation, the subsequent proline residue sterically hinders the necessary intramolecular cyclization.[2] The rigid pyrrolidine (B122466) ring of proline prevents the backbone nitrogen from attacking the asparagine side-chain amide. The rate of deamidation for an this compound sequence is approximately 7000 times slower than for an Asn-Gly sequence.[2]
Q3: How can I detect and quantify the side products in my crude peptide?
A3: The most effective analytical techniques for identifying and quantifying side products are:
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the desired peptide from impurities such as diketopiperazines and truncated sequences, allowing for quantification based on peak area.
-
Mass Spectrometry (MS): MS is used to identify the molecular weight of the peptide and its byproducts, confirming the nature of the side reactions that have occurred.
Troubleshooting Guides
Issue 1: Low yield of the full-length peptide after coupling Proline to Asparagine.
-
Possible Cause: Diketopiperazine (DKP) formation. This is highly likely if this compound is the N-terminal dipeptide on the resin. The free N-terminal amine of the asparagine attacks the ester linkage of the proline to the resin, cleaving the dipeptide as a cyclic product.
-
Troubleshooting Steps & Solutions:
-
Confirm DKP Formation:
-
Analyze the crude product by HPLC and MS. Look for a major peak corresponding to the mass of the this compound diketopiperazine and a truncated peptide sequence.
-
-
Mitigation Strategies:
-
Choice of Resin: Use a sterically hindered resin such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically impedes the intramolecular cyclization required for DKP formation.[3]
-
Use of Pre-formed Dipeptides: Couple a pre-synthesized Fmoc-Asn(Trt)-Pro-OH dipeptide. This bypasses the problematic dipeptide stage on the resin where DKP formation is most prevalent. Note that synthesis of the dipeptide itself needs to be optimized to avoid side reactions.
-
Modification of Deprotection Conditions: When coupling proline as the second amino acid, shorten the Fmoc deprotection time to reduce the duration the free N-terminal amine is available for cyclization. For example, use a (5 + 3 minute) deprotection protocol instead of a standard 20-minute deprotection.
-
In Situ Neutralization: Employing an in situ neutralization protocol during coupling can minimize the time the N-terminal amine is free, thus reducing the likelihood of DKP formation.
-
-
Issue 2: Presence of an unexpected peak with a mass 18 Da less than the desired peptide.
-
Possible Cause: Dehydration of the asparagine side chain to form β-cyanoalanine during the coupling of Fmoc-Asn-OH.
-
Troubleshooting Steps & Solutions:
-
Confirm Dehydration:
-
Use MS/MS sequencing to pinpoint the modification to the asparagine residue.
-
-
Mitigation Strategies:
-
Side-Chain Protection: Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH. The bulky trityl group protects the side-chain amide from dehydration during activation.
-
Optimized Activation Method: Use a milder activation method. For example, using BOP (Castro's reagent) with side-chain protected asparagine has been shown to be rapid and minimize side reactions.[1] Alternatively, using pre-formed active esters like Fmoc-Asn-OPfp can yield a homogeneous product.[1]
-
-
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Diketopiperazine (DKP) Formation in Xaa-Pro Sequences.
| Strategy | Effectiveness in Reducing DKP Formation | Key Considerations |
| Standard Resin (e.g., Wang, Rink Amide) | Low | High risk of DKP formation, especially with Pro as the second residue. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | High | The steric hindrance of the resin linkage significantly reduces DKP formation. |
| Shortened Fmoc Deprotection Time | Moderate | Can reduce DKP formation but may lead to incomplete deprotection if not optimized. |
| Coupling of Pre-formed Dipeptide | Very High | Effectively bypasses the on-resin dipeptide stage prone to cyclization. Requires synthesis of the dipeptide. |
| In Situ Neutralization Protocols | High | Minimizes the concentration of free N-terminal amine, thus reducing the rate of intramolecular cyclization. |
Experimental Protocols
Protocol: Minimized Diketopiperazine Synthesis of an this compound Containing Peptide using 2-Chlorotrityl Chloride Resin
-
Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Wash the resin with N,N-Dimethylformamide (DMF) (3x).
-
-
Loading of the First Amino Acid (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (1.5 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, wash the resin with DCM and then treat with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection of Proline:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of the Second Amino Acid (Fmoc-Asn(Trt)-OH):
-
In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (3 eq) with a coupling reagent such as HCTU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence using standard protocols.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent and analyze by HPLC and MS to confirm the identity and purity of the product.
-
Mandatory Visualizations
References
Technical Support Center: Optimization of Coupling Reagents for Asn-Pro Synthesis
Welcome to the technical support center for the synthesis of the challenging Asn-Pro dipeptide sequence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of the this compound bond particularly challenging?
A1: The synthesis of peptide bonds involving asparagine (Asn) is prone to a significant side reaction: the dehydration of the side-chain amide to form a β-cyanoalanine derivative.[1][2][3][4] This is especially problematic when using carbodiimide-based coupling reagents like DCC or DIC.[2][4][5] Additionally, the proline (Pro) residue can present steric hindrance, potentially slowing down the coupling reaction.
Q2: What is the most critical factor to consider when synthesizing peptides containing asparagine?
A2: The most critical factor is the protection of the asparagine side-chain amide. Using a side-chain protecting group, most commonly the Trityl (Trt) group [Fmoc-Asn(Trt)-OH], is essential to prevent the dehydration side reaction and improve the solubility of the amino acid derivative.[2][4][6]
Q3: Which class of coupling reagents is generally recommended for coupling asparagine?
A3: Uronium/aminium and phosphonium-based reagents are generally preferred over carbodiimides for coupling asparagine, especially when side-chain protection is used.[5][7][8] Reagents like HATU, HBTU, and COMU are known for their high efficiency and rapid reaction times, which can help minimize side reactions.[5][8][9][10]
Q4: Can I use carbodiimide (B86325) reagents like DCC or DIC for this compound synthesis?
A4: While it is possible, it is not the recommended approach due to the high risk of side-chain dehydration.[2][5][7] If you must use a carbodiimide, it is crucial to use an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress this side reaction and reduce racemization.[5][7][11]
Q5: What is the role of additives like HOBt and HOAt?
A5: Additives like HOBt and HOAt are used in conjunction with coupling reagents, particularly carbodiimides. They act as activating agents, forming active esters that are more reactive and less prone to side reactions.[5][11] They also help to suppress racemization during the coupling step.[5][7]
Q6: How can I monitor the completion of the coupling reaction?
A6: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin.[4][6] A negative result (yellow beads) indicates that the coupling reaction is complete.[4] For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by RP-HPLC.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency / Incomplete reaction | 1. Steric hindrance from the Pro residue and the Trt group on Asn.2. Inefficient coupling reagent.3. Peptide aggregation on the solid support. | 1. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[12]2. Switch to a more potent coupling reagent: Use a uronium/aminium (HATU, HCTU, COMU) or phosphonium-based (PyAOP, PyBOP) reagent.[5][8][12]3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours. A moderate increase in temperature (e.g., to 30-40°C) can also be beneficial, but use with caution to avoid racemization.[12]4. Use a solvent mixture that disrupts aggregation: Adding a small amount of a chaotropic salt or using a solvent like N-methylpyrrolidone (NMP) can help. |
| Presence of a side product with a mass of -18 Da | Dehydration of the asparagine side-chain amide to form a nitrile (β-cyanoalanine). | 1. Ensure the use of a side-chain protected asparagine derivative: Fmoc-Asn(Trt)-OH is highly recommended.[2][4][6]2. Avoid carbodiimide reagents (DCC, DIC) without additives: If you must use them, always include HOBt or HOAt.[5][7]3. Switch to a uronium/aminium or phosphonium-based coupling reagent. [5][8] |
| Racemization of the asparagine residue | Prolonged activation time, especially with certain coupling reagents or the use of excessive base. | 1. Minimize the pre-activation time of the amino acid before adding it to the resin.[9]2. Use a weaker base for activation if racemization is a concern, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[7]3. Consider using a coupling reagent known for low racemization , such as COMU or a carbodiimide with an additive like Oxyma.[13][14] |
Data on Coupling Reagent Performance
While specific quantitative data for this compound bond formation is not extensively published in a comparative manner, the following table summarizes the general performance of commonly used coupling reagents in peptide synthesis.
| Coupling Reagent Class | Examples | Relative Efficiency | Racemization Risk | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC | Moderate | Moderate to High | Cost-effective. | High risk of Asn side-chain dehydration; formation of insoluble urea (B33335) byproduct (DCC).[5][7][15] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Low | High coupling efficiency with low racemization.[5][8] | More expensive; can be sensitive to handling conditions. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very High | Low | Excellent coupling efficiency and rapid reaction times; suitable for difficult sequences.[5][8][9][10] | HATU and HCTU can be more expensive; some reagents are based on potentially explosive benzotriazole (B28993) derivatives.[9][15] |
Experimental Protocol: Recommended Coupling Procedure for Fmoc-Asn(Trt)-Pro Synthesis
This protocol outlines a general "best practice" approach for the solid-phase synthesis of the Asn(Trt)-Pro dipeptide sequence using a uronium/aminium-based coupling reagent.
Materials:
-
Fmoc-Pro-resin
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HATU, HCTU, or COMU)
-
Base (e.g., DIPEA or NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) followed by DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[6]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Recoupling (if necessary):
-
If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF.
-
Repeat the activation and coupling steps with a fresh solution of activated Fmoc-Asn(Trt)-OH.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added asparagine and the coupling of the next amino acid in the sequence.
Visualizations
Caption: Workflow for the coupling of Fmoc-Asn(Trt)-OH to a Pro-resin.
Caption: Potential side reaction during the activation of unprotected asparagine.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies to Mitigate Deamidation at Asn-Pro Sites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to asparagine (Asn) deamidation at Asn-Pro sequences.
Frequently Asked Questions (FAQs)
Why is the this compound sequence generally resistant to deamidation, and under what conditions can it still occur?
The primary mechanism for asparagine deamidation involves the formation of a five-membered succinimide (B58015) intermediate. This process is initiated by a nucleophilic attack of the backbone nitrogen atom of the C-terminal adjacent amino acid on the side-chain carbonyl carbon of the asparagine. However, when the C-terminal adjacent residue is proline (Pro), the secondary amine in its rigid ring structure sterically hinders this nucleophilic attack, making the formation of the succinimide intermediate highly unfavorable.[1][2] Consequently, the deamidation rate at this compound sites is significantly slower compared to sequences like Asn-Gly or Asn-Ser.[3][4]
Despite this inherent resistance, deamidation at this compound sites can still occur, albeit at a much slower rate, through alternative mechanisms such as direct hydrolysis.[1][5] The rate of this reaction is influenced by factors that increase the flexibility of the peptide backbone or expose the this compound site to the solvent, including:
-
High Temperatures: Elevated temperatures can increase molecular motion and overcome the energetic barrier for deamidation.[6][7][8]
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the asparagine side chain.[9][10][11][12]
-
Local Protein Conformation: The three-dimensional structure of the protein can influence the solvent accessibility and flexibility of the this compound motif.[3][6][13]
What are the primary formulation strategies to minimize deamidation at this compound sites?
The main goal of formulation is to maintain the native conformation of the protein and minimize exposure to conditions that promote chemical degradation. Key strategies include:
-
pH Optimization: Controlling the pH of the formulation is the most effective way to reduce deamidation rates.[9][11][12]
-
Buffer Selection: The choice of buffer can influence the rate of deamidation.[7][8]
-
Excipient Addition: Certain excipients can stabilize the protein structure or directly inhibit deamidation.
-
Lyophilization: Freeze-drying can reduce deamidation by limiting water availability and molecular mobility.[8][12]
How do I choose the optimal pH for my protein formulation to reduce this compound deamidation?
The rate of asparagine deamidation is highly pH-dependent. Generally, deamidation reactions are base-catalyzed and their rates increase significantly at pH values above 6.[9][12][14] The optimal pH for minimizing deamidation is typically in the acidic range, between pH 3 and 5.[9][12]
Troubleshooting Guide: pH Optimization
| Issue | Possible Cause | Recommended Action |
| Significant deamidation observed in the formulation. | The formulation pH is in the neutral to basic range (pH > 6). | Conduct a pH screening study to identify the optimal pH for stability. Start with a range of pH 3.0 to 6.0. |
| Protein aggregation or loss of activity at acidic pH. | The protein is not stable at low pH. | Evaluate a narrower pH range where the protein is known to be stable. Consider the addition of stabilizing excipients. |
| Inconsistent deamidation levels between batches. | Poor pH control during formulation or storage. | Ensure accurate and consistent pH measurement and adjustment during manufacturing. Monitor pH throughout the product's shelf life. |
A systematic approach to pH optimization involves formulating the protein in a series of buffers with varying pH values and then incubating the samples at an accelerated temperature (e.g., 40°C) for a defined period. The extent of deamidation is then quantified using analytical techniques like ion-exchange chromatography (IEC) or mass spectrometry (LC-MS).
What excipients can be used to further stabilize my protein against deamidation?
While pH is a primary factor, certain excipients can provide additional stability against deamidation.
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Stabilize the native protein conformation through preferential exclusion, reducing the flexibility of the peptide backbone. |
| Amino Acids | Glycine, Proline, Arginine | Can act as general stabilizers and may have specific interactions that protect against deamidation. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at interfaces, which can expose deamidation-prone sites.[9] |
| Organic Anions | Saccharin, Benzenesulfonic acid, Gentisic acid, N-acetyltryptophan | Have been shown to stabilize against non-enzymatic deamidation.[4] |
When should I consider site-directed mutagenesis to prevent this compound deamidation?
Site-directed mutagenesis should be considered when formulation strategies are insufficient to reduce deamidation to an acceptable level, especially if the deamidation occurs in a functionally critical region of the protein, such as a complementarity-determining region (CDR) of a monoclonal antibody.[2] This approach is particularly valuable during the early stages of drug development.
Logical Flow for Considering Site-Directed Mutagenesis
Caption: Decision workflow for employing site-directed mutagenesis.
What are the best amino acid substitutions for Asn in an this compound motif to prevent deamidation while preserving protein function?
The choice of substitution depends on the structural and functional context of the Asn residue. The goal is to replace Asn with a residue that is resistant to deamidation and has similar physicochemical properties to minimize structural and functional perturbations.
| Substitution | Rationale | Potential Impact |
| Glutamine (Gln) | Similar size and polarity to Asn, but generally deamidates at a much slower rate.[6] | Often a conservative substitution with a low risk of impacting protein function. |
| Aspartic Acid (Asp) | Mimics the deamidated state. Can be useful if the deamidated form retains activity.[15] | Introduces a negative charge, which could alter local electrostatic interactions and potentially impact activity or stability. |
| Alanine (Ala) | A small, non-polar residue. | Can be a good choice if the Asn side chain is not involved in critical interactions. May increase hydrophobicity. |
| Serine (Ser) | A polar, uncharged residue of similar size. | Can often maintain hydrogen bonding interactions. |
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for site-directed mutagenesis to prevent deamidation.
How can I accurately detect and quantify low levels of deamidation at an this compound site?
Detecting and quantifying low levels of deamidation requires sensitive analytical techniques. Deamidation results in a mass increase of 0.984 Da and can also lead to a change in charge.[6][16]
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separates peptides from a protein digest and identifies them by mass and fragmentation patterns. | High sensitivity and specificity. Can pinpoint the exact site of deamidation. | Sample preparation (digestion) can introduce deamidation artifacts.[17][18] |
| Ion-Exchange Chromatography (IEC) | Separates proteins or peptides based on charge differences. | Robust and quantitative. Good for monitoring changes in charge variants. | May not resolve all deamidated forms if there are other modifications. |
| Capillary Isoelectric Focusing (cIEF) | Separates proteins based on their isoelectric point (pI). | High resolution for charge variants. | Can be less quantitative than IEC. |
What are the common pitfalls during sample preparation for deamidation analysis, and how can I avoid them?
A significant challenge in quantifying deamidation is the potential for introducing it as an artifact during sample preparation, particularly during enzymatic digestion for peptide mapping.[18][19]
Troubleshooting Guide: Sample Preparation for Deamidation Analysis
| Pitfall | Consequence | Mitigation Strategy |
| High pH during digestion (e.g., pH 8-9 with trypsin) | Artificially high levels of deamidation. | Use a lower pH buffer for digestion (e.g., Tris buffer at pH 7.2-7.8).[19][20] Adding 10% acetonitrile (B52724) can further reduce artifactual deamidation.[18][19] |
| Prolonged digestion times | Increased opportunity for deamidation to occur. | Minimize digestion time. Use a highly active protease like Trypsin/Lys-C mix to achieve complete digestion in a shorter time. |
| High temperature during sample handling | Increased rate of deamidation. | Keep samples on ice or at reduced temperatures whenever possible. |
| Inability to distinguish native vs. artifactual deamidation | Inaccurate quantification of the true deamidation level in the original sample. | Perform sample preparation in the presence of H₂¹⁸O. Deamidation that occurs during sample prep will incorporate ¹⁸O, resulting in a +3 Da mass shift, distinguishing it from native deamidation (+1 Da shift).[17] |
Is enzymatic repair a viable strategy to reverse deamidation at this compound sites?
The primary enzyme involved in protein repair related to deamidation is Protein L-isoaspartyl methyltransferase (PIMT).[21][22] PIMT specifically recognizes and initiates the repair of L-isoaspartyl (isoAsp) residues, which are a common product of deamidation.[22][23] The enzyme methylates the isoAsp residue, which then spontaneously converts back to a succinimide intermediate. This intermediate can then hydrolyze to form either the normal L-aspartyl (Asp) residue or regenerate the L-isoaspartyl residue.
However, PIMT has several limitations as a therapeutic or preventative strategy:
-
It does not directly act on asparagine to prevent the initial deamidation event.
-
The repair process is not 100% efficient, as the succinimide intermediate can re-form the isoAsp residue.[21]
-
It does not restore the original asparagine residue.
Therefore, while PIMT is a crucial cellular repair mechanism, it is not currently a practical strategy for preventing or reversing deamidation in biopharmaceutical products.[24]
Detailed Experimental Protocols
Protocol 1: pH-Dependent Deamidation Study
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, histidine) covering a pH range from 3.0 to 8.0 in 0.5 pH unit increments.
-
Sample Formulation: Dialyze or buffer-exchange the protein into each of the prepared buffers to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples and incubate them at an accelerated temperature (e.g., 40°C or 50°C) for a predetermined time course (e.g., 0, 1, 2, and 4 weeks).
-
Analysis: At each time point, analyze the samples for deamidation using a suitable method such as IEC or LC-MS.
-
Data Interpretation: Plot the percentage of deamidation as a function of pH to determine the pH of maximal stability.
Protocol 2: Site-Directed Mutagenesis of an this compound Site
-
Primer Design: Design forward and reverse primers containing the desired mutation (e.g., changing the Asn codon AAT to the Gln codon CAA). The primers should be complementary to opposite strands of the plasmid DNA containing the gene of interest.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction will generate a linear, double-stranded DNA product containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid template using a methylation-dependent endonuclease such as DpnI.
-
Transformation: Transform the mutated, circularized plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant protein and characterize its structure, function, and stability compared to the wild-type protein.[25]
Protocol 3: Peptide Mapping with Minimized Artifactual Deamidation
-
Denaturation and Reduction: Denature the protein (1 mg/mL) in 6 M Guanidine-HCl, 20 mM Tris-HCl, pH 7.8, containing 5 mM DTT. Incubate at 37°C for 30 minutes.
-
Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into 20 mM Tris-HCl, pH 7.8, containing 10% (v/v) acetonitrile.
-
Digestion: Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w) and incubate at 37°C for 2-4 hours.
-
Quenching: Stop the digestion by adding 1% trifluoroacetic acid (TFA).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by reverse-phase HPLC coupled to a high-resolution mass spectrometer. Identify and quantify deamidated peptides based on their mass and retention time.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US8858927B2 - Method for protection of peptides or proteins against non-enzymatic deamidation - Google Patents [patents.google.com]
- 5. Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate [mdpi.com]
- 6. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Site-Directed Mutagenesis To Model the Effects of Spontaneous Deamidation on the Immunogenicity of Bacillus anthracis Protective Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of 18O labels to monitor deamidation during protein and peptide sample processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method to differentiate asn deamidation that occurred prior to and during sample preparation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 13 Protein L-isoaspartyl, D-aspartyl O-methyltransferases: Catalysts for protein repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PIMT-Mediated Protein Repair: Mechanism and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Repair l-Isoaspartyl Methyltransferase1 Is Involved in Both Seed Longevity and Germination Vigor in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. network.febs.org [network.febs.org]
- 25. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Aggregation in Peptides with Asn-Pro Motifs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly in sequences containing Asparagine-Proline (Asn-Pro) motifs.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound motifs prone to aggregation and other synthesis-related issues?
A1: Peptides with this compound motifs can present several challenges during synthesis and handling. While proline is known to disrupt the formation of secondary structures that lead to aggregation, the presence of asparagine (Asn) can introduce other complications.[1] The primary issues are not always direct aggregation in the classical sense of beta-sheet formation, but rather side reactions that lead to impurities and difficult-to-purify mixtures, which can be perceived as aggregation.
Specifically, the Asn residue is prone to a side reaction called aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the asparagine, forming a cyclic succinimide (B58015) intermediate. This intermediate can then be hydrolyzed to form a mixture of L-Asp, D-Asp, L-isoAsp, and D-isoAsp containing peptides, which are difficult to separate from the desired product.[2][3] While this is more pronounced in Asn-Gly sequences, it can also occur in other Asn-Xxx motifs.[2][4]
Furthermore, the peptide bond C-terminal to an aspartic acid (Asp) residue, which can be formed from the deamidation of Asn, is susceptible to cleavage, especially when followed by a proline (Pro).[5] This Asp-Pro cleavage is acid-catalyzed and can occur during synthesis or subsequent handling.[1][5]
Q2: What are the signs of aggregation or synthesis failure in my this compound containing peptide?
A2: During solid-phase peptide synthesis (SPPS), you might observe the following indicators of trouble:
-
Poor resin swelling: This suggests that the peptide chains are collapsing onto themselves and the resin, preventing solvent penetration.
-
Incomplete coupling or deprotection: Standard monitoring tests like the Kaiser test may give false negatives, indicating that the reactive sites are inaccessible.
-
Appearance of a gelatinous substance: This is a clear visual sign of peptide aggregation on the resin.
-
Difficult purification: The crude peptide may show multiple, poorly resolved peaks on HPLC, indicating the presence of various by-products from side reactions like aspartimide formation.[2]
Q3: How can I prevent or minimize aspartimide formation in sequences containing Asn?
A3: Several strategies can be employed to suppress aspartimide formation:
-
Use of sterically hindered protecting groups: Employing bulky side-chain protecting groups on the Asp residue (if synthesizing an Asp-Pro peptide as a proxy or if deamidation is a concern) can physically block the formation of the succinimide ring. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[6]
-
Backbone protection: Introducing a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the amino acid preceding the Asn can prevent the nucleophilic attack required for aspartimide formation.[1]
-
Optimized deprotection conditions: Using milder Fmoc deprotection conditions, such as shorter deprotection times or using 10% piperidine (B6355638) in DMF, can reduce the extent of this base-catalyzed side reaction.
-
Dipeptide building blocks: Using pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH for Asp-Gly sequences can completely prevent aspartimide formation. While not directly for this compound, this strategy highlights the utility of dipeptides for problematic sequences.
Q4: What strategies can I use to improve the synthesis of aggregation-prone peptides in general, which would also apply to this compound containing sequences?
A4: To combat aggregation during SPPS, consider the following general approaches:
-
Chaotropic Salts: Adding chaotropic salts like NaClO4 or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding and improve peptide solvation.[1]
-
"Magic Mixture": Using a solvent system containing DCM/DMF/NMP (1:1:1), 1% Triton X100, and 2M ethylene (B1197577) carbonate at elevated temperatures (e.g., 55°C) can be effective.
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues near the problematic region, you can introduce pseudoproline dipeptides. These derivatives introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[1]
-
Low-Substitution Resins: Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) provides more space between peptide chains, reducing the likelihood of intermolecular interactions.[7]
-
Specialized Resins: Resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, PEGA, NovaSyn® TG), can improve solvation of the growing peptide chain.
-
Elevated Temperature and Sonication: Performing couplings at a higher temperature or using sonication can help to break up aggregates and improve reaction kinetics.[1]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in the Synthesis of this compound Containing Peptides
| Symptom | Potential Cause | Recommended Action(s) |
| Poor resin swelling after several coupling cycles | On-resin aggregation | - Switch to a more polar solvent like NMP or add DMSO. - Add chaotropic salts (e.g., 0.8 M NaClO4) to washes and coupling steps. - Use a low-substitution resin for resynthesis.[7] |
| Incomplete Fmoc-deprotection (positive Kaiser test after extended deprotection) | Steric hindrance due to aggregation | - Increase deprotection time. - Switch to a stronger deprotection base like DBU in the deprotection reagent.[1] - Employ microwave-assisted synthesis to enhance reaction rates. |
| Multiple peaks in crude HPLC analysis, some with identical mass | Aspartimide formation leading to isomeric byproducts | - During resynthesis, use a backbone-protected amino acid preceding the Asn.[1] - Optimize Fmoc-deprotection conditions (shorter times, lower piperidine concentration). - For Asp-containing peptides, use sterically bulky side-chain protecting groups.[2] |
| Presence of a peak with a mass difference of +18 Da in the crude product | Hydrolysis of the peptide bond, potentially at an Asp-Pro site | - Ensure anhydrous conditions during synthesis and cleavage. - Use milder cleavage cocktails and shorter cleavage times. |
| Precipitation of the peptide upon cleavage from the resin | The cleaved peptide is insoluble in the cleavage cocktail or precipitation solvent | - Before full cleavage, perform a small-scale test cleavage to assess solubility. - Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before purification. |
Experimental Protocols
Protocol 1: General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Aggregation-Prone Sequence
-
Resin Selection: Choose a low-substitution (0.1-0.4 mmol/g) resin with good swelling properties (e.g., NovaSyn® TG).
-
Swell the Resin: Swell the resin in DMF for at least 1 hour before the first coupling.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
For problematic sequences, consider reducing the piperidine concentration to 10% or using shorter treatment times to minimize aspartimide formation.
-
Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. For difficult couplings, double coupling may be necessary.
-
-
Washing: After coupling, wash the resin with DMF (3x), IPA (3x), and DMF (3x).
-
Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Monitoring Peptide Aggregation using UV-Vis Spectroscopy
This protocol provides a simple method to detect the presence of large aggregates in a peptide solution.
-
Sample Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water, buffer, or an organic solvent if necessary for initial dissolution).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and set the wavelength range from 350 nm to 600 nm.
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the peptide solution across the set wavelength range.
-
Data Analysis: An increase in absorbance at higher wavelengths (e.g., > 400 nm) is indicative of light scattering due to the presence of large aggregates. A clear solution of non-aggregated peptide should have minimal to no absorbance in this region.
Visualizations
Caption: Workflow for synthesis and troubleshooting of aggregation-prone peptides.
Caption: General pathway of peptide aggregation and points of intervention.
Caption: Logical relationship between the problem, causes, and solutions for peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Troubleshooting low yield in Asn-Pro peptide synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Asn-Pro peptide synthesis.
Troubleshooting Guide
Q1: We are observing a significantly lower than expected yield for our this compound containing peptide. What are the most likely causes?
Low yield in this compound peptide synthesis is a common issue primarily attributed to two major side reactions: diketopiperazine (DKP) formation and aspartimide formation.
-
Diketopiperazine (DKP) Formation: This is a cyclization reaction of the N-terminal dipeptide, which is particularly prevalent when Proline is the second amino acid in the sequence. The reaction leads to the cleavage of the dipeptide from the resin, resulting in a significant loss of yield.[1][2]
-
Aspartimide Formation: This side reaction involves the cyclization of the Asparagine side chain with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring. This can lead to the formation of α- and β-aspartyl peptides, racemization, and chain termination.[3][4]
To diagnose the primary cause, it is recommended to perform a test cleavage on a small amount of resin and analyze the crude product by mass spectrometry to identify the presence of truncated sequences or byproducts corresponding to DKP or aspartimide-related species.
Q2: How can we minimize diketopiperazine (DKP) formation?
Minimizing DKP formation requires optimizing the Fmoc deprotection and coupling steps.
Strategies to Reduce DKP Formation:
| Strategy | Description | Efficacy |
| Optimized Deprotection | Use a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-Methyl-2-pyrrolidone (NMP) for Fmoc removal.[2][5] | Drastic reduction in DKP formation compared to 20% piperidine (B6355638) in DMF.[2][5] |
| Choice of Resin | Utilize a 2-chlorotrityl chloride (2-CTC) resin instead of a Wang resin. The steric hindrance of the 2-CTC resin can help suppress DKP formation. | Effective in reducing DKP formation. |
| Simultaneous Deprotection/Coupling | Perform the hydrogenolysis of the Z-amino acid-Pro dipeptide in the presence of a Boc- or Teoc-protected amino acid active ester to trap the reactive nucleophilic species.[6] | Can almost quantitatively prevent DKP formation.[6] |
| Use of Morpholine (B109124) | Employing 60% morpholine in DMF for Fmoc deprotection can substantially reduce DKP formation.[2] | Significant reduction in DKP byproducts.[2] |
Q3: What are the best strategies to prevent aspartimide formation?
Preventing aspartimide formation is crucial for maintaining the integrity and yield of the final peptide.
Strategies to Reduce Aspartimide Formation:
| Strategy | Description | Efficacy |
| Use of Additives in Deprotection | Add a weak acid like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution. | Effectively suppresses aspartimide formation.[4] |
| Bulky Side-Chain Protecting Groups | Employ more sterically hindered protecting groups for the Asparagine side chain, such as Fmoc-Asn(Dmcp)-OH, instead of the standard Fmoc-Asn(Trt)-OH.[7] | Significantly reduces aspartimide formation and can improve solubility.[7] |
| Optimized Deprotection Reagent | Use a weaker base like morpholine for Fmoc deprotection. | Can almost eliminate aspartimide formation, but may not be sufficient for complete Fmoc removal in all cases.[8] |
| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) group on the aspartyl amide bond. | Offers total suppression of aspartimide formation.[4] |
Q4: Which coupling reagent is most effective for the this compound bond?
The choice of coupling reagent can significantly impact the efficiency of the this compound bond formation and minimize side reactions.
Comparison of Common Coupling Reagents:
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | HOAt | DIPEA | High efficiency and fast reaction times, considered a gold standard for difficult couplings.[9][10] |
| HBTU | HOBt | DIPEA | Very efficient with low racemization.[5][11] |
| COMU | None | DIPEA | High coupling efficiency, comparable to HATU, with a better safety profile.[8][9][11] |
| DIC/OxymaPure | OxymaPure | DIPEA | Good performance in green solvents and can improve yields compared to DIC/HOBt in some cases.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Asn(Trt)-OH to Proline-Resin
This protocol is designed to maximize the coupling efficiency while minimizing side reactions.
-
Resin Preparation: Swell the Proline-loaded resin (e.g., Pro-2-Cl-Trityl resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 5 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with NMP (5 times) and then DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[12]
-
If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol 2: Test Cleavage and Analysis
This protocol is for a small-scale cleavage to analyze the crude peptide and diagnose potential issues.
-
Resin Sampling: Take a small sample of the dried peptide-resin (10-20 mg).
-
Cleavage:
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent and analyze by mass spectrometry (MS) to identify the target peptide mass and potential byproducts.
-
Mandatory Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Mechanism of Aspartimide formation.
Caption: Troubleshooting workflow for low yield this compound synthesis.
Frequently Asked Questions (FAQs)
Q5: Can increasing the coupling time improve the yield of the this compound bond?
While extending the coupling time can sometimes help drive a difficult coupling to completion, it can also increase the risk of side reactions, especially racemization. For the this compound bond, optimizing the coupling reagent and activation conditions is generally more effective than simply extending the reaction time. It is recommended to monitor the reaction using a ninhydrin test and perform a second coupling if necessary.
Q6: Is microwave-assisted peptide synthesis (MA-SPPS) beneficial for the this compound sequence?
Microwave irradiation can accelerate both the deprotection and coupling steps, potentially improving the efficiency of the this compound bond formation. However, the elevated temperatures can also promote side reactions if not carefully controlled. If using MA-SPPS, it is crucial to optimize the temperature and irradiation times to find a balance between enhanced reaction rates and minimized side product formation.
Q7: What is the role of the Trityl (Trt) protecting group on the Asparagine side chain?
The Trityl (Trt) group protects the side-chain amide of Asparagine, preventing dehydration to a nitrile during the activation of the carboxylic acid, which is a common side reaction with carbodiimide (B86325) reagents.[10] It also enhances the solubility of the Fmoc-amino acid in common SPPS solvents.[12]
Q8: Are there alternatives to the Trt group for Asn side-chain protection?
Yes, other protecting groups like Dmcp (dimethylcyclopropylmethyl) have been developed. Fmoc-Asn(Dmcp)-OH has shown advantages over Fmoc-Asn(Trt)-OH, including faster cleavage of the protecting group, improved solubility, and potentially faster coupling reactions.[7]
Q9: How critical is the purity of solvents and reagents?
The purity of solvents (especially DMF) and reagents is critical for successful peptide synthesis. Old or impure DMF can contain amines that can prematurely deprotect the Fmoc group, leading to side reactions. It is recommended to use high-purity, peptide-synthesis-grade solvents and fresh reagents for optimal results.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stable Storage of Asn-Pro Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of peptides containing the Asparaginyl-Proline (Asn-Pro) sequence to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for peptides containing an this compound sequence?
A1: The main stability issue for peptides with an this compound sequence is the non-enzymatic cleavage of the peptide bond between the asparagine (Asn) and proline (Pro) residues. Unlike other Asn-containing peptides that primarily degrade via succinimide (B58015) formation, the rigid structure of proline sterically hinders this process. Consequently, direct hydrolysis of the this compound peptide bond becomes the principal degradation pathway.[1]
Q2: What are the key factors that influence the rate of this compound peptide bond cleavage?
A2: The rate of this compound cleavage is significantly influenced by several factors:
-
pH: The cleavage rate is pH-dependent.
-
Temperature: Higher temperatures accelerate the rate of cleavage.
-
Buffer Composition: The type and concentration of buffer components can affect the stability of the peptide bond.
Q3: What is the general half-life of this compound cleavage compared to deamidation in other Asn-containing peptides?
A3: Peptide bond cleavage at Asn residues is a much slower process compared to deamidation. The half-life for Asn cleavage can range from 200 to over 10,000 days at 37°C, whereas the half-life for deamidation of Asn in other sequences is typically between 1 and 400 days under the same conditions.[1]
Q4: Are there any specific buffer components that are known to promote this compound cleavage?
A4: Yes, certain buffer components can influence the rate of cleavage. For instance, ammonia (B1221849) has been shown to cause complete cleavage of the this compound bond. While not a common storage buffer, this highlights the sensitivity of the bond to specific chemical environments. The presence of phosphate (B84403) or carbonate ions may also play a role in catalyzing non-enzymatic reactions in peptides.
Troubleshooting Guide: this compound Peptide Instability
This guide will help you troubleshoot common issues related to the stability of your this compound containing peptides.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of peptide concentration over time, even in lyophilized form. | Inadequate storage conditions leading to moisture absorption. | 1. Ensure the peptide is stored in a tightly sealed vial in a desiccator. 2. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. 3. For long-term storage, purge the vial with an inert gas like nitrogen or argon before sealing.[2] |
| Appearance of unexpected peaks in HPLC analysis of a stored peptide solution. | Peptide bond cleavage at the this compound site. | 1. Analyze the new peaks by mass spectrometry to confirm if their masses correspond to the expected cleavage products. 2. Review your storage conditions. For solutions, short-term storage should be at 2-8°C, and long-term at -20°C or -80°C.[3] 3. Ensure the pH of your storage buffer is slightly acidic (pH 4-6) to minimize hydrolysis.[4] |
| Variability in experimental results using the same peptide batch. | Inconsistent handling and storage leading to varying degrees of degradation. | 1. Aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles.[3][5] 2. Always use sterile, high-purity solvents and buffers for reconstitution. 3. Protect the peptide from light, especially if it contains light-sensitive residues.[2] |
| Peptide is difficult to dissolve after storage. | Potential aggregation or interaction with the storage container. | 1. Consider the peptide's sequence for hydrophobicity. Hydrophobic peptides may adsorb to plastic surfaces; use glass or low-binding plastic vials.[2] 2. Ensure the pH of the solvent is appropriate for the peptide's isoelectric point to maximize solubility. |
Data Summary: Conditions to Avoid for this compound Peptide Storage
| Condition | Recommendation | Reasoning |
| Temperature | AVOID: Room temperature for extended periods and freeze-thaw cycles. RECOMMENDED: Short-term (days to weeks): 2-8°C. Long-term: -20°C or -80°C.[3][4][5] | Higher temperatures significantly increase the rate of peptide bond hydrolysis. Freeze-thaw cycles can physically damage the peptide structure. |
| pH | AVOID: Neutral to alkaline pH (pH > 7) for solutions. RECOMMENDED: Slightly acidic pH (4-6) for solutions.[4] | The rate of this compound cleavage is generally higher at neutral and alkaline pH. |
| Moisture | AVOID: Exposure of lyophilized powder to atmospheric moisture. RECOMMENDED: Store lyophilized peptides in a desiccator.[2] | Moisture can facilitate hydrolysis of the peptide bond, even in the solid state. |
| Buffer Composition | AVOID: Buffers containing ammonia. RECOMMENDED: Use buffers known for their stabilizing effects, such as acetate (B1210297) or citrate, at a slightly acidic pH. | Ammonia can actively cleave the this compound bond. |
| Light Exposure | AVOID: Direct or prolonged exposure to light. RECOMMENDED: Store in amber vials or in the dark.[2] | While not specific to this compound cleavage, light can degrade certain amino acid residues. |
Experimental Protocols
Protocol for Assessing this compound Peptide Stability by HPLC-MS
This protocol outlines a general method for monitoring the cleavage of an this compound containing peptide over time.
1. Sample Preparation:
-
Prepare a stock solution of the this compound peptide in a high-purity solvent (e.g., water or a mild organic solvent compatible with your peptide).
-
Divide the stock solution into aliquots for different storage conditions (e.g., different pH buffers, temperatures).
-
Prepare separate sets of samples for each time point to be analyzed.
2. Incubation:
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one set of aliquots for analysis.
-
Immediately before analysis, quench any potential further degradation by freezing or acidifying the sample if necessary.
3. HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the intact peptide from its cleavage products. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
Data Analysis: Quantify the peak area of the intact peptide and any new peaks corresponding to cleavage products. The percentage of remaining intact peptide can be calculated at each time point.
4. Mass Spectrometry Analysis:
-
Collect the fractions corresponding to the intact peptide and the new peaks from the HPLC.
-
Analyze the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the molecular weight of the species in each peak.
-
Confirm the identity of the cleavage products by comparing their measured masses to the theoretical masses of the expected fragments.
-
For unambiguous identification, perform tandem mass spectrometry (MS/MS) to sequence the fragments.
Visualizations
Caption: Non-enzymatic hydrolysis of the this compound peptide bond.
Caption: Troubleshooting workflow for this compound peptide instability.
References
Technical Support Center: Optimizing Mass Spectrometry for Asn-Pro Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of peptides containing the Asparagine-Proline (Asn-Pro) motif by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing the this compound (NP) motif challenging to detect in mass spectrometry?
A1: The primary challenge in detecting NP-containing peptides lies in the unique fragmentation behavior of the proline residue. Proline's rigid ring structure can lead to preferential cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect".[1] This can result in a dominant y-ion from the cleavage N-terminal to proline, suppressing other fragment ions and making confident peptide identification difficult. Additionally, the presence of proline can influence the overall charge state and ionization efficiency of the peptide.
Q2: What is the "proline effect" and how does it impact the fragmentation of NP-containing peptides?
A2: The "proline effect" refers to the enhanced cleavage of the peptide bond N-terminal to a proline residue during collision-induced dissociation (CID).[1] This occurs because the cyclic structure of proline restricts the flexibility of the peptide backbone, making the amide bond preceding it more susceptible to fragmentation. For peptides containing the this compound motif, this effect can lead to a spectrum dominated by a single y-ion corresponding to the cleavage between the amino acid preceding Asn and the Asn itself, assuming the fragmentation N-terminal to Proline is the most dominant. This can result in insufficient fragmentation information for confident sequence identification.
Q3: Which fragmentation method is optimal for analyzing peptides with an this compound motif: CID, HCD, or ETD?
A3: The choice of fragmentation method can significantly impact the identification of NP-containing peptides.
-
Collision-Induced Dissociation (CID): While widely used, CID is a lower-energy fragmentation technique that can exacerbate the "proline effect," leading to limited fragmentation.[2][3]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that utilizes higher collision energies.[2] This can overcome the proline effect to some extent by inducing a wider range of fragment ions, leading to more comprehensive sequence coverage. HCD generally provides higher-quality MS/MS spectra with more fragment ions compared to CID.[2]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications. It cleaves the peptide backbone at different bonds (c- and z-ions) than CID and HCD (b- and y-ions). ETD can be beneficial for NP-containing peptides as it is less susceptible to the "proline effect" and can provide complementary fragmentation information.
For routine analysis, HCD is often the preferred method due to its ability to generate richer fragmentation spectra for proline-containing peptides.[4][5] However, for particularly challenging peptides or for preserving labile modifications near the NP motif, ETD can be a valuable alternative.
Q4: How should I optimize collision energy for NP-containing peptides?
A4: Optimizing collision energy is crucial for obtaining informative MS/MS spectra. A single, fixed collision energy may not be optimal for all peptides.
-
Stepped Normalized Collision Energy (NCE): Instead of a single NCE value, using a stepped NCE approach can be highly effective. This involves acquiring multiple MS/MS scans at different collision energies and combining the resulting spectra. A study on TMT-labeled proteins showed that a stepped NCE scheme (e.g., 30-50%) resulted in optimal quantification and identification.[6]
-
Empirical Optimization: For targeted analysis of a specific NP-containing peptide, it is recommended to empirically optimize the collision energy.[7][8] This can be done by infusing a synthetic standard of the peptide and acquiring MS/MS spectra across a range of collision energies to identify the value that produces the most informative fragment ions.
Troubleshooting Guides
Problem: I am not observing the expected b- or y-ions for my NP-containing peptide, and the spectrum is dominated by a single intense peak.
-
Answer: This is a classic manifestation of the "proline effect," where fragmentation N-terminal to the proline residue is highly favored.
-
Solution 1: Switch to HCD Fragmentation. If you are using CID, switch to HCD. The higher energy of HCD can induce more diverse fragmentation along the peptide backbone.[2][4]
-
Solution 2: Implement Stepped NCE. Apply a stepped normalized collision energy to acquire spectra at multiple energy levels. This increases the chance of observing a wider range of fragment ions.[6]
-
Solution 3: Consider ETD. If HCD is not providing sufficient fragmentation, ETD can be a powerful alternative as it is less prone to the proline effect.
-
Problem: My signal intensity for the NP-containing peptide is low.
-
Answer: Low signal intensity can be due to several factors, including poor ionization, ion suppression, or suboptimal instrument parameters.[9]
-
Solution 1: Optimize Source Conditions. Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage and temperature, are optimized for your peptide.[7]
-
Solution 2: Check for In-Source Fragmentation. A high cone or declustering potential can cause the peptide to fragment in the ion source before it reaches the mass analyzer.[7] Try reducing these voltages. In-source fragmentation can be identified by the presence of fragment ions in the MS1 scan that have the same elution profile as the precursor ion.[10]
-
Solution 3: Improve Sample Purity. Co-eluting contaminants can suppress the ionization of your target peptide.[9] Enhance chromatographic separation or perform additional sample cleanup steps.
-
Solution 4: Adjust Sample Concentration. If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[9]
-
Problem: I see a prominent neutral loss in my MS/MS spectrum.
-
Answer: Peptides containing asparagine can undergo a neutral loss of ammonia (B1221849) (NH3, 17.03 Da) from the side chain, especially at higher collision energies.
-
Solution 1: Lower Collision Energy. If the neutral loss is the most dominant peak and is obscuring other fragment ions, try reducing the collision energy.
-
Solution 2: Account for Neutral Loss in Data Analysis. When searching your data, ensure that your search parameters allow for the variable modification of asparagine corresponding to the neutral loss of ammonia.
-
Data and Protocols
Table 1: Recommended Starting Parameters for MS Analysis of NP-Containing Peptides
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Ion ESI | Peptides readily accept protons. |
| Fragmentation Mode | HCD | Higher energy overcomes the proline effect.[2][4] |
| Normalized Collision Energy (NCE) | Stepped (e.g., 25%, 35%, 45%) | Provides a broader range of fragment ions.[6] |
| Resolution (MS/MS) | >15,000 | High resolution is crucial for accurate fragment ion mass determination.[11] |
| Detector | Orbitrap or TOF | Provides high mass accuracy. |
Experimental Protocol: Optimization of Collision Energy for a Specific NP-Containing Peptide
-
Prepare a Standard Solution: Synthesize or purchase a pure standard of the target NP-containing peptide. Prepare a solution at a concentration of approximately 1 pmol/µL in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the Standard: Directly infuse the peptide solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Acquire Full Scan (MS1): Confirm the m/z of the precursor ion in the full scan mode.
-
Set Up Targeted MS/MS Experiment: Create an experiment to fragment the precursor ion of interest.
-
Ramp Collision Energy: Acquire a series of MS/MS spectra while ramping the normalized collision energy over a broad range (e.g., from 15% to 55% in steps of 2-5%).
-
Analyze the Data: Manually inspect the resulting MS/MS spectra at each collision energy level.
-
Select Optimal CE: Identify the collision energy that provides the best balance of precursor ion depletion and the generation of a rich series of b- and y-ions, providing the most complete sequence coverage.
Visualizations
References
- 1. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mass spectrometry - Difference between HCD and CID collision induced dissociations? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. skyline.ms [skyline.ms]
- 9. gmi-inc.com [gmi-inc.com]
- 10. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
Technical Support Center: Prevention of Diketopiperazine (DKP) Formation with N-terminal Proline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis (SPPS), particularly for sequences containing an N-terminal proline.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic dipeptide impurity.[1] This side reaction leads to a significant reduction in the yield of the desired full-length peptide and complicates the purification process. Peptides with proline at the second position (Xaa-Pro) are particularly susceptible to DKP formation due to the conformational constraints imposed by the proline ring, which favors the cyclization reaction.[1][2]
Q2: Which factors promote DKP formation?
A2: Several factors can promote DKP formation during SPPS:
-
Peptide Sequence: Sequences with proline at the second position from the C-terminus are highly prone to DKP formation.[1][2] Glycine in this position also increases susceptibility.
-
Resin Type: Resins with less steric hindrance around the linkage point, such as Wang resin, are more susceptible to DKP formation.[1]
-
Deprotection Conditions: The basic conditions used for Fmoc removal, typically with piperidine, can catalyze DKP formation.[2][3] The longer the N-terminal amine is exposed, the higher the risk.
-
Solvent: Solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) can facilitate the self-deprotection of the Fmoc group and subsequent DKP formation, especially in proline-containing peptides.[2][4]
-
Temperature: Higher temperatures can increase the rate of DKP formation.
Q3: How can I detect DKP formation in my synthesis?
A3: DKP formation can be detected by analyzing the crude peptide product by mass spectrometry (MS). You will observe a peak corresponding to the mass of the cyclic dipeptide. Additionally, a significantly lower than expected yield of the target peptide can be an indicator of DKP formation, even if the DKP byproduct itself is washed away during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may indicate DKP formation and provides solutions to mitigate this side reaction.
| Symptom | Possible Cause | Recommended Action(s) |
| Significantly low yield of the final peptide, especially for sequences containing Proline in the first two residues. | High levels of diketopiperazine formation are leading to premature cleavage of the dipeptide from the resin. | 1. Switch to a sterically hindered resin: Utilize 2-Chlorotrityl chloride (2-CTC) resin.[1] 2. Modify the Fmoc-deprotection step: Use an alternative, milder deprotection cocktail such as 2% DBU and 5% piperazine (B1678402) in NMP.[3][5] 3. Use a pre-formed dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-Pro-OH).[3][5] |
| A major impurity peak with a mass corresponding to the cyclic dipeptide is observed in the crude product. | The N-terminal dipeptide has cyclized and cleaved from the resin. | 1. Optimize coupling conditions: Lower the temperature during the coupling of the third amino acid. 2. For Boc-SPPS, implement in situ neutralization: This minimizes the time the free N-terminal amine is available for cyclization.[6] |
| Inconsistent synthesis results for Proline-containing sequences. | Variable rates of DKP formation are occurring due to minor differences in reaction conditions. | 1. Standardize protocols: Ensure consistent reaction times, temperatures, and reagent concentrations for all syntheses. 2. Add OxymaPure® as a scavenger: Oxyma can help to suppress side reactions during coupling.[2] |
Quantitative Data on Prevention Strategies
The following tables summarize the effectiveness of different strategies in reducing DKP formation.
Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation
| Deprotection Reagent | Peptide Sequence | Resin | DKP Formation (%) |
| 20% Piperidine in DMF | Fmoc-His(Trt)-Pro-OH | 2-CTC | 13.8 |
| 5% Piperidine in DMF | Fmoc-His(Trt)-Pro-OH | 2-CTC | 12.2 |
| 5% Piperazine in DMF | Fmoc-His(Trt)-Pro-OH | 2-CTC | < 4.0 |
| 2% DBU, 5% Piperazine in NMP | Fmoc-His(Trt)-Pro-OH | 2-CTC | Significantly Reduced |
Data adapted from[3]
Table 2: Influence of Solvent on Self-Deprotection and DKP Formation
| Solvent | Relative Rate of Self-Deprotection | Relative Rate of DKP Formation |
| DMSO | Fastest | High |
| DMF | Fast | High |
| NMP | Moderate | Moderate |
| Acetonitrile | Slowest | Low |
Experimental Protocols
Protocol 1: Using 2-Chlorotrityl Chloride (2-CTC) Resin
The steric hindrance provided by the bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine from attacking the ester linkage, thus minimizing DKP formation.[1]
1.1. Loading the First Amino Acid:
-
Swell the 2-CTC resin in anhydrous dichloromethane (B109758) (DCM) (10 mL/g of resin) for 1 hour.
-
In a separate flask, dissolve the Fmoc-protected amino acid (1.0-1.5 equivalents relative to resin loading) in a minimal amount of anhydrous DCM. A small amount of DMF can be added to aid dissolution.
-
Add the amino acid solution to the swollen resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equivalents relative to the amino acid) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-4 hours.
-
To cap any unreacted sites, add methanol (B129727) (0.8 mL/g of resin) and agitate for 15-30 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
1.2. Peptide Synthesis:
-
Proceed with standard Fmoc-SPPS cycles, using a suitable coupling reagent.
-
For Fmoc deprotection, a milder cocktail can be used to further reduce DKP risk. For example, a solution of 2% DBU and 5% piperazine in NMP for 2 x 5 minutes.[7]
-
After each deprotection and coupling step, wash the resin thoroughly with NMP and DCM.
Protocol 2: Fmoc Deprotection using DBU/Piperazine
This protocol uses a stronger, non-nucleophilic base (DBU) for rapid Fmoc removal, combined with a nucleophile (piperazine) to scavenge the dibenzofulvene byproduct, significantly reducing DKP formation.[3][5]
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).[7]
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the bases.
Protocol 3: In Situ Neutralization for Boc-SPPS
This method for Boc-based SPPS combines the neutralization and coupling steps, minimizing the time the reactive free amine is exposed and thus reducing the risk of DKP formation.[6][8]
-
Boc Deprotection: Treat the Boc-protected peptide-resin with 50% trifluoroacetic acid (TFA) in DCM for 15-25 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).
-
In Situ Neutralization and Coupling: a. In a separate vessel, pre-activate the incoming Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of DIPEA in DMF. b. Add the activated amino acid solution directly to the TFA salt of the peptide-resin. c. Agitate for the duration of the coupling reaction (typically 1-2 hours).
-
Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).
-
Cycle Repetition: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Asn-Pro Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing the Asparagine-Proline (Asn-Pro) sequence. The primary focus is on preventing side reactions, particularly diketopiperazine formation, a common issue with this dipeptide sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of a peptide containing an this compound sequence, and why does it occur?
A1: The most prevalent side reaction is the formation of a diketopiperazine (DKP). This occurs at the dipeptide stage after the coupling of Proline to the resin-bound Asparagine. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a stable six-membered cyclic product.[1] Sequences with Proline as the second amino acid are particularly susceptible to this side reaction.[2]
Q2: I observe a significant amount of a low molecular weight byproduct and a low yield of my target peptide. What is the likely cause?
A2: This is a classic indicator of diketopiperazine (DKP) formation. The low molecular weight byproduct is the cyclic dipeptide (this compound DKP), and the low yield of the target peptide is due to the premature cleavage of the dipeptide from the resin.[3]
Q3: Can scavengers be used during the coupling of Fmoc-Asn(Trt)-OH to Proline to prevent side reactions?
A3: The term "scavenger" in peptide synthesis typically refers to reagents used during the final cleavage step to trap reactive carbocations.[2] While not scavengers in that sense, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are highly recommended during the coupling step.[4] These additives act as activating agents when used with carbodiimides, enhancing coupling efficiency and, importantly, suppressing racemization.[5][6] By ensuring a rapid and efficient coupling, they can help minimize the time the free N-terminal amine of the dipeptide is available for the intramolecular attack that leads to DKP formation.
Q4: What is the role of the Trityl (Trt) protecting group on the Asparagine side chain?
A4: The Trityl (Trt) group protects the side-chain amide of Asparagine. This is crucial to prevent dehydration of the amide to a nitrile (β-cyanoalanine) during the activation of the carboxylic acid for coupling.[7] While essential for preventing this side reaction, the bulky nature of the Trt group can also contribute to steric hindrance during coupling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low yield of the final peptide and presence of a major peak corresponding to the mass of the this compound dipeptide. | Diketopiperazine (DKP) formation. | 1. Choice of Resin: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin physically impedes the intramolecular cyclization required for DKP formation.[2]2. Use of Pre-formed Dipeptide: Couple a pre-synthesized Fmoc-Asn(Trt)-Pro-OH dipeptide instead of sequential single amino acid couplings. This bypasses the vulnerable dipeptide stage on the resin.3. Coupling Conditions: Employ a fast and efficient coupling strategy. Use of potent coupling reagents like HBTU or HATU in combination with an additive like HOBt or Oxyma can accelerate the amide bond formation, reducing the window for DKP formation.[4]4. Temperature Control: Perform the coupling at a lower temperature to reduce the rate of DKP formation.[8] |
| Presence of deletion sequences lacking the this compound dipeptide. | Incomplete coupling of the this compound dipeptide or subsequent amino acids due to aggregation or steric hindrance. | 1. Double Coupling: After the initial coupling of the this compound unit (or the subsequent amino acid), perform a second coupling step to ensure the reaction goes to completion.[9]2. Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[2]3. Microwave-Assisted Synthesis: Employ microwave energy to accelerate coupling reactions and overcome steric hindrance. |
| Presence of a byproduct with a mass of -17 Da from the target peptide. | Dehydration of the Asparagine side-chain amide to form a nitrile (β-cyanoalanine). | 1. Ensure Proper Side-Chain Protection: Use Fmoc-Asn(Trt)-OH to protect the side-chain amide during activation and coupling.[7]2. Avoid Carbodiimide-Only Activation: Do not use carbodiimides (like DCC or DIC) alone for activation, as this is known to promote nitrile formation. Always use them in conjunction with an additive like HOBt or Oxyma.[10] |
Quantitative Data Summary
The following table summarizes the impact of different strategies on minimizing diketopiperazine (DKP) formation.
| Strategy | Conditions | DKP Formation (%) | Reference |
| Resin Type | Wang Resin | High (sequence dependent) | [3] |
| 2-Chlorotrityl Chloride Resin | Significantly Reduced | [2] | |
| Coupling Additive | Standard Coupling | Variable | - |
| Addition of HOBt/Oxyma | Reduced | [11] | |
| Temperature | Room Temperature | Baseline | [8] |
| Lower Temperature | Reduced | [8] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asn(Trt)-Pro-OH Dipeptide to the Resin
This protocol is recommended to bypass the risk of DKP formation at the dipeptide stage.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-Pro-OH (2 equivalents), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the solution to activate the dipeptide.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Sequential Coupling on 2-Chlorotrityl Chloride Resin
This protocol minimizes DKP formation by using a sterically hindered resin.
-
Loading of the First Amino Acid (Proline):
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Pro-OH (1.5 equivalents) in DCM.
-
Add DIPEA (3 equivalents) to the amino acid solution.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
-
Washing: Wash the resin with DCM (3 times), DMF (3 times), and DCM (3 times).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
Coupling of Fmoc-Asn(Trt)-OH:
-
Pre-activate Fmoc-Asn(Trt)-OH (2 equivalents) with HBTU/HOBt/DIPEA in DMF as described in Protocol 1, step 4.
-
Add the activated amino acid solution to the deprotected proline-resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Washing and Confirmation: Wash the resin and confirm complete coupling using a Kaiser test as described in Protocol 1.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation during this compound synthesis.
Caption: Troubleshooting workflow for low peptide yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of the Asparagine-Proline (Asn-Pro) Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the Asparagine-Proline (Asn-Pro) peptide bond, with a focus on the effects of pH. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and curated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound peptide bond of particular interest in peptide and protein stability studies?
A1: The this compound peptide bond is a known "hot spot" for non-enzymatic cleavage in peptides and proteins. This specific dipeptide sequence is particularly susceptible to spontaneous cleavage, which can lead to protein degradation, loss of biological activity, and the formation of product-related impurities in therapeutic proteins. Understanding the factors that influence its stability, especially pH, is critical for the development and formulation of stable peptide and protein-based drugs.
Q2: What is the primary mechanism of this compound peptide bond cleavage?
A2: The cleavage of the this compound bond primarily proceeds through the formation of a cyclic succinimide (B58015) intermediate.[1][2] This reaction is initiated by a nucleophilic attack of the nitrogen atom of the proline residue on the side-chain carbonyl group of the asparagine. This intramolecular cyclization leads to the cleavage of the this compound peptide bond. The resulting succinimide intermediate is relatively unstable and can subsequently hydrolyze to form either an aspartyl (Asp) or an isoaspartyl (isoAsp) residue.
Q3: How does pH influence the rate of this compound cleavage?
A3: The rate of this compound cleavage is highly dependent on pH. Generally, cleavage is accelerated under both acidic and basic conditions, with the bond being most stable at neutral pH.
-
Acidic Conditions (pH < 6): Acid catalysis can promote the formation of the cyclic imide intermediate, leading to peptide bond cleavage.[3]
-
Neutral Conditions (pH 6-8): The this compound bond is relatively more stable, but cleavage can still occur, albeit at a slower rate compared to acidic or basic conditions.[4]
-
Basic Conditions (pH > 8): Base-catalyzed deamidation of the asparagine side chain can facilitate the formation of the succinimide intermediate, leading to cleavage.[3][5]
Q4: What are the common degradation products of this compound cleavage?
A4: The primary degradation products resulting from this compound cleavage are two peptide fragments. One fragment will have a C-terminal Asn, Asp, or isoAsp, and the other will have a free N-terminal Proline. The initial cleavage event results in a fragment with a C-terminal succinimide, which then hydrolyzes.
Q5: Are there other factors besides pH that affect this compound stability?
A5: Yes, other factors include:
-
Temperature: Higher temperatures significantly accelerate the rate of cleavage.
-
Buffer components: Certain buffer species can catalyze the degradation.
-
Local conformation: The flexibility and secondary structure of the peptide or protein around the this compound sequence can influence the rate of cleavage. For instance, Asn deamidation, a related degradation pathway, is known to occur primarily in non-helical regions of peptides.[6]
Data on this compound Peptide Bond Stability
While specific kinetic data for the this compound peptide bond cleavage across a wide range of pH values is not extensively tabulated in publicly available literature, the following table summarizes the general pH-dependent trends and provides context from related peptide stability studies.
| pH Range | General Stability of this compound Bond | Observations from Model Peptide Studies (General Peptide Bonds) |
| Acidic (pH 3-5) | Less Stable | At pH 3, both direct hydrolysis (scission) and intramolecular aminolysis (backbiting) contribute significantly to peptide bond cleavage.[4][7][8] |
| Neutral (pH 6-8) | Relatively More Stable | Intramolecular aminolysis (backbiting) is often the dominant cleavage mechanism at neutral pH.[4][7][8] |
| Basic (pH > 8) | Less Stable | Direct hydrolysis (scission) becomes the dominant cleavage pathway at pH 10 and above.[4][7][8] |
Note: The rates of cleavage are highly sequence and conformation-dependent. The data for general peptide bonds provides a qualitative understanding, but specific rates for an this compound containing peptide of interest should be determined empirically.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of unexpected peaks near the main peptide peak. | 1. Degradation: this compound cleavage has occurred, generating fragments (peptides with C-terminal Asn/Asp/isoAsp and N-terminal Pro). 2. Succinimide Intermediate: The cyclic intermediate may be transiently present. 3. Deamidation: The Asn residue has deamidated to Asp or isoAsp without cleavage. | 1. LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unexpected peaks and confirm if they correspond to cleavage or deamidation products. 2. pH Study: Analyze samples incubated at different pH values. Increased peak intensity at acidic or basic pH suggests pH-dependent degradation. 3. Time-Course Study: Monitor the appearance and increase of these peaks over time to confirm they are degradation products. |
| Poor resolution between the parent peptide and degradation products. | 1. Suboptimal HPLC Method: Inappropriate column, mobile phase, or gradient. | 1. Optimize Gradient: Use a shallower gradient to improve separation. 2. Change Mobile Phase pH: Altering the pH can change the ionization state of the peptides and improve resolution. 3. Different Column Chemistry: Test a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). |
| Irreproducible retention times. | 1. Mobile Phase Instability: Changes in mobile phase pH or composition over time. 2. Column Equilibration: Insufficient column equilibration between runs. 3. Temperature Fluctuations: Inconsistent column temperature. | 1. Fresh Mobile Phase: Prepare fresh mobile phases daily. 2. Ensure Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility. |
Mass Spectrometry Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in detecting the succinimide intermediate. | 1. Instability: The succinimide is highly labile and may hydrolyze during sample preparation or analysis. | 1. Low pH Sample Preparation: Prepare and analyze samples at a low pH (e.g., using 0.1% formic acid) to stabilize the succinimide. 2. Chemical Derivatization: Use hydrazine (B178648) trapping to convert the unstable succinimide into a stable hydrazide derivative for easier detection. |
| Ambiguous identification of cleavage products. | 1. Complex Fragmentation Spectra: MS/MS spectra can be complex, making it difficult to pinpoint the exact cleavage site. | 1. High-Resolution MS: Use a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions. 2. Manual Spectral Interpretation: Carefully analyze the MS/MS data to identify the b- and y-ion series that confirm the cleavage site. 3. Enzymatic Digestion: Use a specific protease (e.g., trypsin) to generate smaller, more manageable fragments for MS/MS analysis, which can help localize the modification. |
| Low signal intensity of degradation products. | 1. Low Abundance: The degradation products may be present at very low levels. | 1. Increase Sample Loading: Inject more sample onto the LC-MS system. 2. Enrichment: If possible, use chromatographic techniques to enrich the degradation products before MS analysis. 3. Forced Degradation: Intentionally degrade the peptide under stressed conditions (e.g., high temperature, extreme pH) to generate a higher concentration of the degradation products for identification. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound Containing Peptides
This protocol outlines a general method for monitoring the stability of a peptide containing an this compound sequence as a function of pH.
1. Materials:
-
Peptide of interest (lyophilized)
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., 0.1 M citrate (B86180) for acidic pH, 0.1 M phosphate (B84403) for neutral pH, 0.1 M borate (B1201080) for basic pH)
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of the peptide in HPLC-grade water at a concentration of 1 mg/mL.
-
For each pH condition, dilute the peptide stock solution into the respective buffer to a final concentration of 0.1 mg/mL.
-
Incubate the samples at a constant temperature (e.g., 37°C or 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and immediately quench the reaction by adding an equal volume of 0.1% TFA in water or by freezing at -80°C until analysis.
3. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-60% B over 30 minutes. This should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Integrate the peak area of the intact peptide and any degradation products at each time point.
-
Calculate the percentage of remaining intact peptide over time for each pH condition.
-
Plot the natural logarithm of the percentage of intact peptide versus time. The slope of this line will give the apparent first-order rate constant (k) for the degradation.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Protocol 2: Mass Spectrometry for Identification of Cleavage Products
This protocol describes how to identify the products of this compound cleavage using LC-MS.
1. Materials:
-
Degraded peptide samples from Protocol 1
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
2. LC-MS Analysis:
-
Use the same HPLC method as in Protocol 1, but with a mobile phase compatible with MS (e.g., 0.1% formic acid instead of TFA).
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in both full scan MS mode (to determine the molecular weights of eluting peaks) and tandem MS (MS/MS) mode (to obtain fragment information for peptide sequencing).
-
For MS/MS, select the precursor ions corresponding to the parent peptide and the suspected degradation products for fragmentation.
3. Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Determine the molecular weights of the parent peptide and the degradation products from the full scan MS data.
-
Analyze the MS/MS spectra of the degradation products to confirm their sequences and pinpoint the cleavage site. The presence of a peptide with a free N-terminal proline and another peptide with a C-terminal Asn, Asp, or isoAsp will confirm cleavage at the this compound bond.
Protocol 3: Detection of the Succinimide Intermediate
This protocol provides a method for trapping and detecting the transient succinimide intermediate.
1. Materials:
-
Peptide sample
-
Hydrazine hydrate (B1144303)
-
Low pH buffer (e.g., 0.1 M acetate, pH 4.0)
-
LC-MS system
2. Succinimide Trapping:
-
Incubate the peptide in the low pH buffer to promote the formation and accumulation of the succinimide intermediate.
-
Add hydrazine hydrate to the sample to a final concentration of ~0.1 M.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature. The hydrazine will react with the succinimide to form a stable hydrazide derivative.
3. LC-MS Analysis:
-
Analyze the hydrazine-treated sample by LC-MS as described in Protocol 2.
-
Look for a peak with a mass corresponding to the peptide plus the mass of hydrazine minus the mass of water.
-
Confirm the identity of the hydrazide derivative by MS/MS analysis.
Visualizations
Caption: Mechanism of pH-influenced this compound peptide bond cleavage via a succinimide intermediate.
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis of peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ammonia cleaves polypeptides at asparagine proline bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of alpha-helix on the stability of Asn residues: deamidation rates in peptides of varying helicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Stability Showdown: Unpacking the Lability of Asn-Pro and Asp-Pro Peptide Bonds
A Comparative Guide for Researchers in Drug Development and Proteomics
In the intricate world of peptide and protein chemistry, the stability of peptide bonds is a cornerstone of structural integrity and biological function. Among the various peptide linkages, those involving proline residues, particularly Aspartyl-Proline (Asp-Pro) and Asparaginyl-Proline (Asn-Pro), exhibit unique and often problematic instability. This guide provides a comprehensive comparison of the stability of this compound and Asp-Pro bonds, offering researchers and drug development professionals insights into the mechanisms of their cleavage, quantitative data from experimental studies, and detailed analytical protocols to assess their stability.
The Instability Nexus: Why Asp-Pro and this compound Bonds Are Prone to Cleavage
The inherent lability of Asp-Pro and, to a lesser extent, this compound bonds is a critical consideration in peptide drug design, proteomics, and protein engineering. The Asp-Pro linkage is widely recognized as one of the most susceptible peptide bonds to non-enzymatic cleavage, particularly under acidic conditions.[1] This heightened reactivity stems from the unique juxtaposition of the aspartic acid side chain's carboxyl group and the constrained geometry of the proline ring.
The primary mechanism for Asp-Pro cleavage is an acid-catalyzed intramolecular nucleophilic attack. The side-chain carboxyl group of the aspartic acid residue attacks the backbone carbonyl carbon of the peptide bond, leading to the formation of a cyclic anhydride (B1165640) intermediate. This intermediate is then readily hydrolyzed, resulting in the scission of the peptide chain.[2]
Similarly, the this compound bond can undergo cleavage, which is considered the principal degradation pathway for asparagine when it is followed by proline.[3] This process often proceeds through a succinimide (B58015) intermediate. The side-chain amide of asparagine can cyclize via nucleophilic attack on the backbone carbonyl carbon, forming a five-membered succinimide ring. This intermediate can then be hydrolyzed to break the peptide bond.
Several factors influence the rate of cleavage for both bonds, including pH, temperature, and the surrounding amino acid sequence. Acidic conditions significantly accelerate the hydrolysis of the Asp-Pro bond.
Quantitative Comparison of Cleavage Rates
Direct quantitative comparison of the cleavage rates of this compound and Asp-Pro bonds under identical experimental conditions is challenging due to variations in peptide sequences and experimental setups across different studies. However, the available data consistently indicates that the Asp-Pro bond is significantly more labile than the this compound bond. The following table summarizes key findings from various studies, highlighting the conditions under which cleavage was observed.
| Peptide Sequence Context | Bond Type | Conditions | Observed Cleavage/Half-Life | Reference |
| Tyr-Ala-Arg-Asp-Pro-Pro-Leu-Gly-Tyr-Thr | Asp-Pro | pH 4.0-5.5, 25-60°C | Faster cleavage compared to other Asp-Aaa peptides. Strong pH dependence, especially <5. | [1] |
| Model Peptides | Asp-Pro | - | Reported as the most sensitive peptide bond to spontaneous cleavage with half-lives of months. | [1] |
| Polypeptides containing this compound | This compound | Treatment with ammonia | Complete cleavage observed. | |
| Model Hexapeptide (V-Y-P-N-G-A) | Asn-Gly | pH 7.4, 37°C | Deamidation half-life of 1.4 days (cleavage is a slower, related process). | [1] |
| General Asn peptides | Asn-X | 37°C | Cleavage half-lives range from 200 to over 10,000 days. | [3] |
Note: The data presented are from different studies with varying peptide contexts and experimental conditions, and therefore should be interpreted with caution for direct comparison.
Cleavage Mechanisms Visualized
To better understand the chemical transformations leading to the cleavage of this compound and Asp-Pro bonds, the following diagrams illustrate the respective reaction pathways.
Caption: Cleavage mechanism of the Asp-Pro bond via a cyclic anhydride intermediate.
Caption: Cleavage mechanism of the this compound bond proceeding through a succinimide intermediate.
Experimental Protocols for Stability Assessment
Accurate assessment of peptide bond stability is crucial for the development of robust peptide-based therapeutics and for understanding protein degradation pathways. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring peptide cleavage.
High-Performance Liquid Chromatography (HPLC) for Cleavage Analysis
HPLC is a widely used method to separate and quantify the intact peptide from its cleavage products over time.
Experimental Workflow:
Caption: General workflow for analyzing peptide cleavage kinetics using HPLC.
Detailed HPLC Method:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes) is a good starting point. The gradient can be optimized to achieve the best separation of the intact peptide and its fragments.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
-
Sample Preparation: The peptide is dissolved in the incubation buffer at a known concentration. At various time points, an aliquot is removed, and the reaction is quenched, often by freezing or by adding a solution to neutralize the pH. The samples are then analyzed by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Monitoring
NMR spectroscopy can provide detailed atomic-level information about the cleavage process in real-time without the need for separation.
Experimental Protocol:
-
Sample Preparation: A solution of the peptide is prepared in a suitable deuterated buffer (e.g., D₂O with adjusted pD) in an NMR tube. The concentration should typically be in the millimolar range.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for sufficient resolution and sensitivity.
-
Data Acquisition: A series of one-dimensional (1D) ¹H NMR spectra or two-dimensional (2D) correlation spectra (e.g., ¹H-¹³C HSQC) are acquired over time at a constant temperature.[4]
-
Data Analysis: The disappearance of signals corresponding to the intact peptide and the appearance of new signals from the cleavage products are monitored. The integrals of specific, well-resolved peaks are used to determine the concentration of each species over time, from which the reaction kinetics can be calculated. 2D NMR can be particularly useful for unambiguously identifying the cleavage products.[4]
Conclusion
The stability of this compound and Asp-Pro bonds is a significant factor in peptide and protein science, with the Asp-Pro linkage being notoriously unstable, especially under acidic conditions. Understanding the mechanisms of their cleavage and having robust analytical methods to quantify their stability are essential for the development of stable and effective peptide-based drugs and for accurately interpreting proteomics data. While direct comparative kinetic data remains somewhat sparse in the literature, the evidence strongly supports the greater lability of the Asp-Pro bond. The experimental protocols provided in this guide offer a starting point for researchers to investigate the stability of these critical peptide linkages in their own systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Peptide Fragmentation: A Comparative Guide to Asn-Pro and Other X-Pro Bonds in Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of peptides in mass spectrometry is crucial for accurate protein identification and characterization. The presence of a proline residue significantly influences peptide fragmentation, a phenomenon often referred to as the "proline effect," where cleavage N-terminal to the proline is highly favored. However, the identity of the amino acid preceding proline (X-Pro) can modulate this effect. This guide provides a detailed comparison of the mass spectrometric fragmentation of Asn-Pro bonds versus other X-Pro linkages, supported by experimental data and methodologies.
A comprehensive analysis of a large database of peptide tandem mass spectra reveals that the cleavage at the Xxx-Pro bond is a significant event, accounting for a substantial portion of the total ion intensity. The efficiency of this cleavage, however, is highly dependent on the nature of the "X" amino acid.
Comparative Fragmentation Efficiency of X-Pro Bonds
The following table summarizes the relative bond cleavage ratios for various amino acids preceding a proline residue. This data is derived from a statistical analysis of a large peptide tandem mass spectra database acquired using an ion trap mass spectrometer. The values represent the average percentage of the total a + b + y ion intensity resulting from cleavage at the specified X-Pro bond.
| Amino Acid (X) | Average Relative Cleavage Intensity (%) | Standard Deviation | Number of Occurrences |
| Val (V) | 54.8 | 32.1 | 129 |
| His (H) | 52.1 | 35.4 | 40 |
| Asp (D) | 51.9 | 34.2 | 60 |
| Ile (I) | 50.8 | 33.1 | 100 |
| Leu (L) | 49.6 | 32.8 | 200 |
| Thr (T) | 46.8 | 33.3 | 102 |
| Phe (F) | 46.1 | 33.1 | 89 |
| Gln (Q) | 45.1 | 33.1 | 89 |
| Tyr (Y) | 44.8 | 32.6 | 67 |
| Asn (N) | 44.0 | 32.8 | 78 |
| Ser (S) | 43.7 | 32.3 | 148 |
| Met (M) | 43.1 | 31.8 | 44 |
| Ala (A) | 42.9 | 31.8 | 191 |
| Arg (R) | 42.0 | 31.4 | 145 |
| Lys (K) | 41.6 | 31.3 | 185 |
| Glu (E) | 41.4 | 31.1 | 128 |
| Trp (W) | 39.4 | 31.1 | 16 |
| Cys (C) | 37.8 | 30.1 | 21 |
| Gly (G) | 36.8 | 29.5 | 167 |
| Pro (P) | 29.9 | 26.0 | 85 |
Data adapted from a comprehensive analysis of a peptide tandem mass spectra database.
From this data, it is evident that while the this compound bond shows a significant propensity for cleavage, it falls within the mid-range of observed cleavage efficiencies for X-Pro bonds. Residues with bulky hydrophobic side chains (Val, Ile, Leu) and those with specific chemical properties (His, Asp) tend to show a higher degree of fragmentation at the X-Pro bond. Conversely, Gly-Pro and Pro-Pro bonds are the most resistant to cleavage.
Mechanistic Insights into this compound Fragmentation
The fragmentation of peptides containing asparagine (Asn) can be influenced by the chemical nature of its side chain. The Asn side chain contains an amide group that can participate in intramolecular reactions, particularly the formation of a cyclic succinimide (B58015) intermediate. This process is a known pathway for the non-enzymatic deamidation and peptide bond cleavage of Asn-containing peptides under physiological conditions.[1][2] While the high-energy environment of a mass spectrometer is different, the potential for side-chain participation can still influence the fragmentation landscape. This may lead to more complex fragmentation patterns compared to X-Pro bonds where X is a non-reactive amino acid.
In contrast, the exceptionally high cleavage efficiency observed for the Asp-Pro bond is well-documented and is attributed to the ability of the aspartic acid side-chain carboxyl group to catalyze the cleavage of the peptide bond.[3]
Experimental Protocols
The data presented is typically generated using a "bottom-up" proteomics workflow coupled with tandem mass spectrometry. A generalized experimental protocol is as follows:
1. Sample Preparation:
-
Protein Digestion: Proteins are enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides. Trypsin cleaves C-terminal to arginine and lysine (B10760008) residues, except when followed by proline.
-
Desalting and Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 columns) to remove contaminants that can interfere with mass spectrometric analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) based on hydrophobicity. This reduces the complexity of the mixture entering the mass spectrometer at any given time.
-
Ionization: Peptides eluting from the HPLC are ionized, typically using electrospray ionization (ESI), to generate gas-phase peptide ions.
-
MS1 Analysis: The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge (m/z) ratios of the intact peptide ions.
-
Precursor Ion Selection: The most abundant peptide ions from the MS1 scan are selected for fragmentation.
-
Fragmentation (MS2): The selected precursor ions are subjected to fragmentation using methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).
-
MS2 Analysis: The m/z ratios of the resulting fragment ions are measured in a second stage of mass analysis (MS2), generating a tandem mass spectrum.
3. Data Analysis:
-
The fragmentation patterns in the tandem mass spectra are used to determine the amino acid sequence of the peptide. This is typically done by searching the experimental spectra against a protein sequence database using algorithms like Sequest or Mascot.
Visualizing the Workflow
Caption: A typical bottom-up proteomics workflow for peptide fragmentation analysis.
Logical Relationships in Fragmentation
Caption: Factors influencing the fragmentation of proline-containing peptides.
References
Quantification of Asn-Pro: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of the dipeptide Asparaginyl-Proline (Asn-Pro): UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your specific application.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of each analytical method is summarized in the table below. The data presented is a synthesis of typical performance characteristics for dipeptide analysis, as specific comparative data for this compound is not extensively available in a single source.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~0.5 µg/mL | ~0.05 ng/mL |
| Linearity (R²) | >0.99 | >0.999 | >0.999 |
| Linear Range | 30 - 500 µg/mL | 0.5 - 1000 µg/mL | 0.05 - 1000 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 15% | < 5% | < 2% |
| Specificity | Low | Moderate | High |
| Cost | Low | Medium | High |
| Throughput | High | Medium | Medium-High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using each of the compared analytical methods are provided below.
UV-Vis Spectrophotometry
This method relies on the absorbance of the peptide bond in the far-UV region.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
This compound standard (≥98% purity)
-
Deionized water or appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration within the linear range.
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 214 nm, which corresponds to the peptide bond.
-
Blank the instrument using the solvent.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method separates this compound from other components in a sample before quantification by UV absorbance.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
This compound standard (≥98% purity)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Sample solvent: Deionized water or initial mobile phase composition
Procedure:
-
Standard and Sample Preparation:
-
Prepare an this compound stock solution (1 mg/mL) in the sample solvent. Create calibration standards by serial dilution (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 µg/mL).
-
Dissolve and dilute the unknown sample in the sample solvent to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 214 nm
-
Gradient elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method uses mass spectrometry to detect and quantify this compound.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Reagents:
-
This compound standard (≥98% purity)
-
Stable isotope-labeled this compound (this compound-d4) as an internal standard (IS)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample solvent: 95:5 (v/v) Water/Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample (blank, standard, or unknown), add 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
Column: HILIC column (e.g., Amide or Silica-based)
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% to 5% B
-
6-7 min: 5% B
-
7-7.1 min: 5% to 95% B
-
7.1-10 min: 95% B (re-equilibration)
-
-
Mass Spectrometry (Positive ESI mode):
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard. (Note: Specific m/z transitions would need to be determined experimentally).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using this calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical method.
The Proline Shield: A Comparative Analysis of Succinimide Formation in Asn-Pro vs. Asn-X Peptides
For researchers, scientists, and drug development professionals, understanding the chemical stability of therapeutic peptides is paramount. A critical degradation pathway that can impact the efficacy and safety of peptide-based drugs is the non-enzymatic deamidation of asparagine (Asn) residues, which proceeds through a succinimide (B58015) intermediate. The rate of this degradation is highly dependent on the amino acid sequence, particularly the residue C-terminal to the asparagine (the 'X' in Asn-X). This guide provides a comparative analysis of succinimide formation in peptides containing the Asn-Pro sequence versus other Asn-X sequences, supported by experimental data and detailed methodologies.
The formation of a succinimide intermediate is the rate-limiting step in the deamidation of asparagine residues under physiological conditions. This five-membered ring is formed by the nucleophilic attack of the backbone nitrogen of the (n+1) residue on the side-chain carbonyl carbon of the asparagine. The subsequent hydrolysis of the succinimide ring leads to the formation of a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp), the latter of which can induce structural changes and potentially impact biological activity.
The Proline Exception: A Structural Blockade
Among the twenty proteinogenic amino acids, proline stands out for its unique ability to drastically hinder succinimide formation when it is the C-terminal neighbor to asparagine. The secondary amine of the proline residue is part of its rigid pyrrolidine (B122466) ring, which restricts the necessary conformational flexibility for the backbone nitrogen to attack the asparagine side chain. This structural rigidity effectively acts as a "shield," significantly slowing down the rate of deamidation.
In stark contrast, other amino acid residues (Asn-X) allow for much more rapid succinimide formation. The rate is heavily influenced by the steric hindrance of the 'X' residue's side chain. Small, unhindered residues like glycine (B1666218) (Gly) facilitate the fastest rates of deamidation, while bulky side chains such as those of isoleucine (Ile) and valine (Val) sterically hinder the reaction.
Quantitative Comparison of Deamidation Rates
The following table summarizes the relative deamidation half-lives of various Asn-X sequences from model peptides, highlighting the profound stabilizing effect of proline.
| Asn-X Sequence | Relative Deamidation Half-Life (Compared to Asn-Gly) | Reference |
| This compound | ~7000-fold longer | [1] |
| Asn-Gly | 1 (Fastest) | [1][2] |
| Asn-His | ~9-fold longer | [1] |
| Asn-Ser | Slower than Asn-Gly | [3] |
| Asn-Ala | Slower than Asn-Gly | [3] |
| Asn-Leu | Significantly slower than Asn-Gly | [3] |
| Asn-Val | Extremely slow | [2] |
| Asn-Ile | ~300-fold longer | [1] |
Note: The exact rates can vary depending on factors such as pH, temperature, buffer composition, and the surrounding peptide sequence.
Experimental Protocols
Accurate quantification of succinimide formation is crucial for stability studies. The following are detailed methodologies for key experiments.
Protocol 1: Quantification of Succinimide Formation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to separate and quantify the native peptide, the succinimide intermediate, and its hydrolysis products (Asp and isoAsp).
Materials:
-
Peptide stock solution (in a low-pH buffer to minimize succinimide hydrolysis, e.g., 0.1% formic acid)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% formic acid)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Incubation: Incubate the peptide solution at a known concentration in the incubation buffer at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the quenching solution to lower the pH and prevent further degradation.
-
HPLC Analysis: Inject the quenched sample onto the RP-HPLC system.
-
Separation: Separate the peptide species using a linear gradient of Mobile Phase B.
-
Detection: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantification: Determine the peak areas corresponding to the native peptide, succinimide, and degradation products. The percentage of each species can be calculated relative to the total peak area.
Protocol 2: Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for identifying and quantifying succinimide and its related products.
Materials:
-
Peptide samples from a stability study (as described in Protocol 1)
-
LC-MS system (e.g., a quadrupole-Orbitrap mass spectrometer) coupled with a nano-flow or analytical-flow HPLC.
-
Mobile phases compatible with mass spectrometry (e.g., using formic acid instead of TFA).
Procedure:
-
Sample Preparation: Prepare samples as in the RP-HPLC protocol. To preserve the labile succinimide, a low-pH digestion protocol using enzymes like pepsin or Lys-N can be employed if proteolytic digestion is necessary.[4]
-
LC Separation: Separate the peptides using an appropriate HPLC gradient.
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra to detect the masses of the native peptide, the succinimide intermediate (mass loss of 17.03 Da due to the loss of NH₃), and the deamidated products (mass gain of 0.98 Da).
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the sequence and pinpoint the site of modification.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the specific m/z values of the native peptide and its modified forms.
-
Integrate the peak areas of the EICs to quantify the relative abundance of each species.
-
Visualizing the Pathways
The following diagrams illustrate the chemical pathway of succinimide formation and a typical experimental workflow for its analysis.
Caption: Mechanism of succinimide formation from an Asn-X peptide.
Caption: Experimental workflow for analyzing succinimide formation.
Conclusion
The presence of a proline residue immediately C-terminal to an asparagine residue provides a significant stabilizing effect, drastically reducing the rate of succinimide formation and subsequent deamidation. This "proline shield" is a critical consideration in peptide drug design and formulation development. For sequences lacking this protection, the rate of deamidation can be substantial and is highly dependent on the identity of the C-terminal neighboring residue. The experimental protocols outlined in this guide provide robust methods for quantifying the stability of Asn-containing peptides, enabling informed decisions in the development of safe and effective therapeutic agents.
References
- 1. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: ESI-MS versus MALDI-TOF for the Analysis of Asn-Pro Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of peptides containing the asparagine-proline (Asn-Pro) motif is critical in various fields, including proteomics, biomarker discovery, and the development of therapeutic peptides. The unique structural characteristics of both asparagine and proline residues present distinct challenges for mass spectrometry-based analysis. This guide provides a detailed comparison of two of the most prominent mass spectrometry ionization techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), for the characterization of this compound containing peptides.
The Challenge of this compound Analysis
The this compound sequence motif is of particular interest due to its susceptibility to post-translational modifications and its distinct fragmentation behavior in mass spectrometry.
-
Asparagine Deamidation: The side chain of asparagine is prone to spontaneous, non-enzymatic deamidation, converting it to aspartic acid or isoaspartic acid. This modification results in a mass shift and can significantly impact the biological activity and stability of a peptide. Accurate monitoring of deamidation is crucial for quality control in drug development and for understanding protein function.
-
Proline-Induced Fragmentation: The rigid cyclic structure of proline influences peptide fragmentation in tandem mass spectrometry (MS/MS). Cleavage of the peptide bond N-terminal to a proline residue is often favored, leading to the generation of prominent fragment ions. This "proline effect" can be both advantageous for sequence confirmation and challenging for achieving complete sequence coverage.
Principles of Ionization: ESI vs. MALDI
Both ESI and MALDI are considered "soft" ionization techniques, meaning they can ionize thermally labile biomolecules like peptides with minimal fragmentation.[1] However, they operate on fundamentally different principles.
Electrospray Ionization (ESI): In ESI, a liquid sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges.[2] ESI is readily coupled with liquid chromatography (LC) for the analysis of complex peptide mixtures.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with a UV-absorbing matrix on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions.[1][4] MALDI-TOF is known for its high throughput and tolerance to some sample contaminants.[5]
Quantitative Performance Comparison
While direct, head-to-head quantitative data for a specific this compound containing peptide is limited in publicly available literature, a comparative summary can be compiled from studies on proline-rich and asparagine-containing peptides.
| Performance Metric | ESI-MS | MALDI-TOF | Key Considerations for this compound Analysis |
| Sensitivity | High (low fmol to amol)[6] | High (fmol to amol)[4] | ESI coupled with nano-LC can offer superior sensitivity for complex samples.[6] MALDI can be very sensitive for purified samples. |
| Mass Resolution | High (instrument dependent)[1] | High (instrument dependent)[1] | Both techniques offer high resolution, crucial for resolving the small mass shift associated with Asn deamidation. |
| Mass Accuracy | High (typically <5 ppm with internal calibration)[2] | High (typically <10 ppm with internal calibration)[2] | High mass accuracy is essential for confident identification and characterization of modifications. |
| Quantitation | Generally considered more robust for relative and absolute quantification, especially when coupled with LC.[7] | Can be prone to ionization bias, potentially affecting the accuracy of quantifying modifications like deamidation.[7] | For accurate quantitation of Asn deamidation, ESI-MS is often preferred due to a lower likelihood of ionization bias between the native and deamidated forms of the peptide. |
| Throughput | Lower, especially when coupled with LC for complex samples.[3] | Higher, as samples are spotted on a target plate and can be analyzed rapidly.[5] | For high-throughput screening applications, MALDI-TOF has a distinct advantage. |
| Sample Complexity | Well-suited for complex mixtures when coupled with LC.[8] | Can be more challenging for complex mixtures without prior separation.[3] | For analyzing this compound peptides in complex biological matrices, LC-ESI-MS/MS is generally the preferred approach. |
| Fragmentation (MS/MS) | Produces multiply charged precursor ions, leading to rich fragmentation spectra.[6] | Primarily produces singly charged precursor ions, which can sometimes result in simpler fragmentation patterns.[9] | Both techniques show preferential cleavage N-terminal to proline. The choice may depend on the specific fragmentation information required. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality data. Below are representative protocols for both ESI-MS and MALDI-TOF analysis of peptides.
Protocol 1: LC-ESI-MS/MS Analysis of a Peptide Digest
This protocol outlines a general workflow for the analysis of a protein digest to identify and characterize peptides, including those with this compound motifs.
-
Sample Preparation (In-solution digestion):
-
Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea). Add a reducing agent like dithiothreitol (B142953) (DTT) and incubate at 37°C for 1 hour.
-
Alkylation: Add an alkylating agent such as iodoacetamide (B48618) (IAM) and incubate in the dark at room temperature for 30 minutes to cap the cysteine residues.
-
Digestion: Dilute the sample to reduce the urea (B33335) concentration (to < 1 M). Add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding an acid (e.g., formic acid). Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[10] Elute the peptides with a high organic solvent solution (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to an ESI-equipped mass spectrometer (e.g., a quadrupole-TOF or Orbitrap).[11]
-
Chromatographic Separation: Load the peptide sample onto a C18 analytical column. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a defined period (e.g., 60-120 minutes).[11]
-
Mass Spectrometry:
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the eluting peptides.
-
MS2 Scan (Tandem MS): In a data-dependent acquisition (DDA) mode, select the most intense precursor ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD) to generate fragment ion spectra for peptide sequencing.
-
-
Protocol 2: MALDI-TOF MS Analysis of a Purified Peptide
This protocol is suitable for the analysis of a purified peptide or a simple peptide mixture.
-
Sample Preparation:
-
Analyte Solution: Prepare the peptide sample in a solvent compatible with the chosen matrix (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water). The optimal peptide concentration is typically in the range of 0.5-5 pmol/µL.[12]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.[4] The matrix is typically dissolved in a similar solvent mixture as the analyte.
-
Sample-Matrix Co-crystallization:
-
Dried-Droplet Method: Mix the analyte and matrix solutions in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[12]
-
Sandwich Method: Spot a thin layer of matrix solution on the target and let it dry. Then, spot the analyte solution on top of the matrix layer, followed by another small drop of the matrix solution.[4]
-
-
-
MALDI-TOF MS Analysis:
-
Instrumentation: Use a MALDI-TOF or MALDI-TOF/TOF mass spectrometer.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known masses.
-
Data Acquisition:
-
MS Scan: Acquire a mass spectrum of the sample to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan (if applicable): If the instrument has tandem MS capabilities (TOF/TOF), select the precursor ion of interest and acquire a fragment ion spectrum to obtain sequence information.
-
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for ESI-MS and MALDI-TOF analysis of peptides.
Caption: Experimental workflow for LC-ESI-MS/MS analysis of peptides.
Caption: Experimental workflow for MALDI-TOF MS analysis of a purified peptide.
Conclusion and Recommendations
The choice between ESI-MS and MALDI-TOF for the analysis of this compound containing peptides depends heavily on the specific research question and the nature of the sample.
-
For in-depth characterization and quantification of this compound peptides in complex mixtures , such as in proteomics studies or for monitoring deamidation in biological matrices, LC-ESI-MS/MS is the recommended technique. Its ability to couple with liquid chromatography provides the necessary separation to handle sample complexity, and it is generally considered more reliable for quantitative analysis.[7][8]
-
For rapid screening, quality control of purified synthetic peptides, or high-throughput analysis , MALDI-TOF MS is an excellent choice. Its speed, ease of use, and tolerance to some impurities make it a powerful tool for these applications.[5]
Ultimately, for a comprehensive understanding of this compound containing peptides, a complementary approach utilizing both techniques can be highly beneficial, leveraging the strengths of each to provide a more complete analytical picture.[13] Researchers should carefully consider the specific requirements of their study, including sensitivity, resolution, quantitative accuracy, and sample throughput, when selecting the most appropriate mass spectrometry platform.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Computational Models for Asn-Pro Conformation
For Researchers, Scientists, and Drug Development Professionals
The conformational dynamics of the asparagine-proline (Asn-Pro) peptide bond are a critical area of study in structural biology and drug design. The unique cyclic structure of proline allows its preceding peptide bond to adopt both cis and trans conformations, a phenomenon known as cis-trans isomerization.[1][2][3][4] This isomerization can be a rate-limiting step in protein folding and is implicated in various biological processes, including cell signaling and protein splicing.[4][5] Given its significance, the accurate computational modeling of this compound conformation is paramount for understanding protein function and for the rational design of peptide-based therapeutics.
This guide provides an objective comparison of computational models used to predict this compound conformation, with a focus on the cross-validation methodologies that underpin their reliability. We present quantitative data from various studies to facilitate a clear comparison of model performance and detail the experimental and computational protocols employed.
Challenges in Modeling this compound Conformation
The primary challenge in modeling peptides containing proline lies in the high energy barrier between the cis and trans states of the Xaa-Pro peptide bond, which is approximately 20 kcal/mol.[4][6] This makes it difficult for standard molecular dynamics (MD) simulations to adequately sample the isomerization event, which occurs on a timescale often far exceeding that of typical simulations.[1][2] Consequently, enhanced sampling techniques are often required to overcome this energetic barrier and achieve robust conformational sampling.[2]
Performance of Molecular Dynamics Force Fields
The accuracy of MD simulations is heavily dependent on the quality of the employed force field.[7] Several studies have benchmarked the performance of modern force fields in modeling peptide structures, providing valuable insights into their suitability for studying systems like the this compound motif.
Table 1: Comparison of Peptide Force Field Performance in Recapitulating NMR-Derived Structures
| Force Field Combination | Average Population of Conformations within 35° of NMR Ensemble (%) | Number of Cyclic Peptides with Recapitulated NMR Information (out of 12) |
| RSFF2+TIP3P | 78 | 10 |
| RSFF2C+TIP3P | 68 | 10 |
| Amber14SB+TIP3P | 64 | 10 |
| Amber19SB+OPC | 60 | 8 |
| Amber03+TIP3P | 42 | 5 |
| OPLS-AA/M+TIP4P | 42 | 5 |
| Amber14SBonlysc+GB-neck2 | 34 | 5 |
Data sourced from a study on cyclic peptides, which are conformationally constrained and serve as good benchmarks for force field accuracy.[7]
The results indicate that the RSFF2 and Amber14SB force fields, when paired with the TIP3P explicit solvent model, demonstrate superior performance in reproducing experimentally determined peptide structures.[7] In contrast, older force fields like Amber03 and the implicit solvent model combination showed lower accuracy.[7]
Another study assessing accelerated molecular dynamics (aMD) on various peptides, including helical, β-hairpin, and disordered structures, provides further insights into force field performance.[8]
Table 2: Performance of Force Field and Solvent Model Combinations in Accelerated Molecular Dynamics (aMD) Simulations
| Force Field/Solvent Model | Performance on Helical Peptides | Performance on β-Hairpins | Performance on Intrinsically Disordered Peptides | Noted Bias |
| ff19SB/TIP3P | Good | Good (slight preference) | - | - |
| ff19SB/OPC | Good | Good | Best Performance | - |
| ff14SB/TIP3P | Good | - | - | Strongest helical bias |
| ff99SB/TIP3P or OPC | Good | - | - | - |
This table summarizes qualitative performance observations from a study benchmarking aMD protocols.[8]
The ff19SB force field, particularly with the OPC solvent model, showed robust performance across different peptide secondary structures, including disordered peptides, which are relevant for studying the flexible this compound linkage.[8]
Experimental and Computational Protocols
The validation of computational models relies on rigorous experimental and computational methodologies. Below are summaries of typical protocols used in the field.
Molecular Dynamics Simulation Protocol
A common approach for assessing force field performance involves the following steps:
-
System Setup: The peptide of interest is solvated in a periodic box of explicit water molecules (e.g., TIP3P or OPC). Ions are added to neutralize the system.
-
Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: Long-timescale MD simulations are performed to sample the conformational space of the peptide. For proline-containing peptides, enhanced sampling methods like replica-exchange molecular dynamics (REMD) or Gaussian accelerated molecular dynamics (GaMD) may be employed to enhance the sampling of cis-trans isomerization.[1][2][7]
-
Analysis: Trajectories are analyzed to determine conformational populations, secondary structure content, and to calculate observables that can be compared with experimental data (e.g., from NMR or circular dichroism).[2][9][10]
Cross-Validation Workflow for Predictive Models
For machine learning models aimed at predicting properties like the cis or trans state of a prolyl bond, a robust cross-validation strategy is essential to ensure the model's generalizability.
Caption: A typical K-fold cross-validation workflow for model evaluation.
This process involves splitting the dataset into 'k' subsets (folds). The model is trained on 'k-1' folds and tested on the remaining fold. This is repeated 'k' times, with each fold serving as the test set once. The performance metrics are then averaged across all folds to provide a more robust evaluation of the model's performance.[11][12]
This compound Cis-Trans Isomerization
The equilibrium between the cis and trans conformations of the this compound peptide bond is a key feature that computational models must accurately capture.
Caption: The isomerization of the this compound peptide bond between cis and trans states.
In the trans conformation, the Cα atoms of the Asn and Pro residues are on opposite sides of the peptide bond, which is sterically favored. In the cis conformation, they are on the same side, leading to potential steric hindrance.[1] The ability of a computational model to correctly predict the relative populations of these two states is a stringent test of its accuracy.
Conclusion
The cross-validation of computational models for this compound conformation is a complex but essential task for advancing our understanding of protein dynamics and for the development of novel therapeutics. This guide highlights that newer force fields, such as RSFF2 and Amber14SB/19SB, generally outperform older models in reproducing experimental data for peptides.[7][8] However, the choice of solvent model and the use of enhanced sampling techniques are equally critical for accurately capturing the conformational landscape, particularly the challenging cis-trans isomerization of the this compound bond.
For predictive modeling using machine learning, rigorous cross-validation techniques like the K-fold method are indispensable for building robust and generalizable models.[11][12] As computational power continues to grow and force fields are further refined, we can expect increasingly accurate predictions of peptide and protein behavior, which will undoubtedly accelerate progress in drug discovery and biotechnology.
References
- 1. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 2. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prediction of cis/trans isomerization in proteins using PSI-BLAST profiles and secondary structure information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Asn-Pro Containing Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing the asparagine-proline (Asn-Pro) sequence presents unique challenges. While the adjacent proline residue is known to mitigate the common side reaction of aspartimide formation, the selection of an appropriate synthesis protocol remains critical for achieving high yield and purity. This guide provides an objective comparison of various synthesis protocols for this compound peptides, supported by experimental data, to aid in the selection of the most effective methodology.
Executive Summary
The synthesis of peptides containing the this compound motif is often complicated by side reactions, primarily aspartimide formation, which can significantly reduce the yield and purity of the final product. This guide benchmarks key synthesis protocols, including the choice of coupling reagents and the application of microwave-assisted techniques, to provide a clear comparison of their performance. The use of a trityl (Trt) protecting group for the asparagine side chain is strongly recommended to prevent dehydration and improve solubility. Among the coupling reagents, aminium/uronium salts like HATU and HCTU generally offer superior performance in terms of speed and efficiency, particularly for challenging sequences. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a valuable technique for accelerating synthesis and improving the purity of the crude product.
Performance Benchmarking: A Quantitative Comparison
The following tables summarize the key performance indicators for the synthesis of this compound containing peptides using different protocols. The data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Comparison of Coupling Reagents for this compound Peptide Synthesis
| Coupling Reagent | Relative Coupling Efficiency | Propensity for Side Reactions (e.g., Epimerization) | Typical Coupling Time (Conventional SPPS) |
| HATU | Very High | Low | 30-60 minutes |
| HCTU | High | Low-Medium | 30-60 minutes |
| HBTU | High | Medium | 30-60 minutes |
| DIC/HOBt | Medium-High | Medium | 1-2 hours |
Table 2: Conventional vs. Microwave-Assisted SPPS for a Difficult Asparagine-Containing Peptide
| Synthesis Method | Crude Yield (%) | Crude Purity (%) | Total Synthesis Time |
| Conventional SPPS | 9.98 | Lower | 162 hours |
| Microwave-Assisted SPPS | 13.06 | Higher | 37.8 hours |
Experimental Protocols & Methodologies
Detailed methodologies for the key synthesis protocols are provided below. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Standard Fmoc-SPPS of an this compound Containing Peptide
This protocol describes the manual synthesis of a model peptide containing an this compound sequence on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (5 times).
3. Amino Acid Coupling (Proline):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
4. Amino Acid Coupling (Asparagine):
-
Repeat the Fmoc deprotection step (Step 2).
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
5. Chain Elongation:
-
Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Microwave-Assisted Fmoc-SPPS of an this compound Containing Peptide
This protocol outlines the synthesis using a microwave peptide synthesizer, which can significantly reduce reaction times.[1][2]
1. Resin Preparation:
-
Swell the appropriate resin in DMF.
2. Fmoc Deprotection (Microwave):
-
Add 20% piperidine in DMF to the resin.
-
Irradiate with microwaves at a controlled temperature (e.g., 75°C) for 3-5 minutes.[3]
-
Wash the resin with DMF.
3. Amino Acid Coupling (Microwave):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Pro-OH or Fmoc-Asn(Trt)-OH) (5 equivalents), coupling reagent (e.g., HCTU, 5 equivalents), and DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Irradiate with microwaves at a controlled temperature (e.g., 90°C) for 5-10 minutes.[3]
-
Wash the resin with DMF.
4. Cycling:
-
Repeat the microwave-assisted deprotection and coupling steps for each amino acid in the sequence.
5. Cleavage and Purification:
-
Follow the same procedure as in Protocol 1 (Steps 6 and 7).
Visualizing the Synthesis Workflow
To better understand the process, the following diagrams illustrate the key workflows and relationships in this compound peptide synthesis.
Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.
Figure 2. Logical relationship of amino acid activation and coupling.
Conclusion
The successful synthesis of this compound containing peptides hinges on a carefully selected protocol that minimizes side reactions while maximizing efficiency. The use of Fmoc-Asn(Trt)-OH is a critical first step in preventing undesirable side reactions. For coupling, aminium/uronium reagents such as HATU and HCTU are generally superior to carbodiimide-based methods for difficult sequences, offering faster reaction times and higher purity.[4] Furthermore, the adoption of microwave-assisted SPPS can dramatically reduce synthesis time and improve crude product purity, making it an attractive option for complex peptide synthesis.[2][5] By carefully considering the factors outlined in this guide, researchers can optimize their synthesis strategies to obtain high-quality this compound containing peptides for their research and development needs.
References
- 1. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Asn-Pro Cleavage: A Guide to Protease Inhibitor Validation
For researchers, scientists, and drug development professionals, the specific cleavage of peptide bonds, particularly the challenging Asn-Pro motif, presents a significant hurdle in understanding disease pathways and developing targeted therapeutics. While direct enzymatic cleavage of the Asparagine-Proline (this compound) bond is not widely documented, the closely related Proline-Asparagine (Pro-Asn) cleavage offers valuable insights into the principles of inhibition and validation. This guide provides a comprehensive comparison of inhibitors targeting a key enzyme responsible for Pro-Asn cleavage, Fibroblast Activation Protein (FAP), also known as Antiplasmin-Cleaving Enzyme (APCE), offering a robust framework for validating inhibitors of proline-adjacent cleavage.
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] It is minimally expressed in healthy adult tissues but is significantly upregulated in pathological conditions such as cancer, fibrosis, and arthritis.[2][3] One of the few known physiological substrates of FAP is α2-antiplasmin, which is cleaved at the Pro12-Asn13 bond.[4][5][6][7] This cleavage event is a critical step in the regulation of fibrinolysis. Given its role in various diseases, FAP has emerged as a promising therapeutic target.
This guide will delve into the validation of inhibitors targeting FAP-mediated Pro-Asn cleavage, presenting comparative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. While the focus is on Pro-Asn cleavage due to the available data, the principles and methodologies described herein provide a strong foundation for researchers investigating the inhibition of cleavage at the challenging this compound bond.
Comparative Analysis of FAP Inhibitors
A variety of inhibitors have been developed and validated for their ability to block FAP activity. The following tables summarize the quantitative data for a selection of these inhibitors, highlighting their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference(s) |
| Boronic Acid-Based Inhibitors | |||||
| N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099, Compound 6) | FAP, PREP | 36 ± 4.8 (FAP) | 9.0 ± 0.9 (FAP) | Highly selective for FAP over DPPs (>100-fold) and PREP (360-fold). | [8][9] |
| N-(pyridine-3-carbonyl)-Val-boroPro (ARI-3531, Compound 22) | PREP | >100,000 (FAP) | 0.73 ± 0.15 (PREP) | Highly selective for PREP over FAP (>140,000-fold). | [8][9] |
| Acetyl-Arg-(8-amino-3,6-dioxaoctanoic acid)-D-Ala-L-boroPro | FAP, POP | - | 5.7 (FAP) | Selectively inhibits FAP over DPPIV (~1000-fold). Similar potency for FAP and POP. | [4] |
| (4-quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold | FAP | 0.23 ± 0.02 | 0.19 ± 0.08 | Subnanomolar potency. | [2] |
| FDA-Approved Drugs | |||||
| Linagliptin | DPP-IV, FAP | 490 ± 80 | 340 | Primarily a DPP-IV inhibitor with a 90-fold lower affinity for FAP. | [2] |
| Anagliptin | DPP-IV, FAP | 72,700 | - | Primarily a DPP-IV inhibitor with significantly lower potency for FAP. | [2] |
| Substrate Analogue Inhibitor | |||||
| Phe-Arg-(8-amino-3,6-dioxaoctanoic acid)-Gly-[r]-fluoropyrrolidide | FAP | 91,000 | 54,000 | Does not inhibit dipeptidyl peptidase IV even at 2 mM. | [5] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; FAP: Fibroblast Activation Protein; PREP: Prolyl Oligopeptidase; DPPs: Dipeptidyl Peptidases; POP: Prolyl Oligopeptidase.
Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental protocols are crucial for the validation of protease inhibitors. Below are detailed methodologies for key assays used to assess FAP inhibition.
Fluorogenic FAP Activity Assay
This assay measures the enzymatic activity of FAP using a fluorogenic substrate. The inhibition of this activity is quantified in the presence of test compounds.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP-specific substrate (e.g., N-(quinoline-4-carbonyl)-Ala-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.001% octaethylene glycol monododecyl ether
-
Test compounds (inhibitors)
-
384-well black, flat-bottom polypropylene (B1209903) plates
-
Microplate reader with fluorescence detection capabilities (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of rhFAP (e.g., 0.1 ng/µl) in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In each well of the 384-well plate, mix 14 µl of the rhFAP solution with 2 µl of the test compound solution. Include control wells with buffer instead of the test compound.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 4 µl of the fluorogenic FAP substrate (e.g., 500 µM stock) to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader at 37°C.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[2]
Competitive FAP Binding Assay
This assay determines the binding affinity of non-radioactive test compounds by measuring their ability to compete with a radiolabeled FAP inhibitor for binding to FAP-expressing cells.
Materials:
-
HT1080 human fibrosarcoma cells overexpressing FAP (HT1080hFAP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Non-radioactive test compounds (inhibitors)
-
Radiolabeled FAP inhibitor (e.g., [¹⁷⁷Lu]Lu-FAPI-04)
-
96-well cell culture plates
-
Gamma counter
Procedure:
-
Seed HT1080hFAP cells (100,000 cells/well) in 96-well plates and culture for 24 hours.
-
Prepare serial dilutions of the non-radioactive test compounds in cell culture medium.
-
Wash the cells once with fresh medium.
-
Add 90 µl of the diluted test compounds to the respective wells.
-
Add 10 µl of the radiolabeled FAP inhibitor (e.g., ~0.1 MBq/well) to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells (e.g., with 0.1 M NaOH/0.1% SDS).
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Plot the bound radioactivity against the logarithm of the competitor concentration to determine the IC50 value.[10]
Visualizing the Landscape of FAP Activity and Inhibition
Signaling Pathways Involving FAP
FAP is implicated in several signaling pathways that promote tumor growth and metastasis. Its enzymatic activity can remodel the extracellular matrix and modulate intracellular signaling cascades.
Caption: FAP-mediated signaling pathways in cancer.
Experimental Workflow for FAP Inhibitor Validation
A structured workflow is essential for the systematic validation of potential FAP inhibitors.
Caption: Workflow for FAP inhibitor validation.
References
- 1. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of fibrinolysis by inhibiting enzymatic cleavage of precursor α2-antiplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using substrate specificity of antiplasmin-cleaving enzyme for fibroblast activation protein inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7309774B2 - Antiplasmin cleaving enzyme - Google Patents [patents.google.com]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Navigating the Challenges of Asn-Pro Peptide Quantification: A Comparative Guide to Protein Assays
For researchers, scientists, and drug development professionals engaged in the precise measurement of peptides, the accurate quantification of sequences containing the Asparagine-Proline (Asn-Pro) motif presents a unique set of challenges. The inherent chemical properties of this dipeptide can influence the reliability of common protein quantification assays. This guide provides an objective comparison of widely-used protein quantification methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.
The accuracy of standard colorimetric protein assays is intrinsically linked to the amino acid composition of the target protein or peptide.[1][2] This dependency can lead to significant inaccuracies when quantifying peptides with atypical compositions, such as those rich in proline or lacking in key reactive residues. This guide will delve into the performance of three common assays—the Bradford assay, the Bicinchoninic Acid (BCA) assay, and UV Absorbance at 280 nm—in the context of this compound containing peptides, and will also touch upon alternative methods for more specialized applications.
Comparative Analysis of Protein Quantification Assays
The choice of a protein quantification assay for this compound peptides requires careful consideration of the peptide's amino acid composition and the underlying chemistry of the assay. The following table summarizes the key characteristics and expected performance of common assays for this specific application.
| Assay | Principle | Advantages | Disadvantages | Suitability for this compound Peptides |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to basic (primarily Arginine and Lysine) and aromatic amino acid residues. | Fast, simple, and compatible with reducing agents.[3] | High protein-to-protein variability; susceptible to interference from detergents.[1] The assay's linearity is limited at higher protein concentrations. | Potentially Inaccurate. Accuracy is highly dependent on the presence of basic and aromatic residues. Peptides lacking a sufficient number of these residues will be underestimated.[4] |
| Bicinchoninic Acid (BCA) Assay | Reduction of Cu²⁺ to Cu¹⁺ by the peptide backbone in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a colored complex.[5] Cysteine, tyrosine, and tryptophan residues enhance the reaction.[2][6] | Less protein-to-protein variability than the Bradford assay; compatible with most detergents. | Susceptible to interference from reducing agents and chelating agents. The reaction is temperature-dependent. | Potentially Inaccurate. While less dependent on specific amino acids than the Bradford assay, the signal is significantly enhanced by Cysteine, Tyrosine, and Tryptophan.[2][6] Peptides lacking these residues may be underestimated. |
| UV Absorbance at 280 nm | Intrinsic absorbance of aromatic amino acids, primarily Tryptophan and Tyrosine.[7] | Non-destructive, fast, and does not require a standard curve if the extinction coefficient is known. | Requires the presence of Tryptophan or Tyrosine for significant absorbance.[7] Susceptible to interference from other UV-absorbing compounds. | Generally Unsuitable. Most peptides containing only the this compound sequence will lack Tryptophan and Tyrosine, rendering this method ineffective for direct quantification.[8] |
| UV Absorbance at 205/215 nm | Absorbance of the peptide bond.[8][9] | Independent of amino acid composition; useful for peptides lacking aromatic residues. | Highly sensitive to buffer components that absorb at these wavelengths. Requires careful blanking. | A More Accurate Alternative. This method directly measures the peptide backbone and is therefore more suitable for quantifying peptides with unusual amino acid compositions. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[1] | Considered the "gold standard" for protein and peptide quantification due to its high accuracy and independence from amino acid composition.[1] | Technically demanding, time-consuming, and requires specialized equipment. | Most Accurate Method. Provides a direct measure of the peptide concentration by quantifying its constituent amino acids. |
Experimental Protocols
Detailed methodologies for the three most common protein quantification assays are provided below. It is crucial to use a standard that is compositionally similar to the peptide of interest for the most accurate results, if possible.
Bradford Protein Assay
Principle: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues. This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.
Protocol:
-
Reagent Preparation: Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid and dilute to 1 liter with distilled water.
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 125 to 1500 µg/mL.
-
Sample Preparation: Dilute the peptide sample to fall within the range of the standard curve.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the Bradford reagent to each well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank (buffer only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression to determine the concentration of the unknown samples.
Bicinchoninic Acid (BCA) Protein Assay
Principle: The BCA assay is a two-step process. First, under alkaline conditions, the peptide bonds in the protein reduce Cu²⁺ ions to Cu¹⁺. Second, two molecules of bicinchoninic acid chelate with each Cu¹⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.
Protocol:
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in a sodium hydroxide (B78521) solution) with 1 part of BCA Reagent B (containing copper (II) sulfate).
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 to 2000 µg/mL.
-
Sample Preparation: Dilute the peptide sample to fall within the range of the standard curve.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly and incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression to determine the concentration of the unknown samples.
UV Absorbance at 280 nm
Principle: This method relies on the intrinsic absorbance of ultraviolet light by the aromatic amino acids tryptophan and tyrosine at a wavelength of 280 nm. The absorbance is directly proportional to the protein concentration according to the Beer-Lambert law.
Protocol:
-
Instrument Setup: Turn on the spectrophotometer's UV lamp and allow it to warm up for at least 15 minutes. Set the wavelength to 280 nm.
-
Blanking: Use the same buffer in which the peptide is dissolved to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the peptide solution. The reading should ideally be between 0.1 and 1.0. If the absorbance is too high, dilute the sample and re-measure.
-
Concentration Calculation: The concentration of the peptide can be calculated using the Beer-Lambert equation: A = εbc, where:
-
A is the absorbance at 280 nm.
-
ε is the molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹). This can be calculated based on the amino acid sequence.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the molar concentration of the peptide.
-
Visualizing the Workflow
To better understand the general process of protein quantification, the following diagram illustrates a typical experimental workflow.
Figure 1. General workflow for colorimetric protein quantification assays.
Logical Framework for Assay Selection
The decision-making process for selecting an appropriate quantification assay for this compound peptides can be visualized as follows:
Figure 2. Decision tree for selecting a protein quantification assay for this compound peptides.
Conclusion and Recommendations
The accurate quantification of peptides containing the this compound sequence requires a departure from a one-size-fits-all approach. Standard colorimetric assays like the Bradford and BCA methods can provide estimates, but their accuracy is fundamentally compromised by their reliance on specific amino acid side chains that may be absent or in low abundance in such peptides. Direct UV absorbance at 280 nm is often not a viable option.
For researchers requiring high accuracy in the quantification of this compound or other proline-rich peptides, the following is recommended:
-
Prioritize Methods Independent of Amino Acid Composition: UV absorbance at 205/215 nm, which measures the peptide bond, is a more robust method for peptides with unusual amino acid compositions.
-
Consider the Gold Standard: For applications where precision is paramount, such as in drug development and quantitative proteomics, Amino Acid Analysis remains the most accurate method.
-
Careful Standard Selection: If using a colorimetric assay, the use of a standard with a similar amino acid composition to the peptide of interest is crucial for improving accuracy.
-
Be Aware of Chemical Instability: The this compound bond is known to be susceptible to deamidation, a chemical modification that could potentially alter the peptide's reactivity in certain assays.[10][11][12][13] While the direct impact on colorimetric assays is not well-documented, it is a factor to consider, especially when samples are stored or processed under conditions that favor this modification.
By carefully considering the principles and limitations of each assay, researchers can make informed decisions to ensure the accuracy and reliability of their peptide quantification data, ultimately leading to more robust and reproducible scientific outcomes.
References
- 1. absbio.com [absbio.com]
- 2. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. support.proteinmetrics.com [support.proteinmetrics.com]
- 12. Effect of protein structure on deamidation rate in the Fc fragment of an IgG1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical and Enzymatic Cleavage at Asparagine-Proline (Asn-Pro) Sites
For researchers, scientists, and drug development professionals, the selective cleavage of peptide bonds is a cornerstone of protein analysis and engineering. The Asparagine-Proline (Asn-Pro) sequence presents a unique challenge and opportunity for targeted cleavage. This guide provides an objective comparison of chemical and enzymatic methods for cleaving at this compound sites, supported by experimental data and detailed protocols.
Introduction
The peptide bond preceding a proline residue is known for its conformational rigidity, which can influence protein folding and stability. The this compound bond, in particular, is susceptible to non-enzymatic cleavage under physiological conditions, a process implicated in protein aging.[1][2] However, for controlled and specific fragmentation of proteins in a laboratory setting, more robust methods are required. This guide explores the two primary approaches: chemical cleavage, which utilizes reagents to break the peptide bond, and enzymatic cleavage, which employs specific proteases.
Quantitative Data Presentation
The following table summarizes the key performance metrics of the most relevant chemical and enzymatic methods for this compound cleavage.
| Feature | Chemical Cleavage (Ammonia) | Chemical Cleavage (Acid Hydrolysis) | Enzymatic Cleavage (Legumain) |
| Primary Reagent | Ammonia (B1221849) | Strong acids (e.g., HCl, Formic Acid) | Asparaginyl endopeptidase (Legumain) |
| Cleavage Site | This compound | Non-specific peptide bonds, with some preference | C-terminal to Asparagine (Asn-X) |
| Reported Efficiency | Complete cleavage at this compound sites observed.[3] | Variable, depends on acid concentration, temperature, and time. Can be inefficient for some bonds.[4][5] | High, with reported specificity of 51.0-63.6% for Asn residues in complex proteomes.[6] |
| Specificity | High for this compound. Partial cleavage observed at Asn-Leu, Asn-Thr, and Asn-Ser. No cleavage at other tested Asn-X bonds.[3] | Low. Cleaves many peptide bonds, leading to extensive fragmentation.[][8] | High for Asn in the P1 position. Also cleaves after Aspartic acid (Asp), with specificity being pH-dependent.[6][9] Tolerates Proline in the P1' position.[6] |
| Optimal pH | Alkaline | Acidic (e.g., pH 2.5 for formic acid)[5] | Acidic (Optimal for Asn cleavage at pH ~6.0)[9] |
| Common Side Reactions | Deamidation of other Asn residues to Aspartic acid (Asp).[3] | Destruction of sensitive amino acids (e.g., Trp, Met, Cys, Tyr, Ser, Thr). Deamidation of Asn and Gln.[4] | Can also cleave after Asp, especially at lower pH (pH 4.0-5.0).[9] |
Experimental Protocols
Chemical Cleavage Protocol: Ammonia-mediated Cleavage at this compound
This protocol is based on the method described for the complete cleavage of this compound bonds in polypeptides.[3]
Materials:
-
Peptide or protein sample containing the this compound sequence.
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 25% v/v).
-
Reaction vessel capable of being sealed.
-
Incubator or water bath.
-
Analytical equipment for cleavage verification (e.g., HPLC, Mass Spectrometry).
Procedure:
-
Dissolve the lyophilized peptide or protein sample in a minimal amount of water.
-
Add ammonium hydroxide solution to the sample. The final concentration of ammonia and the reaction volume will need to be optimized for the specific substrate.
-
Seal the reaction vessel tightly to prevent the evaporation of ammonia.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C). The incubation time will vary depending on the substrate and may range from several hours to days.
-
After the desired incubation period, cool the reaction mixture.
-
Remove the ammonia by lyophilization or under a stream of nitrogen.
-
Re-dissolve the sample in a suitable buffer for analysis.
-
Analyze the cleavage products by HPLC or mass spectrometry to determine the extent of cleavage.
Enzymatic Cleavage Protocol: Legumain-mediated Cleavage at this compound
This protocol provides a general guideline for the enzymatic cleavage of an this compound site using Legumain.
Materials:
-
Recombinant human Legumain.
-
Legumain Assay Buffer (e.g., 50 mM Citric Acid, 100 mM NaCl, 0.05% Tween-20, pH adjusted to the desired value, typically 5.5-6.0).
-
Dithiothreitol (DTT).
-
Peptide or protein sample containing the this compound sequence.
-
Quenching solution (e.g., a strong acid like trifluoroacetic acid).
-
Analytical equipment for cleavage verification (e.g., HPLC, Mass Spectrometry).
Procedure:
-
Prepare the Complete Assay Buffer: Immediately before use, add DTT to the Legumain Assay Buffer to a final concentration of 2 mM.
-
Prepare the Enzyme Solution: Thaw the recombinant Legumain on ice and dilute it to the desired final concentration in the pre-warmed Complete Assay Buffer. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Prepare the Substrate Solution: Dissolve the peptide or protein sample in the Complete Assay Buffer.
-
Initiate the Reaction: Mix the enzyme solution with the substrate solution. The final reaction volume will depend on the experimental scale.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time should be optimized to achieve the desired level of cleavage and can range from minutes to hours.
-
Stop the Reaction: Terminate the cleavage reaction by adding a quenching solution or by heat inactivation.
-
Analysis: Analyze the cleavage products by HPLC or mass spectrometry to confirm cleavage at the this compound site.
Visualizations
Chemical Cleavage Mechanism at this compound (Ammonia)
Figure 1. Proposed mechanism for ammonia-mediated cleavage at this compound sites.
Enzymatic Cleavage Workflow (Legumain)
Figure 2. General experimental workflow for enzymatic cleavage using Legumain.
Conclusion
The choice between chemical and enzymatic cleavage at this compound sites depends critically on the desired outcome of the experiment.
Chemical cleavage with ammonia offers a highly specific and complete method for breaking the this compound bond.[3] However, the potential for side reactions, such as deamidation at other asparagine residues, must be considered.[3] Acid hydrolysis, while a common method for peptide bond cleavage, is generally too non-specific for targeted fragmentation at this compound sites and can lead to the degradation of other amino acids.[4]
Enzymatic cleavage with Legumain provides a highly specific alternative, primarily targeting the C-terminus of asparagine residues.[6][10] Its activity is optimal under acidic conditions, and it notably tolerates proline in the P1' position, making it suitable for cleaving this compound sequences.[6][9] The pH-dependent specificity of Legumain, with an increased propensity to cleave after aspartic acid at lower pH, offers a level of control that can be advantageous but also requires careful optimization.[9]
For applications requiring the highest specificity with minimal off-target modifications, enzymatic cleavage with Legumain is the preferred method. For situations where complete cleavage of the this compound bond is paramount and some level of deamidation is acceptable, chemical cleavage with ammonia presents a viable and effective strategy. The detailed protocols and comparative data provided in this guide should enable researchers to select and implement the most appropriate method for their specific research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonia cleaves polypeptides at asparagine proline bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keypublishing.org [keypublishing.org]
- 5. Fast protein analysis enabled by high-temperature hydrolysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03237A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDB-101: Molecule of the Month: Legumain [pdb101.rcsb.org]
Asn-Pro Dipeptides Show Exceptional Stability Against Isomerization Compared to Other Asparagine-Containing Dipeptides
A comprehensive analysis of available data reveals that asparagine-proline (Asn-Pro) dipeptide linkages exhibit a markedly reduced rate of isomerization and deamidation compared to sequences where asparagine is followed by other amino acids. This enhanced stability is primarily attributed to the unique cyclic structure of proline, which sterically hinders the formation of the succinimide (B58015) intermediate necessary for these degradation pathways. This finding is of significant interest to researchers, scientists, and drug development professionals, as it highlights the potential of strategic amino acid placement to improve the stability of therapeutic proteins and peptides.
The non-enzymatic deamidation of asparagine (Asn) and the subsequent isomerization of the resulting aspartic acid (Asp) are common post-translational modifications that can alter the structure, function, and stability of proteins. These reactions proceed through a five-membered succinimide ring intermediate. The rate of this degradation is highly dependent on the amino acid residue C-terminal to the asparagine (the n+1 position).
Quantitative Comparison of Deamidation Half-Lives
Extensive studies on model pentapeptides have quantified the profound impact of the C-terminal neighboring residue on the rate of asparagine deamidation. The data clearly demonstrates that this compound sequences are extraordinarily stable.
Below is a summary of the deamidation half-lives for asparagine residues in synthetic pentapeptides with the sequence G-X-N-Y-G (where Y is the variable C-terminal amino acid) at 37°C, pH 7.4.
| C-terminal Amino Acid (Y) | Deamidation Half-life (days) |
| Proline (Pro) | ~7000 * |
| Glycine (B1666218) (Gly) | 1 |
| Alanine (Ala) | 21 |
| Serine (Ser) | 13 |
| Threonine (Thr) | 28 |
| Cysteine (Cys) | 3 |
| Methionine (Met) | 59 |
| Aspartic Acid (Asp) | 33 |
| Glutamic Acid (Glu) | 90 |
| Phenylalanine (Phe) | 100 |
| Tyrosine (Tyr) | 101 |
| Tryptophan (Trp) | 165 |
| Valine (Val) | 205 |
| Leucine (Leu) | 300 |
| Isoleucine (Ile) | 350 |
| Histidine (His) | 10 |
| Lysine (Lys) | 48 |
| Arginine (Arg) | 26 |
Note: The half-life for this compound is cited as being approximately 7000-fold longer than for Asn-Gly, which has a half-life of about 1 day under these conditions[1]. Other studies have reported a 33- to 50-fold decrease in the degradation rate when replacing a glycyl residue with a prolyl residue[2].
The data unequivocally shows that the presence of proline C-terminal to asparagine dramatically slows down the rate of deamidation, and consequently isomerization. This is in stark contrast to residues with small, flexible side chains like glycine and serine, which facilitate rapid degradation.
The Chemical Mechanism of Asparagine Isomerization
The isomerization of asparagine proceeds through a common mechanism involving the formation of a succinimide intermediate. The stability of the this compound linkage is a direct consequence of the inability of the proline nitrogen to participate in the initial step of this reaction.
In sequences other than this compound, the backbone amide nitrogen of the (n+1) residue attacks the side-chain carbonyl carbon of the asparagine, forming the five-membered succinimide ring. This intermediate is then hydrolyzed to form a mixture of L-aspartyl and L-isoaspartyl residues. The rigid ring structure of proline prevents its backbone nitrogen from assuming the correct conformation for this nucleophilic attack, thus inhibiting the formation of the succinimide intermediate and effectively halting the isomerization process.
Experimental Protocols for Measuring Isomerization Rates
The determination of asparagine isomerization and deamidation rates typically involves a combination of chromatographic separation and mass spectrometric analysis.
1. Sample Preparation and Incubation:
-
Synthetic dipeptides or proteins are dissolved in a buffer solution, commonly a phosphate (B84403) or Tris buffer, at a specific pH (e.g., pH 7.4) to mimic physiological conditions.
-
Samples are incubated at a constant temperature (e.g., 37°C) for various time points.
-
Aliquots are taken at different time intervals and the reaction is quenched, often by freezing or acidification.
2. Isomer Separation by High-Performance Liquid Chromatography (HPLC):
-
The different isomeric forms (L-Asn, L-Asp, L-isoAsp) in the incubated samples are separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
The different isomers typically have distinct retention times, allowing for their separation and quantification based on peak area.
3. Identification and Quantification by Mass Spectrometry (MS):
-
The fractions collected from the HPLC are analyzed by mass spectrometry to confirm the identity of the separated peaks.
-
Electrospray ionization (ESI) coupled with a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is used to determine the mass-to-charge ratio of the peptides.
-
Tandem mass spectrometry (MS/MS) is employed to fragment the peptides and confirm the amino acid sequence and the location of the modification.
-
Quantitative analysis can be performed by comparing the peak intensities of the different isomers over time.
References
- 1. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Asn-Pro: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for the dipeptide Asparagine-Proline (Asn-Pro), emphasizing safe laboratory practices and regulatory compliance.
Core Principles of Peptide Disposal
While specific regulations may vary by institution and locality, the fundamental principle for disposing of peptides like this compound is to treat them as chemical waste.[1][2][3] This approach ensures that all materials contaminated with the peptide are handled with the appropriate level of caution. It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to adhere to their established protocols.[3][4]
Safety and Handling Procedures
Before proceeding with disposal, it is essential to follow safe handling practices to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[4]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[4]
Work Environment:
-
Designated Area: Handle this compound in a designated, clean, and organized laboratory area.[4]
-
Ventilation: When handling the lyophilized powder form, which can become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[4]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in various forms.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired lyophilized this compound powder, along with any contaminated items such as weigh boats, filter papers, and contaminated PPE (gloves, wipes), in a designated chemical waste container.[1][4]
-
Liquid Waste: Dispose of solutions containing this compound in a designated chemical waste container for liquids.[1] Never pour peptide solutions down the sink.[1][2]
-
Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
Clearly label all waste containers with their contents, including the name "this compound" or "Asparagine-Proline," the hazard class (if applicable), and the accumulation start date.[3] While the constituent amino acids, L-Asparagine and L-Proline, are not classified as hazardous substances, it is best practice to label the waste clearly.[5]
-
-
Storage of Waste:
-
Store waste containers in a secure, designated area away from general laboratory traffic until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent or disinfectant.[2]
-
Chemical and Physical Properties of Constituent Amino Acids
| Property | L-Asparagine | L-Proline |
| Chemical Formula | C4H8N2O3 | C5H9NO2 |
| Hazard Classification | Not a hazardous substance or mixture. | Not a hazardous substance or mixture.[5] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |
| First Aid (Inhalation) | Fresh air. | Fresh air.[5] |
This table summarizes information for the individual amino acids that constitute this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Asn-Pro
This guide provides crucial safety and logistical information for handling the dipeptide Asparaginyl-proline (Asn-Pro). The following procedures are based on general best practices for handling peptides in a laboratory setting.[1] Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any new experimental protocol. While specific hazard data for many peptides is not fully established, they should be treated as potentially hazardous chemicals, with precautions taken to avoid inhalation, skin, and eye contact.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound in its lyophilized (powder) or solubilized form.[2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][4] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2][6] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[7]
Receiving and Initial Inspection:
-
Verify package contents match the packing slip and purchase order.
-
Confirm that the shipping conditions (e.g., temperature) were maintained during transit.
-
Inspect vials for any damage or signs of contamination.
Storage:
-
Lyophilized Powder: Store in a cool, dry, and dark place, typically at -20°C or below, to prevent degradation.[7][8] Keep the container tightly closed.[5]
-
In Solution: Once reconstituted, peptide solutions should be stored according to laboratory standards, often at 4°C for short-term storage or frozen for longer-term storage. Avoid repeated freeze-thaw cycles.[8]
Handling Procedures:
-
Work in a clean, controlled environment, such as a laboratory bench or a fume hood, especially when handling the powder form to control aerosols.[4][6]
-
Allow frozen vials to equilibrate to room temperature for approximately 15-30 minutes before opening to prevent condensation.[4]
-
Wipe the exterior of the vial with 70% isopropanol (B130326) to remove surface contaminants.[4]
-
Use sterile techniques and calibrated equipment for accurate and safe preparation.[7]
-
Always wear gloves when handling peptides to avoid contamination.[8]
Disposal Plan
Proper disposal of research materials is essential to protect personnel and the environment.
-
Waste Classification: Unused or expired this compound should generally be disposed of as chemical waste, not biological waste.[4]
-
Disposal Protocol:
-
Collect all waste materials (including empty containers, contaminated gloves, and tips) in a designated and properly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.
-
Do not dispose of this compound or its solutions down the drain.
-
Store the waste container in a secondary containment area to prevent spills.
-
Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department.[4]
-
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: If the powder is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing.[9]
-
Eye Contact: If the substance enters the eyes, immediately flush with plenty of water for at least 15-20 minutes, holding the eyelids open. Seek medical attention.[9]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. choiceaminos.com [choiceaminos.com]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. biovera.com.au [biovera.com.au]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
